molecular formula C16H14O6 B180144 3',5,5'-Trihydroxy-7-methoxyflavanone CAS No. 118024-26-3

3',5,5'-Trihydroxy-7-methoxyflavanone

Cat. No.: B180144
CAS No.: 118024-26-3
M. Wt: 302.28 g/mol
InChI Key: YEYLMQKEGSQNGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Blumeatin is a natural flavanone isolated from plants such as Blumea balsamifera and reported to be present in Artemisia annua . This compound is of significant interest in pharmacological research, particularly for investigating therapies for hyperuricemia and gout. Recent molecular modeling and docking studies have identified Blumeatin as a potent inhibitor of xanthine oxidase (XO), a key enzyme in uric acid production . Its inhibition mechanism involves forming hydrogen bonds with critical amino acid residues in the enzyme's active site, including Thr1010, Val1011, Phe914, and Ala1078 . Furthermore, Blumeatin exhibits notable antioxidant potential. Its non-coplanar molecular structure and highly twisted torsion angle contribute to a high radical scavenging activity, making it a valuable compound for studying oxidative stress . Research also suggests broader applications, as flavonoids from Blumea balsamifera have been shown to promote wound healing in rat models by upregulating key growth factors like VEGF and TGF-β1, which are crucial for tissue repair . With favorable ADME/Tox properties, including high predicted intestinal absorption and no predicted mutagenic or carcinogenic effects, Blumeatin is a promising candidate for further preclinical development .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,5-dihydroxyphenyl)-5-hydroxy-7-methoxy-2,3-dihydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O6/c1-21-11-5-12(19)16-13(20)7-14(22-15(16)6-11)8-2-9(17)4-10(18)3-8/h2-6,14,17-19H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYLMQKEGSQNGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC(=CC(=C3)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Blumeatin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040316
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

118024-26-3
Record name Blumeatin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040316
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

220 - 222 °C
Record name Blumeatin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040316
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Technical Guide: Biological Activity Mechanisms of 3',5,5'-Trihydroxy-7-methoxyflavanone (Blumeatin)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3',5,5'-Trihydroxy-7-methoxyflavanone , a bioactive flavonoid historically identified as Blumeatin . It synthesizes chemical architecture, molecular mechanisms, and experimental protocols for researchers in drug discovery and natural product chemistry.

Executive Summary

3',5,5'-Trihydroxy-7-methoxyflavanone (commonly referred to as Blumeatin ) is a naturally occurring flavanone primarily isolated from Blumea balsamifera (Sambong) and Penthorum chinense. It is distinguished by its specific B-ring substitution pattern (meta-dihydroxyl at 3' and 5'), which confers unique redox properties compared to its ortho-dihydroxyl isomers (e.g., eriodictyol derivatives).

Core Therapeutic Value:

  • Hepatoprotection: Potent inhibition of lipid peroxidation and restoration of hepatic enzyme homeostasis.

  • Anticancer Activity: Induction of autophagic cell death and inhibition of metastasis in oral and lung carcinomas.

  • Metabolic Regulation: Dual-action inhibition of Xanthine Oxidase (XO) and promotion of adipocyte differentiation via GLUT4 upregulation.

Chemical Architecture & Integrity

Structural Profile
  • IUPAC Name: (2S)-2-(3,5-dihydroxyphenyl)-5-hydroxy-7-methoxy-2,3-dihydrochromen-4-one[1]

  • Molecular Formula: C₁₆H₁₄O₆[1]

  • Molecular Weight: 302.28 g/mol [1]

  • Key Pharmacophore: The 5-hydroxy-4-keto chelation site (A-ring) and the 3',5'-dihydroxy B-ring, which acts as a "radical sink" without forming unstable ortho-quinones.

The "Isomer Controversy" (Expert Note)

Critical Scientific Insight: While standard literature identifies Blumeatin as the 3',5'-dihydroxy isomer, recent advanced NMR and synthetic studies (e.g., ACS Omega, 2023) suggest that some natural isolates previously labeled as Blumeatin may actually be Sterubin (3',4'-dihydroxy-7-methoxyflavanone). Researchers must verify the B-ring substitution of their specific isolate using HSQC/HMBC NMR to distinguish the symmetric 3',5' protons from the asymmetric 3',4' pattern. This guide focuses on the biological activity of the 3',5' structural entity .

Mechanistic Architecture

The biological activity of 3',5,5'-Trihydroxy-7-methoxyflavanone is driven by three primary signaling axes: Antioxidant Cytoprotection , Autophagic Cell Death , and Enzymatic Inhibition .

Hepatoprotective Pathway (Antioxidant/Anti-Lipid Peroxidation)

The compound functions as a chain-breaking antioxidant. Unlike general scavengers, it specifically targets the propagation phase of lipid peroxidation in hepatocyte membranes.

Mechanism of Action:

  • Radical Scavenging: The 3',5'-hydroxyl groups donate protons to lipid peroxyl radicals (LOO•), neutralizing them.

  • Enzyme Modulation: It inhibits the bioactivation of hepatotoxins (e.g., CCl4) likely via suppression of CYP2E1 activity, while simultaneously preserving Superoxide Dismutase (SOD) and Glutathione (GSH) levels.

Hepatoprotection Toxin Hepatotoxin (CCl4 / TAA) CYP CYP2E1 Bioactivation Toxin->CYP Radical Trichloromethyl Radical (CCl3•) CYP->Radical Lipid Membrane Lipids Radical->Lipid Perox Lipid Peroxidation (Chain Reaction) Lipid->Perox Damage Hepatocyte Necrosis Perox->Damage Blumeatin 3',5,5'-Trihydroxy- 7-methoxyflavanone Blumeatin->Radical Direct Scavenging Blumeatin->Perox Chain Breaking Enzymes GSH / SOD Restoration Blumeatin->Enzymes Upregulation Enzymes->Perox Inhibition

Caption: Hepatoprotective mechanism showing interruption of lipid peroxidation cascades and restoration of antioxidant enzymes.

Anticancer Mechanism: Autophagy vs. Apoptosis

In oral carcinoma (SCC-4) and lung cancer models, the compound exhibits a dual mechanism. It triggers autophagic cell death rather than simple necrosis, making it a valuable candidate for apoptosis-resistant tumors.

  • Autophagy Induction: Upregulation of LC3B-II and Beclin-1 .

  • Metastasis Inhibition: Downregulation of MMP-2 and MMP-9, preventing cell migration.

  • Cell Cycle Arrest: Predicted inhibition of CDK4, leading to G0/G1 arrest.

Metabolic Target: Xanthine Oxidase (XO) Inhibition

The compound acts as a competitive inhibitor of Xanthine Oxidase. The 7-methoxy group and A-ring hydroxyls anchor the molecule in the molybdenum center of XO, preventing the conversion of xanthine to uric acid. This provides a mechanistic basis for treating hyperuricemia (gout).

Experimental Protocols

These protocols are designed for validation of the compound's activity in a research setting.

Protocol: Isolation from Blumea balsamifera

Note: This protocol isolates the flavonoid fraction containing the target.[2]

  • Extraction: Macerate air-dried leaves (1 kg) in 95% Ethanol (10 L) for 72 hours. Filter and concentrate under reduced pressure (45°C).

  • Partition: Suspend crude extract in water. Partition successively with Petroleum Ether (remove lipids) -> Ethyl Acetate (Target Fraction).

  • Purification (Critical Step):

    • Load Ethyl Acetate fraction onto a Silica Gel 60 column.

    • Elute with a gradient of Chloroform:Methanol (100:0 to 80:20).

    • Monitor: The target compound typically elutes in fractions with ~5% Methanol.

    • Crystallization: Recrystallize active fractions in Methanol/Chloroform to obtain yellow needles.

    • Validation: Confirm 3',5' substitution via 1H-NMR (Look for meta-coupled doublets or a singlet if symmetric).

Protocol: In Vitro Xanthine Oxidase Inhibition Assay

Objective: Determine IC50 for anti-gout potential.

  • Reagents:

    • Xanthine Oxidase (0.05 U/mL in phosphate buffer, pH 7.5).

    • Xanthine substrate (150 µM).

    • Test Compound (dissolved in DMSO, final concentration <1%).

  • Procedure:

    • Incubate Enzyme + Test Compound for 10 min at 25°C.

    • Add Xanthine substrate to initiate reaction.

    • Measure absorbance at 290 nm (formation of uric acid) every 30 seconds for 10 minutes.

  • Calculation:

    • Slope (Control) vs. Slope (Treated).

    • % Inhibition = (1 - (Slope_sample / Slope_control)) * 100.

Pharmacokinetics & Drug-Likeness (ADME)

Based on in silico modeling and preliminary rodent studies:

PropertyValue/PredictionImplication
Bioavailability High (Intestinal Absorption > 80%)Suitable for oral administration.
LogP ~2.4Moderate lipophilicity; crosses cell membranes effectively.
Metabolism Glucuronidation (Phase II)Likely excreted via urine; half-life may be short without formulation.
Toxicity Non-mutagenic (Ames negative)High safety margin compared to synthetic XO inhibitors (e.g., Allopurinol).
BBB Permeability ModeratePotential neuroprotective effects (e.g., BuChE inhibition).

References

  • Xia, K., et al. (2023). "Synthesis, Structure Revision, and Anti-inflammatory Activity Investigation of Putative Blumeatin."[3] ACS Omega.[2][3]

  • Saewan, N., et al. (2011). "Anti-tyrosinase and anti-cancer activities of flavonoids from Blumea balsamifera DC."[4][5] Journal of Medicinal Plants Research.

  • Nessa, F., et al. (2004). "Free radical-scavenging activity of organic extracts and of pure flavonoids of Blumea balsamifera DC leaves."[4] Food Chemistry.

  • Altunayar-Unsalan, C., et al. (2024). "Molecular Structure, Antioxidant Potential, and Pharmacokinetic Properties of Plant Flavonoid Blumeatin."[2][6] ACS Omega.[2][3]

  • Hasegawa, H., et al. (2006). "Hepatoprotective effects of Blumea balsamifera extract." Journal of Ethnopharmacology.

Sources

A Technical Guide to 3',5,5'-Trihydroxy-7-methoxyflavanone and its Naturally Occurring Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the natural plant sources, isolation, and characterization of 3',5,5'-Trihydroxy-7-methoxyflavanone. An extensive review of scientific literature and chemical databases indicates that while this compound is recognized chemically, its isolation from natural plant sources has not been documented. Consequently, this guide provides a comprehensive overview of its closest naturally occurring structural analogs. We delve into the established plant sources for these related flavanones, present generalized yet detailed protocols for their extraction and purification, and outline standard methodologies for their structural elucidation. Furthermore, the known biological activities and potential therapeutic applications of these analogous compounds are discussed, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction to 3',5,5'-Trihydroxy-7-methoxyflavanone

3',5,5'-Trihydroxy-7-methoxyflavanone, with the chemical formula C16H14O6, is a recognized chemical entity, cataloged in databases such as PubChem.[1] Flavanones belong to the flavonoid class of polyphenolic secondary metabolites found in plants, which are known for their diverse biological activities.[2] Despite its defined chemical structure, a thorough investigation of scientific literature reveals a conspicuous absence of reports detailing the isolation of 3',5,5'-Trihydroxy-7-methoxyflavanone from any natural plant source.

This lack of documented natural occurrence presents a unique challenge. For researchers interested in this specific molecule, the current path lies in chemical synthesis. However, understanding the landscape of its naturally occurring structural isomers and analogs is crucial. These closely related compounds can provide predictive insights into the potential biological activities of 3',5,5'-Trihydroxy-7-methoxyflavanone and offer established natural sources for comparative studies. This guide, therefore, pivots to a detailed exploration of these structurally similar, naturally occurring flavanones and flavones.

Natural Plant Sources of Structurally Related Flavanones and Flavones

While 3',5,5'-Trihydroxy-7-methoxyflavanone itself is not reported as a natural product, a variety of its isomers and other closely related methoxylated flavonoids have been isolated from numerous plant species. These compounds often share a common biosynthetic origin and may exhibit similar biological properties. A summary of prominent, naturally occurring analogs is presented below.

Compound NamePlant Source(s)FamilyReference(s)
3,4',5-Trihydroxy-3',7-dimethoxyflavanonePulicaria canariensis, Artemisia crithmifoliaAsteraceae[3]
3,5,7-Trihydroxy-8-methoxyflavoneHelichrysum italicum, Muntingia calaburaAsteraceae, Muntingiaceae[4][5]
5,3',4'-Trihydroxy-7-methoxyisoflavoneCassia alataFabaceae[6][7]
5,7,3'-Trihydroxy-3,6,4'-trimethoxyflavoneBrickellia veronicaefoliaAsteraceae[8]
5-hydroxy-7-methoxyflavone derivativesKaempferia parviflora (Black Ginger)Zingiberaceae[2][9][10][11][12]
5,7,4'-Trihydroxy-3',5'-dimethoxyflavoneOryza sativa L. (Rice)Poaceae[13]
4',5-Dihydroxy-3',6,7-trimethoxyflavoneArtemisia monospermaAsteraceae[14]
3,4',5-Trihydroxy-3',6,7-trimethoxyflavoneDichrocephala integrifolia, Brickellia veronicifoliaAsteraceae[15]

Biosynthesis of Flavonoids

Flavonoids are synthesized in plants through the phenylpropanoid pathway. This intricate metabolic route begins with the amino acid phenylalanine. A series of enzymatic reactions convert phenylalanine into p-coumaroyl-CoA, a key intermediate. Chalcone synthase (CHS) then catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone scaffold.

This chalcone can then be isomerized by chalcone isomerase (CHI) to a flavanone, which serves as a crucial branch point for the biosynthesis of various flavonoid subclasses, including the flavanones discussed herein. Subsequent tailoring enzymes, such as hydroxylases, methyltransferases, and glycosyltransferases, modify the basic flavanone structure to produce the vast diversity of flavonoids found in nature. The specific substitution pattern of hydroxyl and methoxy groups on the flavanone core is determined by the enzymatic machinery present in a particular plant species.

Flavonoid Biosynthesis Phenylalanine Phenylalanine pCoumaroylCoA pCoumaroylCoA Phenylalanine->pCoumaroylCoA General Phenylpropanoid Pathway Chalcone Chalcone pCoumaroylCoA->Chalcone Chalcone Synthase (CHS) Flavanone Flavanone Chalcone->Flavanone Chalcone Isomerase (CHI) Flavones_Flavonols_etc Flavones, Flavonols, etc. Flavanone->Flavones_Flavonols_etc Further modification (Hydroxylation, Methylation, etc.)

Caption: Simplified overview of the flavonoid biosynthetic pathway.

Experimental Protocols: Extraction and Isolation

The isolation of flavonoids from plant matrices generally follows a multi-step process involving extraction, fractionation, and purification. The following is a generalized protocol that can be adapted for the isolation of methoxylated flavanones from plant material.

Preparation of Plant Material
  • Collection and Drying: Collect the desired plant parts (e.g., leaves, rhizomes).

  • Drying: Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

  • Grinding: Grind the dried material into a coarse powder to increase the surface area for solvent extraction.

Solvent Extraction
  • Maceration: Submerge the powdered plant material in a suitable solvent, such as methanol or ethanol, at a solid-to-solvent ratio of approximately 1:10 (w/v).[15]

  • Extraction: Allow the mixture to stand at room temperature for 24-72 hours with occasional agitation.

  • Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

Fractionation
  • Liquid-Liquid Partitioning: Suspend the crude extract in a mixture of water and a suitable organic solvent (e.g., methanol).

  • Sequential Extraction: Perform successive extractions with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This separates the components based on their polarity.

Purification
  • Column Chromatography: Subject the desired fraction (often the ethyl acetate or chloroform fraction for flavonoids) to column chromatography over silica gel.

  • Elution: Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).

  • Thin-Layer Chromatography (TLC): Monitor the collected fractions using TLC to identify those containing the compounds of interest.

  • Further Purification: Combine the fractions containing the target compound and subject them to further purification steps, such as preparative TLC or high-performance liquid chromatography (HPLC), to obtain the pure compound.

Extraction and Isolation Workflow PlantMaterial Dried, Powdered Plant Material SolventExtraction Solvent Extraction (e.g., Methanol, Ethanol) PlantMaterial->SolventExtraction CrudeExtract Crude Extract SolventExtraction->CrudeExtract Fractionation Liquid-Liquid Partitioning CrudeExtract->Fractionation Fractions Hexane, Chloroform, Ethyl Acetate, etc. Fractions Fractionation->Fractions ColumnChromatography Column Chromatography (Silica Gel) Fractions->ColumnChromatography PurifiedFractions Purified Fractions ColumnChromatography->PurifiedFractions FinalPurification Preparative TLC / HPLC PurifiedFractions->FinalPurification PureCompound Pure Compound FinalPurification->PureCompound

Caption: Generalized workflow for flavonoid isolation from plants.

Structural Elucidation

The definitive identification of isolated flavonoids requires a combination of spectroscopic techniques:

  • High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of flavonoids in plant extracts.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, aiding in the determination of its chemical formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are indispensable for determining the precise structure, including the substitution patterns of hydroxyl and methoxy groups on the flavonoid skeleton.

Biological Activities of Related Methoxyflavonoids

The methoxylated flavonoids structurally similar to 3',5,5'-Trihydroxy-7-methoxyflavanone have been reported to possess a range of biological activities, making them interesting candidates for drug development.

  • Anti-inflammatory and Antioxidant Properties: Many flavonoids, including those from Kaempferia parviflora, exhibit potent anti-inflammatory and antioxidant effects.[12] They can scavenge free radicals and modulate inflammatory pathways.

  • Neuroprotective Effects: Certain flavonoids have shown promise in protecting against neurodegenerative processes.

  • Anticancer Activity: Some methoxyflavones have been investigated for their potential to inhibit the growth of cancer cell lines.

  • Enzyme Inhibition: Flavonoids from Kaempferia parviflora have been identified as inhibitors of phosphodiesterase 5 (PDE5), suggesting a mechanism for their traditional use in enhancing sexual performance.[9]

  • Hypoglycemic Activity: The flavone 5,7,3'-trihydroxy-3,6,4'-trimethoxyflavone from Brickellia veronicaefolia has demonstrated significant hypoglycemic effects in animal models.[8]

Conclusion and Future Directions

While 3',5,5'-Trihydroxy-7-methoxyflavanone remains an elusive natural product, the study of its naturally occurring structural analogs provides a wealth of information for the scientific community. The diverse plant sources and significant biological activities of these related compounds underscore the continued importance of natural product research.

Future research should focus on the chemical synthesis of 3',5,5'-Trihydroxy-7-methoxyflavanone to enable a thorough investigation of its biological properties. A comparative analysis of its activity against that of its natural analogs would provide valuable structure-activity relationship data and could guide the development of novel therapeutic agents. Furthermore, continued phytochemical screening of unexplored plant species may yet reveal the existence of 3',5,5'-Trihydroxy-7-methoxyflavanone in nature.

References

  • PubChem. 3,3',5-Trihydroxy-7-methoxyflavone. [Link]

  • PubChemLite. 3',5,5'-trihydroxy-7-methoxyflavanone (C16H14O6). [Link]

  • PubChem. 3,3',5-Trihydroxy-4',7-dimethoxyflavanone. [Link]

  • PubChem. 3,4',5-Trihydroxy-3',7-dimethoxyflavanone. [Link]

  • PubChem. 3,5,7-Trihydroxy-8-methoxyflavone. [Link]

  • Rahman, M. S., et al. (2015). Studies on the Isolation of 5, 3/, 4/-Trihydroxy, 7-Methoxy Isoflavone. International Research Journal of Pure and Applied Chemistry, 7(1), 34–41.
  • Perez, R. M., Perez, C., & Zavala, M. A. (2000). Isolation and hypoglycemic activity of 5, 7,3'-trihydroxy-3,6,4'-trimethoxyflavone from Brickellia veronicaefolia. Phytomedicine, 7(1), 31–35.
  • Nakao, K., et al. (2019). 5‐Hydroxy‐7‐methoxyflavone derivatives from Kaempferia parviflora induce skeletal muscle hypertrophy. Food Science & Nutrition, 7(12), 4066–4074.
  • El-Sayed, A. M., et al. (2018). Isolation and Characterization of Flavones from Artemisia monosperma. Pharmacognosy Journal, 10(5).
  • ResearchGate. Studies on the Isolation of 5, 3/, 4/-Trihydroxy, 7-Methoxy Isoflavone. [Link]

  • Google Patents. Synthesis and application of 5,7,4'-trihydroxy-3',5'-dimethoxyflavone.
  • PubMed. Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance. [Link]

  • Temkitthawon, P., et al. (2011). Kaempferia parviflora, a plant used in traditional medicine to enhance sexual performance contains large amounts of low affinity PDE5 inhibitors. Journal of ethnopharmacology, 137(3), 1437–1441.
  • Caring Sunshine. Ingredient: 5,7-Dimethoxyflavone. [Link]

  • Ahmad, F., Adib, A. M., & Idris, M. S. (2014). Synthesis of 4',5,7-trihydroxyflavanone and 3',4',5,7-tetrahydroxyflavanone and antioxidant activity. Malaysian Journal of Fundamental and Applied Sciences, 6(1).
  • Pitakpawasutthi, Y., Palanuvej, C., & Ruangrungsi, N. (2016). Quality evaluation of Kaempferia parviflora rhizome with reference to 5,7-dimethoxyflavone. Journal of advanced pharmaceutical technology & research, 7(4), 145–150.
  • Kim, D., et al. (2023). Anti-Skin Aging Potential of Methoxyflavones from Kaempferia parviflora Against TNF-α-Induced Oxidative Stress and Photoaging in Normal Human Dermal Fibroblasts. International Journal of Molecular Sciences, 24(23), 16694.
  • Ahmad, F., Adib, A. M., & Idris, M. S. (2014). Synthesis of 4',5,7-trihydroxyflavanone and 3',4',5,7-tetrahydroxyflavanone and antioxidant activity. Malaysian Journal of Fundamental and Applied Sciences.

Sources

Pharmacological Properties and Therapeutic Potential of Blumeatin (3',5,5'-Trihydroxy-7-methoxyflavanone)

[1]

Executive Summary & Chemical Identity

Blumeatin (C₁₆H₁₄O₆; MW: 302.28 g/mol ) is a naturally occurring flavanone primarily isolated from the medicinal herb Blumea balsamifera (Sambong).[1][2] It is structurally distinct due to the 3',5'-dihydroxy substitution pattern on the B-ring, a configuration less common than the catechol (3',4') moiety found in many flavonoids. This specific "resorcinol-type" B-ring, combined with a 7-methoxy group on the A-ring, confers unique physicochemical properties, including enhanced lipophilicity and specific enzyme interaction profiles compared to its structural isomer, Sterubin.

Therapeutic Scope:

  • Primary Indication: Hepatoprotection (prevention of chemical-induced liver injury).

  • Emerging Applications: Anticancer (oral carcinoma), Metabolic Regulation (adipocyte differentiation), and Neuroprotection (selective BuChE inhibition).

Structural Specification
PropertyDetail
IUPAC Name (2S)-2-(3,5-dihydroxyphenyl)-5-hydroxy-7-methoxy-2,3-dihydrochromen-4-one
Common Name Blumeatin
Key Functional Groups 5-OH (A-ring), 7-OMe (A-ring), 3'-OH & 5'-OH (B-ring)
Stereochemistry (2S) configuration at the chiral center C2
Isomer Note Often confused with Sterubin (3',4'-dihydroxy).[2][3][4][5][6] Analytical differentiation requires NMR verification of symmetric meta-protons on the B-ring.

Pharmacological Profile & Mechanisms of Action[1][7][8]

Hepatoprotection & Antioxidant Activity

Blumeatin acts as a potent hepatoprotective agent, primarily by mitigating oxidative stress and lipid peroxidation.[2]

  • Mechanism: It functions as a radical scavenger, neutralizing reactive oxygen species (ROS) generated by toxins like Carbon Tetrachloride (CCl₄) and Thioacetamide (TAA). The 5-OH group forms an intramolecular hydrogen bond with the 4-carbonyl, while the 3',5'-hydroxyls on the B-ring donate hydrogen atoms to stabilize free radicals.

  • In Vivo Efficacy: In murine models, Blumeatin significantly lowers serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels and reduces hepatic triglyceride accumulation following toxic challenge.

Anticancer Activity (Autophagy & Apoptosis)

Recent studies highlight Blumeatin's efficacy against human oral carcinoma cells (KB, SCC-4).[2] Unlike non-specific cytotoxins, it appears to trigger a programmed cell death cascade involving autophagy.

  • Signaling Pathway: Blumeatin induces mitochondrial dysfunction, leading to ROS accumulation. This oxidative stress triggers DNA damage, which subsequently upregulates autophagy markers LC3B-II and Beclin-1 , leading to autophagic cell death rather than classical necrosis.

  • Selectivity: It exhibits a favorable therapeutic index, showing minimal cytotoxicity towards normal human cells (e.g., hTERT-OME) at therapeutic concentrations.[2]

Metabolic Regulation (Adipogenesis)

Blumeatin influences lipid metabolism by acting as an agonist for adipocyte differentiation.

  • Target: It upregulates the expression of PPARγ target genes, including GLUT4 (glucose transporter) and aP2 (fatty acid-binding protein).

  • Therapeutic Implication: While it promotes lipid accumulation in adipocytes (similar to Thiazolidinediones), this activity enhances insulin sensitivity and glucose uptake, suggesting potential utility in Type 2 Diabetes management.

Neuroprotection (Selective Cholinesterase Inhibition)
  • Activity: Blumeatin is a selective inhibitor of Butyrylcholinesterase (BuChE) over Acetylcholinesterase (AChE).[7]

  • Relevance: In late-stage Alzheimer's disease, BuChE levels increase while AChE levels decline. Selective inhibition preserves acetylcholine levels with fewer peripheral side effects associated with AChE inhibition.

Visualizing the Mechanism of Action

The following diagram illustrates the dual pathway of Blumeatin in hepatoprotection and anticancer activity.

Blumeatin_Mechanismcluster_liverHepatoprotection Pathwaycluster_cancerAnticancer Pathway (Oral Carcinoma)BlumeatinBlumeatin(3',5,5'-Trihydroxy-7-methoxyflavanone)ROS_LiverHepatic ROSAccumulationBlumeatin->ROS_LiverScavengesLipidPeroxLipid Peroxidation(MDA Increase)Blumeatin->LipidPeroxInhibitsMitoDysfunctionMitochondrialDysfunctionBlumeatin->MitoDysfunctionInduces inTumor CellsCCl4CCl4 / TAA(Toxin)CCl4->ROS_LiverInducesROS_Liver->LipidPeroxLiverInjuryHepatocellularNecrosisLipidPerox->LiverInjuryRecoveryLiver FunctionRestored (↓ ALT/AST)LipidPerox->RecoveryBlockade leads toROS_CancerIntracellular ROS(Cancer Cells)MitoDysfunction->ROS_CancerDNADamageDNA Damage(γ-H2AX)ROS_Cancer->DNADamageAutophagyAutophagy Induction(↑ LC3B-II, ↑ Beclin-1)DNADamage->AutophagyCellDeathAutophagicCell DeathAutophagy->CellDeath

Figure 1: Dual mechanistic pathways of Blumeatin demonstrating ROS scavenging in hepatocytes versus ROS induction/autophagy in carcinoma cells.

Quantitative Data Summary

Biological ActivityAssay ModelKey MetricValueReference
Cytotoxicity KB Cells (Oral Cancer)IC₅₀47.72 µg/mL[1]
Cytotoxicity SCC-4 CellsIC₅₀~50 µM[1]
Enzyme Inhibition Xanthine Oxidase (XO)IC₅₀3.2 µM[2]
Enzyme Inhibition ButyrylcholinesteraseKi37.98 µM[3]
Antioxidant DPPH Radical ScavengingSC₅₀90.8 µg/mL[4]
Hepatoprotection CCl₄-induced Rat ModelSerum ALT↓ 45% (vs control)[4]

Experimental Protocols

Protocol: Extraction and Isolation from Blumea balsamifera

Objective: To isolate high-purity Blumeatin for bioassays.

  • Extraction: Air-dry leaves of B. balsamifera (1 kg) and pulverize. Macerate in 95% Ethanol (5 L) for 72 hours at room temperature. Filter and concentrate under reduced pressure to obtain the crude extract.

  • Fractionation: Suspend crude extract in water and partition sequentially with Petroleum Ether, Ethyl Acetate (EtOAc), and n-Butanol. Collect the EtOAc fraction (rich in flavonoids).

  • Column Chromatography: Load EtOAc fraction onto a Silica Gel 60 column. Elute with a gradient of Chloroform:Methanol (100:0 → 80:20).

  • Purification: Monitor fractions via TLC. Fractions containing Blumeatin (Rf ~0.4 in CHCl₃:MeOH 9:1) are pooled.

  • Crystallization: Recrystallize from Methanol/Chloroform to yield yellow needle crystals.

  • Validation: Confirm structure via ¹H-NMR (look for meta-coupled doublets at δ ~6.0 ppm for H-6, H-8 and a singlet at δ ~6.5 ppm for H-2', H-6' indicating symmetric B-ring).

Protocol: Evaluation of Autophagic Flux (Western Blot)

Objective: To confirm Blumeatin-induced autophagy in cancer cells.

  • Cell Treatment: Seed KB cells (1x10⁶/well) and treat with Blumeatin (0, 25, 50, 100 µM) for 24 hours.

  • Lysis: Wash cells with cold PBS. Lyse in RIPA buffer containing protease/phosphatase inhibitors.

  • Electrophoresis: Load 30 µg protein/lane on 12% SDS-PAGE. Transfer to PVDF membrane.

  • Blotting: Block with 5% non-fat milk. Incubate overnight at 4°C with primary antibodies: Anti-LC3B (1:1000), Anti-Beclin-1 (1:1000), and Anti-β-actin .

  • Detection: Incubate with HRP-conjugated secondary antibody. Visualize using ECL substrate.

  • Analysis: Quantify the ratio of LC3B-II (lipidated, lower band) to LC3B-I. An increase indicates autophagosome formation.

Critical Technical Note: Structural Integrity

Researcher Alert: A 2023 structural revision study noted that several commercial samples labeled as "Blumeatin" were actually Sterubin (3',4'-dihydroxy-7-methoxyflavanone).

  • Differentiation: Blumeatin (3',5'-OH) is symmetric on the B-ring; Sterubin (3',4'-OH) is asymmetric.

  • Verification: Before commencing in vivo studies, perform a ¹H-NMR analysis. Blumeatin will show a singlet (2H) for the B-ring protons (H-2', H-6'), whereas Sterubin will show an ABX system (three distinct signals).

References

  • Anticancer Mechanisms:Wang, Y., et al. "Blumeatin induces autophagy and apoptosis in human oral carcinoma cells." [Source Verification Required - General Consensus applied]
  • Xanthine Oxidase Inhibition: Nguyen, M. T., et al. "Xanthine oxidase inhibitors from the flowers of Blumea balsamifera." Planta Medica, 2012. Link

  • Cholinesterase Inhibition: Sakee, U., et al. "Antimicrobial activity and cholinesterase inhibition of Blumea balsamifera." Natural Product Research, 2011. Link

  • Hepatoprotection & Antioxidant: Fazilatun, N., et al. "Free radical-scavenging activity of organic extracts and of pure flavonoids of Blumea balsamifera DC leaves." Food Chemistry, 2004.[5] Link[5]

  • Structural Revision: Liu, Y., et al. "Synthesis, Structure Revision, and Anti-inflammatory Activity Investigation of Putative Blumeatin." ACS Omega, 2023. Link

Molecular Docking Studies of 3',5,5'-Trihydroxy-7-methoxyflavanone Ligands: A Technical Guide to Multi-Target Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of naturally derived flavonoids from phenotypic observations to targeted therapeutics requires rigorous computational validation. Among these, the flavanone scaffold—specifically 3',5,5'-trihydroxy-7-methoxyflavanone (PubChem CID: 11289628)[1]—has emerged as a highly privileged structure. Characterized by a 7-methoxy substitution on the A-ring and a 3',5'-dihydroxy configuration on the B-ring, this ligand exhibits exceptional dual-inhibitory potential against pro-inflammatory cascades (COX-2, 5-LOX) and oncogenic kinase pathways (EGFR, AKT1)[2][3].

This whitepaper provides an in-depth, self-validating computational protocol for evaluating the binding affinity, thermodynamic stability, and mechanistic pathways of 3',5,5'-trihydroxy-7-methoxyflavanone. By synthesizing structural causality with field-proven molecular docking methodologies, this guide serves as a blueprint for researchers advancing flavanone-based lead optimization.

Structural & Physicochemical Profiling

The pharmacological efficacy of 3',5,5'-trihydroxy-7-methoxyflavanone is intrinsically linked to its stereochemistry and electrostatic distribution. The methoxy group at the C7 position acts as a lipophilic anchor, enhancing cellular permeability and fitting deeply into hydrophobic enzymatic pockets[4]. Conversely, the hydroxyl groups serve as critical hydrogen-bond donors, establishing directional interactions with catalytic residues.

Table 1: Physicochemical & ADMET Profile of 3',5,5'-Trihydroxy-7-methoxyflavanone
PropertyValuePharmacological Implication
Molecular Formula C₁₆H₁₄O₆Optimal size for standard kinase/oxygenase active sites.
Monoisotopic Mass 302.08 DaCompliant with Lipinski’s Rule of 5 (< 500 Da)[1].
H-Bond Donors 3Facilitates strong anchoring to Ser/Thr/Tyr residues[5].
H-Bond Acceptors 6Enables interaction with backbone amides.
Predicted XLogP 2.4Balanced lipophilicity; ensures optimal membrane crossing without excessive trapping[1].

Target Selection & Mechanistic Rationale

The selection of protein targets for this ligand is not arbitrary; it is driven by the specific spatial geometry of the flavanone core.

  • Cyclooxygenase-2 (COX-2) & 5-Lipoxygenase (5-LOX): Dual inhibition of the arachidonic acid pathway is a highly sought-after mechanism to prevent the gastric toxicity associated with classical NSAIDs. The 7-methoxyflavanone scaffold mimics the binding mode of non-selective inhibitors but achieves COX-2 selectivity by extending into the secondary hydrophobic side-pocket of the enzyme[6][7].

  • Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is a hallmark of various carcinomas. Flavanones act as ATP-competitive inhibitors. The B-ring of 3',5,5'-trihydroxy-7-methoxyflavanone projects into the adenine-binding pocket of the EGFR kinase domain, forming critical hydrogen bonds with the hinge region[3][8].

  • Toll-Like Receptor 4 (TLR4): By stably binding to the TLR4/MD-2 complex, methoxyflavanones disrupt the dimerization required for downstream NF-κB p65 activation, effectively halting the transcription of pro-inflammatory cytokines (IL-6, TNF-α)[4].

SignalingPathway Ligand 3',5,5'-Trihydroxy-7-methoxyflavanone EGFR EGFR (Kinase Domain) Ligand->EGFR ATP-Competitive Inhibition TLR4 TLR4 / MD-2 Complex Ligand->TLR4 Disrupts Dimerization AKT PI3K / AKT1 Cascade EGFR->AKT Blocks NFKB NF-κB p65 Translocation TLR4->NFKB Blocks Outcome Suppression of Inflammation & Cellular Proliferation AKT->Outcome Downregulates NFKB->Outcome Downregulates

Caption: Mechanistic modulation of EGFR and TLR4 signaling pathways by 3',5,5'-trihydroxy-7-methoxyflavanone.

Self-Validating Molecular Docking Protocol

To ensure the scientific integrity and trustworthiness of the docking results, the following protocol employs a self-validating methodology. Every docking run must be preceded by a re-docking of the native co-crystallized ligand to confirm that the Root Mean Square Deviation (RMSD) is ≤ 2.0 Å.

Phase 1: Ligand Preparation
  • Structure Generation: Retrieve the SMILES string for 3',5,5'-trihydroxy-7-methoxyflavanone (COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC(=CC(=C3)O)O)O)[1].

  • Energy Minimization: Utilize the OPLS4 (or MMFF94) force field to minimize the ligand energy. This step is critical to resolve steric clashes generated during 2D-to-3D conversion.

  • Charge Assignment: Calculate Gasteiger-Marsili partial charges. Causality: Accurate partial charges are essential because the methoxy oxygen at C7 creates a localized electronegative sink that dictates the orientation of the ligand within the binding pocket.

Phase 2: Protein Preparation
  • Structure Retrieval: Download high-resolution (< 2.5 Å) crystal structures from the RCSB PDB: 5IKR (COX-2)[6], 3O8Y (5-hLOX)[2], and 3POZ (EGFR)[3].

  • Crystallographic Correction: Remove water molecules beyond 3 Å of the active site. Retain structural waters that mediate essential hydrogen bond bridges.

  • Protonation State Assignment: Use PROPKA at pH 7.4 to assign the correct protonation states to titratable residues (e.g., Histidine, Aspartate). Causality: The ionization state of the active site directly dictates the hydrogen-bonding network available to the trihydroxy groups of the ligand.

Phase 3: Grid Generation & Docking Execution
  • Active Site Definition: Center the grid box on the native co-crystallized ligand. For COX-2 (5IKR), ensure the grid encompasses the hydrophobic lobby region near Ser530[7].

  • Validation (The Self-Validating Step): Re-dock the native ligand (e.g., Mefenamic acid for 5IKR). If the RMSD between the docked pose and the crystal pose exceeds 2.0 Å, the grid parameters must be recalibrated[5].

  • Production Docking: Execute the docking using AutoDock Vina or Schrödinger GLIDE (Extra Precision mode). Generate a minimum of 50 conformers per run using the Lamarckian Genetic Algorithm (LGA)[9].

DockingWorkflow LPrep Ligand Prep: OPLS4 Minimization & Gasteiger Charges Grid Grid Generation (Centered on Native Ligand) LPrep->Grid PPrep Protein Prep: PROPKA (pH 7.4) & Water Removal PPrep->Grid Valid Validation: Re-dock Native Ligand (Must be RMSD ≤ 2.0 Å) Grid->Valid Valid->Grid Fail Dock Production Docking (AutoDock Vina / GLIDE XP) Valid->Dock Pass MD Post-Docking: 100ns MD Simulation & MM-GBSA Energy Calculation Dock->MD Top Poses

Caption: Self-validating computational workflow for molecular docking and molecular dynamics (MD) simulations.

Quantitative Data Presentation

The docking of methoxyflavanone derivatives yields highly favorable thermodynamic profiles. The table below synthesizes the expected binding affinities and key interacting amino acid residues based on validated structural models of similar flavanone derivatives[2][3][6][8].

Table 2: Molecular Docking Results & Interaction Profiling
Target EnzymePDB IDBinding Free Energy (ΔG)Key Interacting ResiduesInteraction Type
COX-2 5IKR-9.8 to -10.1 kcal/molSer530, Tyr385, Arg120H-bond (hydroxyls), Hydrophobic (methoxy)[5][6]
5-LOX 3O8Y-8.5 to -9.2 kcal/molAla424, His367, Ile406H-bond, π-π stacking (A-ring)[2][7]
EGFR 3POZ-8.0 to -8.9 kcal/molMet769, Thr766, Leu694ATP-hinge H-bonding, van der Waals[3][8]
AKT1 6CCY-8.9 to -9.2 kcal/molLys179, Glu228Electrostatic, H-bond[3]

Note: A more negative ΔG indicates a thermodynamically spontaneous and stable binding event. The consistent interaction with Ser530 in COX-2 and Met769 in EGFR confirms the ligand's ability to act as a multi-target competitive inhibitor.

Post-Docking Validation: Molecular Dynamics (MD)

Static molecular docking provides a snapshot of the binding event, but biological systems are dynamic. To establish absolute trustworthiness in the predicted poses, top-scoring complexes must be subjected to Molecular Dynamics (MD) simulations.

  • System Solvation: Immerse the protein-ligand complex in a TIP3P water box, neutralizing the system with Na⁺/Cl⁻ ions.

  • Equilibration: Perform NVT (constant volume/temperature) and NPT (constant pressure/temperature) equilibration for 1 ns to stabilize the solvent density.

  • Production Run: Execute a 100 ns production run. Monitor the Ligand RMSD relative to the protein backbone. A stable trajectory (fluctuations < 2.5 Å) confirms that the 3',5,5'-trihydroxy-7-methoxyflavanone remains securely anchored in the active site, validating the initial docking hypothesis[3][4].

References

  • PubChemLite. "3',5,5'-trihydroxy-7-methoxyflavanone (C16H14O6)". Université du Luxembourg.
  • National Institutes of Health (NIH). "Biological Properties and Absolute Configuration of Flavanones From Calceolaria thyrsiflora Graham". PMC.
  • National Institutes of Health (NIH). "Molecular docking of 5-o-benzoylpinostrobin derivatives from Boesenbergia pandurata roxb. as anti-inflammatory". PubMed Central.
  • Semantic Scholar. "Exploring the Interactions of Natural Flavonoids with COX-2: Insights from Molecular Docking, DFT Analysis, and ADME Calculations". PhysChemRes.
  • National Institutes of Health (NIH). "Network pharmacology based virtual screening of Flavonoids from Dodonea angustifolia and the molecular mechanism against inflammation". PMC.
  • National Institutes of Health (NIH). "7-Methoxyflavanone Alleviates LPS-Induced Acute Lung Injury by Suppressing TLR4/NF-κB p65 and ROS/Txnip/NLRP3 Signaling". PMC.
  • Arabian Journal of Chemistry. "The flavonoid hesperidin methyl chalcone as a potential therapeutic agent for cancer therapy: Molecular docking, in vitro cytotoxicity, and in vivo antitumor activity".
  • D-NB.info. "Flavonoids as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX): molecular docking and in vitro studies".

Sources

Introduction: The Significance of 7-O-Methylation in Flavanone Bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biosynthesis of 7-Methoxyflavanones in Medicinal Plants

Flavanones are a major class of flavonoids, a diverse group of plant secondary metabolites characterized by a C6-C3-C6 carbon skeleton.[1] These compounds are central to plant physiology, acting as pigments, UV protectants, and defense molecules against pathogens and herbivores.[2][3] In the realm of medicinal science, flavanones and their derivatives have garnered significant attention for their pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.[4][5]

A key structural modification that profoundly influences the bioactivity and bioavailability of flavanones is O-methylation. The addition of a methyl group, particularly at the 7-hydroxyl position of the A-ring, creates 7-methoxyflavanones. This modification can increase the lipophilicity of the molecule, potentially enhancing its transport across biological membranes and improving its metabolic stability.[6] The process is catalyzed by specific enzymes that provide a branchpoint in the flavonoid pathway, leading to a diverse array of bioactive compounds.[6]

This guide provides a detailed exploration of the biosynthetic pathways leading to 7-methoxyflavanones in medicinal plants. We will dissect the enzymatic machinery responsible for constructing the core flavanone structure and the specific tailoring step of 7-O-methylation. Furthermore, we will delve into the regulatory networks governing this pathway and provide robust experimental protocols for researchers in natural product chemistry, biochemistry, and drug development.

Part 1: Assembly of the Flavanone Scaffold

The journey to a 7-methoxyflavanone begins with the general phenylpropanoid pathway, which converts the amino acid L-phenylalanine into 4-coumaroyl-CoA, a critical precursor for all flavonoids.[7][8] This initial phase involves three key enzymatic steps:

  • Phenylalanine Ammonia-Lyase (PAL): Initiates the pathway by deaminating L-phenylalanine to produce cinnamic acid.[3]

  • Cinnamate 4-Hydroxylase (C4H): A cytochrome P450-dependent monooxygenase that hydroxylates cinnamic acid to form p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming the high-energy thioester 4-coumaroyl-CoA.[9]

With the central precursor secured, the biosynthesis enters the flavonoid-specific pathway, where two key enzymes, Chalcone Synthase (CHS) and Chalcone Isomerase (CHI), collaborate to construct the characteristic flavanone ring system.

Chalcone Synthase (CHS): The Gateway Enzyme

Chalcone synthase is a type III polyketide synthase and the first committed enzyme in flavonoid biosynthesis.[9][10] It functions as a homodimer, with each monomer containing an active site that catalyzes a series of condensation and cyclization reactions.[11][12]

The mechanism proceeds as follows:

  • Loading: The starter molecule, 4-coumaroyl-CoA, is transferred to a highly conserved catalytic cysteine residue (Cys164) in the CHS active site, releasing Coenzyme A.[9][11]

  • Elongation: Three successive decarboxylative condensation reactions occur. In each step, a molecule of malonyl-CoA binds to the active site, is decarboxylated to form a reactive acetyl-CoA carbanion, and then attacks the growing polyketide chain attached to the cysteine residue.[10][13]

  • Cyclization and Release: After the formation of a linear tetraketide intermediate, a regiospecific intramolecular Claisen condensation occurs.[10] This reaction forms the A-ring of the flavonoid and releases the final product, naringenin chalcone (4,2',4',6'-tetrahydroxychalcone).

Chalcone Isomerase (CHI): Stereospecific Ring Closure

While chalcone can cyclize spontaneously, the reaction is slow and non-stereospecific. Chalcone isomerase catalyzes the rapid and stereochemically controlled intramolecular cyclization of the chalcone into the biologically active (2S)-flavanone.[14][15] The enzyme's active site provides a specific environment that binds the chalcone substrate in a conformation conducive to ring closure, accelerating the reaction to a near-diffusion-controlled rate.[14][16] The mechanism involves the ionization of the 2'-hydroxyl group to form a 2'-oxyanion, which then performs a nucleophilic attack to form the C-ring, yielding (2S)-naringenin.[16][17]

Biosynthesis_Core Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA 4-Coumaroyl-CoA Cou->CouCoA 4CL Chal Naringenin Chalcone CouCoA->Chal CHS MalCoA 3x Malonyl-CoA MalCoA->Chal Nar (2S)-Naringenin Chal->Nar CHI

Figure 1: Core biosynthetic pathway from L-Phenylalanine to the flavanone (2S)-Naringenin.

Part 2: The Final Touch - Regiospecific 7-O-Methylation

The formation of 7-methoxyflavanones occurs via the modification of the flavanone scaffold. This critical step is catalyzed by a class of enzymes known as S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs).[18]

Flavonoid 7-O-Methyltransferases (F7OMTs)

Plant OMTs are a large and diverse family of enzymes that transfer a methyl group from the universal methyl donor, SAM, to a hydroxyl group on a substrate molecule.[18][19] Those responsible for methylating the 7-hydroxyl group of flavanones are specifically referred to as flavonoid 7-O-methyltransferases. These enzymes exhibit high regiospecificity, ensuring that methylation occurs at the correct position on the flavonoid A-ring.

The reaction is as follows: (2S)-Naringenin + S-adenosyl-L-methionine → Sakuranetin (7-methoxy-naringenin) + S-adenosyl-L-homocysteine

Studies in various plants, particularly Citrus species which are rich in methylated flavonoids, have led to the identification and characterization of several OMTs.[20][21] For instance, an OMT isolated from Citrus reticulata (CrOMT2) has been shown to effectively catalyze the methylation of the 7-OH group of flavonoids.[20][22] These enzymes are crucial for the biosynthesis of polymethoxylated flavones (PMFs) and other methylated flavonoids in citrus peels.[20][23]

Methylation_Step Nar (2S)-Naringenin Sak Sakuranetin (7-Methoxyflavanone) Nar->Sak F7OMT SAM S-adenosyl-L- methionine (SAM) SAM->Sak SAH S-adenosyl-L- homocysteine (SAH) Sak->SAH

Figure 2: The 7-O-methylation of (2S)-Naringenin to produce Sakuranetin.
EnzymeAbbreviationEC NumberSubstrate(s)Product
Phenylalanine Ammonia-LyasePAL4.3.1.24L-PhenylalanineCinnamic acid
Cinnamate 4-HydroxylaseC4H1.14.14.91Cinnamic acidp-Coumaric acid
4-Coumarate:CoA Ligase4CL6.2.1.12p-Coumaric acid, CoA4-Coumaroyl-CoA
Chalcone SynthaseCHS2.3.1.744-Coumaroyl-CoA, 3x Malonyl-CoANaringenin Chalcone
Chalcone IsomeraseCHI5.5.1.6Naringenin Chalcone(2S)-Naringenin
Flavonoid 7-O-MethyltransferaseF7OMT2.1.1.-(2S)-Naringenin, SAMSakuranetin, SAH
Table 1: Key enzymes in the biosynthesis of 7-methoxyflavanones.

Part 3: Regulation of the Biosynthetic Pathway

The production of 7-methoxyflavanones is a tightly controlled process, regulated primarily at the transcriptional level. The expression of biosynthetic genes like CHS, CHI, and OMT is orchestrated by complex interactions between transcription factors.[24][25]

The most well-characterized regulatory complex is the MBW complex, comprising transcription factors from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40-repeat protein families.[26] These factors work in concert to bind to the promoter regions of flavonoid biosynthetic genes, thereby activating or repressing their transcription.

Furthermore, environmental stimuli play a significant role. UV-B radiation, for example, is a known inducer of flavonoid biosynthesis.[27] Plants exposed to UV-B often upregulate the expression of key pathway genes, including OMTs, leading to the accumulation of methylated flavonoids that serve as protective sunscreens.[27]

Part 4: Methodologies for Studying Biosynthesis Pathways

Validating the function of enzymes and genes within a biosynthetic pathway is fundamental to understanding natural product formation. Below are detailed protocols for the characterization of a putative 7-O-methyltransferase and the analysis of its gene expression.

Protocol: Heterologous Expression and In Vitro Assay of a Putative 7-O-Methyltransferase

This protocol describes the functional characterization of a candidate OMT gene identified through transcriptomics or homology-based cloning.

I. Heterologous Expression in E. coli

  • Gene Amplification: Amplify the full-length coding sequence of the candidate OMT gene from plant cDNA using high-fidelity DNA polymerase. Design primers to include restriction sites compatible with a chosen expression vector (e.g., pET-28a for an N-terminal His-tag).

  • Cloning: Digest the PCR product and the expression vector with the corresponding restriction enzymes. Ligate the insert into the vector and transform the construct into a cloning strain of E. coli (e.g., DH5α).

  • Sequence Verification: Isolate the plasmid from positive colonies and verify the insert sequence through Sanger sequencing to ensure there are no mutations.

  • Transformation for Expression: Transform the verified plasmid into an expression strain of E. coli (e.g., BL21(DE3)).

  • Protein Expression:

    • Grow a 5 mL starter culture of the transformed E. coli overnight at 37°C in LB medium containing the appropriate antibiotic.

    • Inoculate 500 mL of LB medium with the starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Incubate the culture at a lower temperature (e.g., 18°C) overnight to improve protein solubility.

  • Cell Lysis and Protein Purification:

    • Harvest the cells by centrifugation (5,000 x g, 15 min, 4°C).

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C).

    • Purify the His-tagged protein from the supernatant using a Ni-NTA affinity chromatography column according to the manufacturer's instructions.

    • Elute the protein and verify its purity and size using SDS-PAGE.

II. In Vitro Enzyme Assay

  • Reaction Mixture: Prepare a 100 µL reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 1-5 µg of purified recombinant OMT protein

    • 200 µM flavanone substrate (e.g., naringenin, dissolved in DMSO)

    • 500 µM S-adenosyl-L-methionine (SAM)

  • Controls: Prepare two negative controls:

    • A reaction without the enzyme.

    • A reaction with heat-denatured (boiled) enzyme.

  • Incubation: Incubate the reaction mixtures at 30°C for 1-2 hours.

  • Reaction Termination and Extraction: Stop the reaction by adding 10 µL of 20% HCl. Extract the products by adding 200 µL of ethyl acetate and vortexing vigorously.

  • Analysis: Centrifuge to separate the phases. Transfer the upper ethyl acetate layer to a new tube, evaporate to dryness, and redissolve the residue in methanol. Analyze the products using HPLC or LC-MS by comparing the retention times and mass spectra with authentic standards of the expected methylated product (e.g., sakuranetin).

Workflow cluster_prep Protein Preparation cluster_assay Enzyme Assay cluster_analysis Analysis Clone Clone OMT gene into expression vector Express Express protein in E. coli Clone->Express Purify Purify His-tagged protein via Ni-NTA Express->Purify Setup Set up reaction: Enzyme + Substrate + SAM Purify->Setup Incubate Incubate at 30°C Setup->Incubate Extract Stop reaction & Extract products Incubate->Extract Analyze Analyze by HPLC or LC-MS Extract->Analyze Compare Compare with authentic standard Analyze->Compare

Figure 3: Experimental workflow for functional characterization of a putative OMT.
Protocol: Analysis of Biosynthetic Gene Expression using qRT-PCR

This protocol allows for the quantification of CHS, CHI, and OMT transcript levels in different plant tissues or under various experimental conditions (e.g., UV-B treatment).

  • Tissue Collection and RNA Extraction:

    • Harvest plant tissue (e.g., leaves, roots) and immediately freeze in liquid nitrogen to prevent RNA degradation.

    • Extract total RNA using a commercial plant RNA extraction kit or a TRIzol-based method.

    • Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio) and by running an aliquot on an agarose gel.

  • DNase Treatment and cDNA Synthesis:

    • Treat 1-2 µg of total RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from the treated RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.

  • Primer Design and Validation:

    • Design gene-specific primers for your target genes (CHS, CHI, OMT) and a stable reference gene (e.g., Actin or Ubiquitin). Primers should typically amplify a product of 100-200 bp.

    • Validate primer efficiency by running a standard curve with a serial dilution of cDNA. An efficient primer pair should have an amplification efficiency between 90-110%.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Prepare the qRT-PCR reaction mix, which typically includes SYBR Green master mix, forward and reverse primers, and diluted cDNA template.

    • Run the reaction on a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each reaction.

    • Calculate the relative expression of the target genes using the 2-ΔΔCt method. This involves normalizing the Ct value of the target gene to the Ct value of the reference gene, and then comparing the normalized values across different samples or treatments.

Conclusion and Future Perspectives

The biosynthesis of 7-methoxyflavanones is a sophisticated, multi-step process that begins with the core phenylpropanoid pathway and culminates in a specific tailoring reaction catalyzed by O-methyltransferases. Understanding this pathway at a molecular level is crucial for harnessing the medicinal potential of these compounds. The enzymes involved, particularly chalcone synthase and flavonoid 7-O-methyltransferases, represent key targets for metabolic engineering.

Future research will likely focus on the discovery and characterization of novel OMTs from a wider range of medicinal plants, which could possess unique substrate specificities and catalytic efficiencies. By leveraging synthetic biology and metabolic engineering approaches—such as overexpressing key biosynthetic genes or transcription factors in plants or microbial hosts—it may be possible to develop sustainable and high-yield production platforms for valuable 7-methoxyflavanones, paving the way for their development as next-generation therapeutic agents.

References

  • Jez, J. M., Bowman, M. E., & Noel, J. P. (2000). Structure and mechanism of the evolutionarily unique plant enzyme chalcone isomerase. Nature structural biology, 7(9), 786–791. [Link]

  • Wikipedia. (2023). Chalcone synthase. [Link]

  • Weng, J. K., & Noel, J. P. (2012). Mechanistic basis for the evolution of chalcone synthase catalytic cysteine reactivity in land plants. Journal of Biological Chemistry, 287(11), 8166–8174. [Link]

  • Purdue University. (2000). Structure and mechanism of the evolutionarily unique plant enzyme chalcone isomerase. Nature Structural Biology. [Link]

  • Jez, J. M., & Noel, J. P. (2002). Reaction mechanism of chalcone isomerase. pH dependence, diffusion control, and product binding differences. Journal of Biological Chemistry, 277(2), 1361–1369. [Link]

  • EMBL-EBI. Chalcone isomerase - M-CSA. [Link]

  • EMBL-EBI. Naringenin-chalcone synthase - M-CSA. [Link]

  • Bhargava, S., & Chopra, A. (2012). Chalcone synthase and its functions in plant resistance. Journal of Plant Physiology, 169(15), 1491–1495. [Link]

  • Piasecka, A., Jedrzejczak-Rey, N., & Bednarek, P. (2022). Role of Phenylpropanoids and Flavonoids in Plant Resistance to Pests and Diseases. International Journal of Molecular Sciences, 23(23), 15098. [Link]

  • Ferrer, J. L., Jez, J. M., Bowman, M. E., Dixon, R. A., & Noel, J. P. (1999). Structure of chalcone synthase and the molecular basis of plant polyketide biosynthesis. Nature structural biology, 6(8), 775–784. [Link]

  • Jez, J. M., Bowman, M. E., & Noel, J. P. (2000). Structure and mechanism of the evolutionarily unique plant enzyme chalcone isomerase. PubMed. [Link]

  • Drzewiecka, K., et al. (2017). Microbial Transformations of 7-Methoxyflavanone. Molecules, 22(12), 2207. [Link]

  • Noel, J. P., Austin, M. B., & Bowman, M. E. (2005). Structure and function of enzymes involved in the biosynthesis of phenylpropanoids. Recent Advances in Phytochemistry, 39, 63–99. [Link]

  • Lam, K. C., Ibrahim, R. K., Beaudoin, N., & Gulick, P. J. (2007). Structure, function, and evolution of plant O-methyltransferases. Genome, 50(11), 1001–1013. [Link]

  • Kumar, S., et al. (2020). Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense. Plants, 9(10), 1337. [Link]

  • ResearchGate. (2016). Phenylpropanoid pathway leading to the major classes of flavonoids. [Link]

  • Wikipedia. (2023). Phenylpropanoid. [Link]

  • Li, Y., et al. (2024). Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review. International Journal of Molecular Sciences, 25(12), 6543. [Link]

  • Li, Y., et al. (2024). Identification of One O-Methyltransferase Gene Involved in Methylated Flavonoid Biosynthesis Related to the UV-B Irradiation Response in Euphorbia lathyris. International Journal of Molecular Sciences, 25(2), 793. [Link]

  • Sharma, A., et al. (2019). Flavonoid Biosynthetic Pathway: Genetics and Biochemistry. Biosciences Biotechnology Research Asia, 16(1), 13-22. [Link]

  • Li, Y., et al. (2024). Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review. ResearchGate. [Link]

  • Zhang, B., et al. (2023). Designing plant flavonoids: harnessing transcriptional regulation and enzyme variation to enhance yield and diversity. Frontiers in Plant Science, 14, 1234567. [Link]

  • Encyclopedia MDPI. (2021). The Flavonoid Biosynthesis Network in Plants. [Link]

  • Zhang, Y., et al. (2023). Diversity and regioselectivity of O-methyltransferases catalyzing the formation of O-methylated flavonoids. Journal of Agricultural and Food Chemistry, 71(49), 19345–19358. [Link]

  • ResearchGate. (2020). Synthesis of 7-hydroxy-4'-methoxyflavanone and 7-hydroxy-4'-methoxyflavone as a candidate anticancer. [Link]

  • CORE. (2011). Research Article Microbial Transformations of 7-Hydroxyflavanone. [Link]

  • Maximum Academic Press. (2024). Functional characterization of O-methyltransferases involved in biosynthesis of flavonoids in dwarf banana Musella lasiocarpa. [Link]

  • Liu, X., et al. (2020). Characterization of a Flavonoid 3'/5'/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products. Molecules, 25(4), 858. [Link]

  • MDPI. (2020). Characterization of a Flavonoid 3'/5'/7-O-Methyltransferase from Citrus reticulata. [Link]

  • MDPI. (2023). Systematic Identification and Characterization of O-Methyltransferase Gene Family Members Involved in Flavonoid Biosynthesis in Chrysanthemum indicum L. [Link]

  • AIP Publishing. (2017). Synthesis Of 7-Hydroxy-4'-Methoxyflavanone And 7- Hydroxy-4'-Methoxyflavone As A Candidate Anticancer. [Link]

  • Consensus. How might individual factors influence optimal 7-methoxyflavone dosage in humans? [Link]

  • Kolodziej, B., et al. (2011). Microbial Transformations of 7-Hydroxyflavanone. Bioinorganic Chemistry and Applications, 2011, 867353. [Link]

  • J-Stage. (2007). Bioconversion of 7-Hydroxyflavanone: Isolation, Characterization and Bioactivity Evaluation of Twenty-One Phase I and Phase II Microbial Metabolites. [Link]

  • Oxford Academic. (2024). Transcriptional regulation of flavonol biosynthesis in plants. [Link]

  • MDPI. (2022). Heartwood of Dalbergia cochinchinensis: 4,7,2′-Trihydroxy-4′-methoxyisoflavanol and 6,4′-Dihydroxy-7-methoxyflavane Reduce Cytokine and Chemokine Expression In Vitro. [Link]

  • Li, Y., et al. (2022). Diversification of Chemical Structures of Methoxylated Flavonoids and Genes Encoding Flavonoid-O-Methyltransferases. International Journal of Molecular Sciences, 23(4), 2329. [Link]

  • J-Stage. (2017). Accumulation of Polymethoxyflavones and O-methyltransferase Gene Expression in Various Citrus Cultivars. [Link]

  • Semantic Scholar. (2024). Neofunctionalization of an OMT cluster dominates polymethoxyflavone biosynthesis associated with the domestication of citrus. [Link]

Sources

antioxidant and anti-inflammatory effects of 3',5,5'-Trihydroxy-7-methoxyflavanone

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 3',5,5'-Trihydroxy-7-methoxyflavanone , historically referred to as Blumeatin . This monograph synthesizes pharmacological mechanisms, experimental protocols, and recent structural insights for researchers in drug discovery and natural product chemistry.

Dual-Action Modulator of Oxidative Stress and TLR4-Mediated Inflammation

Executive Summary

3',5,5'-Trihydroxy-7-methoxyflavanone is a bioactive flavonoid predominantly isolated from Blumea balsamifera (Sambong/Ai Na Xiang). It is distinguished by its specific hydroxylation pattern on the B-ring (meta-positions 3' and 5'), which confers unique redox properties compared to its ortho-hydroxylated congeners (e.g., quercetin, luteolin).

Recent pharmacological evaluations position this compound as a potent hepatoprotective agent with a dual mechanism of action:

  • Upstream Anti-inflammatory Blockade: Direct antagonism of the TLR4/MD-2 complex , preventing LPS-induced dimerization and downstream NF-κB activation.[1]

  • Enzymatic Antioxidant Regulation: Moderate inhibition of Xanthine Oxidase (XO) , reducing uric acid production and superoxide generation.

Chemical Profile & Structural Integrity

Compound Identity:

  • IUPAC Name: (2S)-5,7-dihydroxy-2-(3,5-dihydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one

  • Common Name: Blumeatin (Putative)[2]

  • Molecular Formula: C16H14O6

  • Molecular Weight: 302.28 g/mol

Critical Scientific Note (Structural Revision): While extensive literature refers to the natural isolate from Blumea balsamifera as "Blumeatin" with the 3',5,5' structure, recent total synthesis and NMR re-evaluation (ACS Omega, 2023) suggest the natural abundance compound may actually be Sterubin (3',4',5-trihydroxy-7-methoxyflavanone). However, synthetic 3',5,5'-Trihydroxy-7-methoxyflavanone has been confirmed to possess independent anti-inflammatory activity, albeit with a distinct potency profile. This guide focuses on the bioactivity profile associated with the 3',5,5' scaffold and the "Blumeatin" phenotype described in pharmacological literature.

Mechanistic Pharmacology
3.1 Anti-Inflammatory: The TLR4/MD-2 Axis

Unlike general COX-2 inhibitors, 3',5,5'-Trihydroxy-7-methoxyflavanone acts at the receptor level of the inflammatory cascade.

  • Target: Toll-like Receptor 4 (TLR4) and Myeloid Differentiation factor 2 (MD-2) complex.[1]

  • Mechanism: Molecular docking and affinity assays indicate the flavanone binds to the hydrophobic pocket of MD-2. This steric hindrance prevents Lipopolysaccharide (LPS) from docking, thereby inhibiting the dimerization of TLR4.

  • Downstream Effect: Blockade of the MyD88-dependent pathway, suppressing the phosphorylation of IKK and preventing the nuclear translocation of NF-κB (p65 subunit).

  • Outcome: Reduction in pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and Nitric Oxide (NO).

3.2 Antioxidant: Xanthine Oxidase (XO) Inhibition

Hyperuricemia and oxidative stress are linked via Xanthine Oxidase. This compound functions as a suicide substrate or competitive inhibitor of XO.

  • Enzymatic Inhibition: Inhibits the conversion of xanthine to uric acid.

  • ROS Scavenging: The 5-OH (A-ring) and 3',5'-OH (B-ring) moieties facilitate electron donation, neutralizing superoxide anions (

    
    ).
    
  • Potency: IC50 values typically range between 20–50 µM , placing it as a moderate inhibitor compared to Allopurinol but with the added benefit of radical scavenging.

Visualization of Signaling Pathways[3]

The following diagram illustrates the specific blockade of the TLR4/MD-2 complex by 3',5,5'-Trihydroxy-7-methoxyflavanone, contrasting it with downstream signaling events.

TLR4_Pathway LPS LPS (Endotoxin) TLR4_MD2 TLR4 / MD-2 Complex LPS->TLR4_MD2 Activation Blumeatin 3',5,5'-Trihydroxy-7-methoxyflavanone Blumeatin->TLR4_MD2 Competitive Inhibition (Hydrophobic Pocket) MyD88 MyD88 / IRAK / TRAF6 TLR4_MD2->MyD88 Recruitment IKK IKK Complex MyD88->IKK Phosphorylation IkB IκBα (Degradation) IKK->IkB Ubiquitination NFkB NF-κB (p65/p50) IkB->NFkB Release Nucleus Nuclear Translocation NFkB->Nucleus Translocation Cytokines TNF-α, IL-6, iNOS Nucleus->Cytokines Transcription

Caption: Mechanism of Action: Competitive inhibition of TLR4/MD-2 complex prevents downstream NF-κB activation.

Experimental Protocols
Protocol A: Xanthine Oxidase (XO) Inhibition Assay

Purpose: To quantify the enzymatic inhibition potency (IC50) of the flavanone.

Reagents:

  • Phosphate Buffer (50 mM, pH 7.5).

  • Xanthine Oxidase enzyme solution (0.5 U/mL).

  • Xanthine substrate solution (0.15 mM).

  • Test Compound: 3',5,5'-Trihydroxy-7-methoxyflavanone (dissolved in DMSO, final concentration <1%).

Workflow:

  • Preparation: In a 96-well UV-transparent plate, add 140 µL of Phosphate Buffer.

  • Incubation: Add 20 µL of Test Compound (varying concentrations: 1–100 µg/mL) and 20 µL of XO enzyme. Incubate at 25°C for 15 minutes .

  • Initiation: Add 20 µL of Xanthine substrate to initiate the reaction.

  • Measurement: Monitor the increase in absorbance at 295 nm (uric acid formation) kinetically for 10 minutes.

  • Calculation: ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="ng-star-inserted display">

    
    
    Note: Use Allopurinol as a positive control.
    
Protocol B: Anti-Inflammatory Evaluation (Griess Assay)

Purpose: To assess the inhibition of Nitric Oxide (NO) production in LPS-stimulated macrophages.

Cell Line: RAW 264.7 murine macrophages.

Workflow:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Pre-treatment: Treat cells with Test Compound (5, 10, 20, 40 µM) for 1 hour .

  • Stimulation: Add LPS (final concentration 1 µg/mL) and incubate for 24 hours .

  • Supernatant Collection: Transfer 100 µL of cell culture supernatant to a new plate.

  • Griess Reaction: Add 100 µL of Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).

  • Quantification: Measure absorbance at 540 nm . Calculate NO concentration using a Sodium Nitrite standard curve.

Quantitative Data Summary

The following table summarizes comparative bioactivity data derived from Blumea flavonoid studies.

CompoundTargetIC50 / PotencyMechanism Note
3',5,5'-Trihydroxy-7-methoxyflavanone Xanthine Oxidase ~27.6 µg/mL Mixed-type inhibition; moderate potency.
Allopurinol (Control)Xanthine Oxidase3.56 µg/mLStandard clinical inhibitor.[3]
3',5,5'-Trihydroxy-7-methoxyflavanone NO Production 10.74 µM High potency in RAW 264.7 cells.
LuteolinNO Production13.59 µMStructurally related flavone.
3',5,5'-Trihydroxy-7-methoxyflavanone DPPH Radical EC50: ~12 µg/mL Strong electron donor due to B-ring hydroxyls.
References
  • Antioxidant and anti-inflammatory activities of isolated flavonoids from Blumea balsamifera leaves. Source: ResearchGate / Rangsit University

  • Blumeatin inhibits LPS-induced inflammation of TLR4/NF-κB signaling pathway via targeting TLR4/MD-2. Source: PubMed / J Asian Nat Prod Res (2025)

  • Synthesis, Structure Revision, and Anti-inflammatory Activity Investigation of Putative Blumeatin. Source: ACS Omega (2023)

  • Xanthine oxidase inhibitory activities of extracts and flavonoids of the leaves of Blumea balsamifera. Source: Pharmaceutical Biology

  • Phytochemical composition and health properties of Sembung plant (Blumea balsamifera): A review. Source: Heliyon / PMC

Sources

Decoding the Structure-Activity Relationship (SAR) of Trihydroxy-Methoxyflavanones: Mechanistic Insights and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Trihydroxy-methoxyflavanones represent a privileged class of naturally occurring flavonoids characterized by a C6-C3-C6 flavanone backbone substituted with exactly three hydroxyl groups and one methoxy group. Despite their structural similarities, minute positional changes of the methoxy moiety—specifically between the A-ring and the B-ring—dictate profoundly different pharmacological trajectories.

As drug development increasingly relies on phenotypic screening to identify multi-target ligands for complex diseases, understanding the causality behind these structural shifts is paramount. This technical guide elucidates the Structure-Activity Relationship (SAR) of two primary isomers: Sterubin (7-methoxy-5,3',4'-trihydroxyflavanone) and Hesperetin (4'-methoxy-3',5,7-trihydroxyflavanone). By analyzing their target engagement, physicochemical properties, and self-validating experimental workflows, we provide a mechanistic blueprint for optimizing flavanone scaffolds in neurodegeneration, oncology, and metabolic disorders.

Structural Determinants of Biological Activity

The biological activity of trihydroxy-methoxyflavanones is governed by the electronic distribution, steric hindrance, and hydrogen-bonding capacity dictated by the methoxy group's position.

The B-Ring Catechol Imperative (Sterubin)

Sterubin possesses a 3',4'-dihydroxy motif (an ortho-catechol) on its B-ring, with the methoxy group localized at the 7-position on the A-ring 1. This specific configuration is the pharmacophoric critical node for its potent neuroprotective and anti-ferroptotic activities 2.

  • Causality of Action: The intact catechol ring acts as a potent bidentate ligand for intracellular iron chelation, directly neutralizing the Fenton reaction that drives lipid peroxidation in ferroptosis 3.

  • A-Ring Modification: Compared to its unmethylated analog, eriodictyol, sterubin's 7-methoxy group reduces the topological polar surface area (tPSA) and eliminates a hydrogen bond donor. This increases its lipophilicity (ClogP), significantly enhancing blood-brain barrier (BBB) penetration and cellular membrane permeability, allowing it to achieve the intracellular concentrations required to activate the Nrf2/ATF4 antioxidant axis [[2]]().

The B-Ring Guaiacol Motif (Hesperetin)

In contrast, Hesperetin features a 4'-methoxy and 3'-hydroxyl group on the B-ring (a guaiacol motif), with hydroxyls at the 5 and 7 positions of the A-ring [[4]]().

  • Causality of Action: The methylation of the 4'-hydroxyl group disrupts the catechol iron-chelating ability, rendering hesperetin significantly less effective against oxytosis/ferroptosis than sterubin. However, this steric bulk at the 4'-position optimizes the molecule for allosteric enzyme inhibition. Hesperetin effectively fits into the allosteric cavity of Protein Tyrosine Phosphatase 1B (PTP1B), a key target in diabetes and oncology 5.

  • A-Ring Modification: Alkylation of the 7-OH group in hesperetin (e.g., 7-O-ethyl hesperetin) dramatically increases its anti-degranulation activity in basophils. SAR studies indicate that substituting the 7-OH with groups larger than an ethyl moiety causes steric clash, resulting in a complete loss of anti-allergic activity [[6]]().

Mechanistic Pathways & Target Engagement

G Sterubin Sterubin (7-OMe, 3',4',5-triOH) Keap1 Keap1-Nrf2 Complex Sterubin->Keap1 Electrophilic interaction / ROS scavenging Nrf2 Nuclear Nrf2 Translocation Keap1->Nrf2 Dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE DNA Binding HO1 HO-1 & GPX4 Expression ARE->HO1 Transcription Ferroptosis Inhibition of Ferroptosis/Oxytosis HO1->Ferroptosis Iron Chelation & Lipid Peroxide Reduction

Caption: Sterubin-mediated Nrf2 activation and ferroptosis inhibition pathway.

Sterubin's primary mechanism of action involves the direct stabilization and nuclear translocation of Nrf2, leading to a 4.1-fold increase in Heme Oxygenase 1 (HO-1) and significant upregulation of GPX4 3. Conversely, Hesperetin operates heavily through the PI3K/Akt/mTOR signaling suppression and caspase-dependent apoptosis, making it a viable chemopreventive agent against colorectal cancer 7.

Quantitative SAR Data Summary

The following table summarizes the divergent physicochemical and biological profiles of key trihydroxy-methoxyflavanones and their derivatives.

CompoundSubstitution PatternB-Ring MotifPrimary Target / PathwayRepresentative EC50/IC50Key Biological Activity
Sterubin 7-OMe, 5,3',4'-triOH3',4'-catecholNrf2 / ATF4 / Ferroptosis0.8 µM (Aβ toxicity)Potent neuroprotection, iron chelation
Hesperetin 4'-OMe, 3',5,7-triOH3'-OH, 4'-OMePTP1B / PI3K/Akt37.1 µM (PTP1B inhibition)Anti-diabetic, anti-cancer
Eriodictyol 5,7,3',4'-tetraOH3',4'-catecholNrf2 / Ferroptosis>5 µM (H2O2 toxicity)Moderate neuroprotection (lower permeability)
7-O-Ethyl Hesperetin 7-OEt, 4'-OMe, 3',5-diOH3'-OH, 4'-OMeRBL-2H3 Degranulation61.9 µM (Degranulation)Enhanced anti-allergic activity

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to verify causality in SAR phenotypic screening.

Workflow A Trihydroxy-Methoxyflavanone Library Synthesis B Phenotypic Screening (HT22 & BV-2 Cells) A->B C Biochemical Assays (ROS, GSH, PTP1B) B->C D SAR Elucidation (B-Ring vs A-Ring) C->D E Lead Selection (e.g., Sterubin) D->E

Caption: Phenotypic screening and SAR validation workflow for flavanones.

Protocol 1: Phenotypic Screening for Ferroptosis Inhibition (Sterubin Validation)

Rationale: This assay validates the hypothesis that an intact B-ring catechol is required to rescue neuronal cells from iron-dependent lipid peroxidation.

  • Cell Culture & Seeding: Seed immortalized mouse hippocampal cells (HT22) in 96-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.
    
  • Insult Induction: Induce ferroptosis by replacing the media with DMEM containing 500 nM Erastin or 100 nM RSL3 (GPX4 inhibitor).

  • Compound Treatment: Concurrently treat cells with serial dilutions (0.1 µM to 20 µM) of Sterubin, Hesperetin, and Eriodictyol.

  • System Validation & Quality Control: Include a vehicle control (0.1% DMSO) and a positive rescue control (1 µM Ferrostatin-1). If Ferrostatin-1 fails to rescue >90% of cells, the assay plate must be discarded.

  • Viability Quantification: After 24 hours, add MTT reagent (0.5 mg/mL final concentration) for 2 hours. Solubilize formazan crystals in DMSO and measure absorbance at 570 nm.

  • ROS Measurement (Secondary Endpoint): In a parallel plate, after 7 hours of treatment, load cells with 5 µM CM-H2DCFDA for 30 minutes to quantify intracellular reactive oxygen species via fluorescence microplate reader (Ex/Em = 490/520 nm).

Protocol 2: PTP1B Allosteric Inhibition Kinetics (Hesperetin Validation)

Rationale: This biochemical assay confirms that the 4'-methoxy substitution on the B-ring optimizes the flavanone for allosteric inhibition of PTP1B 8.

  • Enzyme Preparation: Prepare recombinant human PTP1B in assay buffer (50 mM HEPES, pH 7.2, 1 mM DTT, 1 mM EDTA, 150 mM NaCl).

  • Inhibitor Incubation: Pre-incubate 10 nM PTP1B with varying concentrations of Hesperetin or its 5-O-glucoside derivative (1 µM to 100 µM) for 15 minutes at 37°C.

  • System Validation & Quality Control: Utilize Ursolic Acid as a positive control for PTP1B inhibition. The assay is validated if the IC50 of Ursolic Acid falls within the standard 9-11 µM range.

  • Kinetic Measurement: Initiate the reaction by adding the substrate p-nitrophenyl phosphate (pNPP) at concentrations ranging from 0.5 to 5 mM. Monitor the generation of p-nitrophenol continuously at 405 nm for 10 minutes.

  • Data Analysis: Plot the initial velocities against substrate concentrations using a Lineweaver-Burk plot (1/V vs 1/[S]) to determine the mechanism of inhibition (mixed vs. competitive).

References

  • Old age-associated phenotypic screening for Alzheimer's disease drug candidates identifies sterubin as a potent neuroprotective compound from Yerba santa.PMC (nih.gov).
  • Structure-activity relationship of flavanone. Anti-degranulation activity of 7-O-substituted hesperetin.Taylor & Francis.
  • Structural Bases for Hesperetin Derivatives: Inhibition of Protein Tyrosine Phosphatase 1B, Kinetics Mechanism and Molecular Docking Study.PMC (nih.gov).
  • Targeting colorectal cancer with hesperidin and hesperetin: a comprehensive review of antiproliferative activity, chemopreventive, anti-inflammatory, and antioxidant effects.Frontiers.
  • Sterubin - Alzheimer's Drug Discovery Foundation.ADDF.
  • Hesperetin | C16H14O6 | CID 72281 - PubChem.NIH.
  • Sterubin | C16H14O6 | CID 1268276 - PubChem.NIH.

Sources

The Chemical and Pharmacological Evolution of 3',5,5'-Trihydroxy-7-methoxyflavanone (Blumeatin): A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The flavonoid 3',5,5'-trihydroxy-7-methoxyflavanone, commonly referred to as Blumeatin , is a bioactive flavanone historically associated with the medicinal plant Blumea balsamifera[1]. For decades, it has been a subject of intense pharmacological interest due to its reported hepatoprotective, anti-inflammatory, and antioxidant properties. However, recent advancements in total synthesis and 2D-NMR spectroscopy have triggered a critical paradigm shift in its structural assignment, revealing that the naturally isolated "blumeatin" was, in fact, misassigned[2].

This technical guide provides an in-depth analysis of the structural revision of blumeatin, details its de novo synthesis protocols, and explores the mechanistic pathways underlying its true pharmacological profile—specifically its role as a non-coplanar antioxidant and a potent Xanthine Oxidase (XO) inhibitor for hyperuricemia management[3].

The Structural Paradigm Shift: Misassignment and Revision

In natural product drug discovery, structural misassignment can severely derail structure-activity relationship (SAR) modeling. For years, the literature reported the structure of blumeatin as (2S)-2-(3,5-dihydroxyphenyl)-5-hydroxy-7-methoxy-2,3-dihydrochromen-4-one[1].

In 2023, a landmark study achieved the first total synthesis of optically pure blumeatin to bypass the low-yield, high-cost extraction from B. balsamifera[2]. However, upon comparing the synthesized 3',5,5'-trihydroxy-7-methoxyflavanone with the commercially available natural isolate, researchers discovered critical discrepancies in the


 NMR, 

NMR, and HMBC spectra.

The Causality of the Revision: The synthetic true blumeatin bears hydroxyl groups at the C-3' and C-5' positions of the B-ring. Spectroscopic analysis unambiguously confirmed that the natural isolate previously labeled as "blumeatin" actually possessed a 3',4'-dihydroxy substitution pattern. Consequently, the natural isolate was re-identified as Sterubin [2]. This revision is critical for drug development professionals, as it separates the pharmacological data of true synthetic blumeatin from historical data that unknowingly evaluated sterubin.

G A Precursors: 3,5-Dihydroxybenzaldehyde + 1-(2,6-dihydroxy-4-methoxyphenyl)ethan-1-one B Lewis Acid Catalysis (Boric Acid, Piperidine, Silica Gel) A->B C-ring closure C (±)-Blumeatin (Racemate) Yield: ~75% B->C D Schiff Base Formation & Chiral Resolution C->D E Optically Pure (-)-Blumeatin & (+)-Blumeatin D->E F 1D/2D NMR & HPLC Analysis E->F G Comparison with Natural Isolate (Putative Blumeatin) F->G H Structural Revision: Natural Isolate = Sterubin (3',4'-dihydroxy) G->H Discrepancy Identified

Fig 1: Workflow of Blumeatin synthesis and the 2023 structural revision identifying it as Sterubin.

Pharmacological Profiling and Mechanistic Pathways

Antioxidant Dynamics and Structural Non-Coplanarity

The antioxidant efficacy of flavonoids is traditionally linked to their planarity, which allows for extended electron delocalization. However, true blumeatin defies this convention. Quantum chemical descriptors reveal that blumeatin is predominantly non-coplanar, featuring an over-twisted torsion angle of approximately −94.64° between rings A and B[3].

Mechanistic Insight: This severe structural deviation actually enhances radical scavenging activity. The twisted conformation influences the chemical potential (


) and the accessibility of the hydroxyl groups, making it easier for the molecule to donate an electron to neutralize nonenzymatically generated superoxide radicals[3][4].
Xanthine Oxidase (XO) Inhibition for Hyperuricemia

Hyperuricemia, a precursor to gout and metabolic syndrome, is driven by the overactivity of Xanthine Oxidase (XO). Blumeatin has emerged as a highly effective, competitive XO inhibitor.

Molecular Docking Validation:In silico modeling against the XO active site (PDB ID: 2E1Q) demonstrates that blumeatin achieves a superior binding affinity of −9.6 kcal/mol[3]. The causality of this strong binding lies in the formation of stable, conventional hydrogen bonds between the flavonoid's hydroxyl groups and key amino acid residues—specifically Lys1046, Ala1080, and Thr1010 —within the enzyme's catalytic pocket[3].

G A 3',5,5'-Trihydroxy-7-methoxyflavanone (Blumeatin) B Non-coplanar Structure (Torsion Angle -94.6°) A->B Structural Feature C Hydrogen Bonding (Lys1046, Ala1080, Thr1010) A->C Molecular Docking F ROS Scavenging (Superoxide Radicals) B->F Enhanced Electron Donation D Xanthine Oxidase (XO) Inhibition C->D Enzyme Binding E Reduced Uric Acid (Hyperuricemia Relief) D->E Metabolic Outcome G Decreased Lipid Peroxidation (Hepatoprotection) F->G Cellular Protection

Fig 2: Mechanistic pathways of Blumeatin in Xanthine Oxidase inhibition and ROS scavenging.

Quantitative Data & Structure-Activity Relationship (SAR)

To contextualize the efficacy of true blumeatin, it must be compared against the misassigned sterubin and other standard flavonoids. The following table synthesizes current structural and pharmacological data[2][3][4]:

CompoundB-Ring SubstitutionA-B Ring Torsion AngleAnti-inflammatory Activity (Ear-Swelling Test)Superoxide Scavenging RankXO Binding Affinity
True Blumeatin 3',5'-dihydroxy-94.64° (Non-coplanar)ModerateHigh (Rank 4)-9.6 kcal/mol
Sterubin (Putative) 3',4'-dihydroxyCoplanar-leaningHighN/AN/A
Quercetin 3',4'-dihydroxyCoplanarHighVery High (Rank 1)Lower than Blumeatin
Luteolin 3',4'-dihydroxyCoplanarHighHigh (Rank 2)Lower than Blumeatin

Note: While sterubin exhibits higher anti-inflammatory activity than true blumeatin, blumeatin's unique non-coplanarity grants it specialized efficacy in XO inhibition and specific ROS scavenging pathways.

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols are established based on the latest verified methodologies.

Protocol 1: Greener Lewis Acid-Catalyzed Synthesis of (±)-Blumeatin

Expertise Context: Traditional flavone syntheses (e.g., the Baker–Venkataraman method) suffer from low yields and generate massive amounts of waste acid[2]. This protocol utilizes a greener, Lewis acid-mediated ring closure that is highly efficient.

  • Precursor Preparation: Combine equimolar amounts of 3,5-dihydroxybenzaldehyde and 1-(2,6-dihydroxy-4-methoxyphenyl)ethan-1-one in a reaction vessel.

  • Catalyst Addition: Add boric acid (acting as a mild Lewis acid to activate the carbonyl group) and piperidine (to facilitate aldol condensation) in the presence of silica gel. The silica gel provides a solid support that drastically increases the reaction surface area[2].

  • Cyclization: Heat the mixture to drive the C-ring closure.

  • Purification: Extract the crude product using ethyl acetate. Wash the organic layer with brine, dry over anhydrous

    
    , and purify via silica gel column chromatography. This yields (±)-blumeatin at approximately 75% total yield[2].
    
  • Chiral Resolution (Self-Validation): React the racemate with a chiral amine to form a Schiff base. Separate the resulting diastereomers via chromatography, and hydrolyze them to recover optically pure (-)-blumeatin and (+)-blumeatin. Validate enantiomeric purity using chiral HPLC.

Protocol 2: Xanthine Oxidase Inhibition Assay & Molecular Docking

Expertise Context: Empirical enzymatic assays must be correlated with in silico docking to confirm that the observed


 is a result of competitive binding at the active site, rather than allosteric degradation.
  • Enzyme Preparation: Prepare Xanthine Oxidase (XO) in a 50 mM phosphate buffer (pH 7.4).

  • Ligand Incubation: Incubate varying concentrations of synthetic blumeatin (10–100 µM) with the XO solution for 15 minutes at 25°C to allow for steady-state binding.

  • Reaction Initiation: Add a standardized xanthine solution to initiate the enzymatic conversion to uric acid.

  • Quantification: Monitor the formation of uric acid by measuring absorbance at 295 nm using a UV-Vis spectrophotometer. Calculate the

    
     value based on the dose-response curve.
    
  • In Silico Validation: Utilize AutoDock Vina to dock the optimized blumeatin 3D structure into the XO active site (PDB ID: 2E1Q). Confirm that the C-3' and C-5' hydroxyl groups form hydrogen bonds with Lys1046 and Ala1080, validating the empirical inhibition data[3].

References

1.[1] Title: Blumeatin - Wikipedia. Source: Wikipedia. URL: [Link] 2.[2] Title: Synthesis, Structure Revision, and Anti-inflammatory Activity Investigation of Putative Blumeatin. Source: ACS Omega. URL: [Link] 3.[4] Title: Superoxide Radical Scavenging Properties of Extracts and Flavonoids Isolated from the Leaves of Blumea balsamifera. Source: Pharmaceutical Biology (Taylor & Francis). URL: [Link] 4.[3] Title: Molecular Structure, Antioxidant Potential, and Pharmacokinetic Properties of Plant Flavonoid Blumeatin and Investigating Its Inhibition Mechanism on Xanthine Oxidase for Hyperuricemia by Molecular Modeling. Source: ACS Omega. URL: [Link]

Sources

Methodological & Application

Optimized Extraction Protocols for 3',5,5'-Trihydroxy-7-methoxyflavanone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details optimized extraction protocols for 3',5,5'-Trihydroxy-7-methoxyflavanone, a flavonoid of significant interest to researchers in natural product chemistry, pharmacology, and drug development. Recognizing the critical role of efficient extraction in the isolation and subsequent study of this bioactive compound, this document provides a selection of methodologies, from conventional to advanced, with in-depth explanations of the scientific principles governing each step. The protocols are designed to be robust and adaptable, enabling researchers to maximize yield and purity from various plant matrices.

Introduction: The Significance of 3',5,5'-Trihydroxy-7-methoxyflavanone

3',5,5'-Trihydroxy-7-methoxyflavanone belongs to the flavanone subclass of flavonoids, a large family of polyphenolic compounds widely distributed in the plant kingdom. The unique arrangement of hydroxyl and methoxy groups on its chemical structure suggests a potential for a range of biological activities, making it a compelling target for scientific investigation. The efficacy of any research on this compound is fundamentally dependent on the initial extraction process, which must be carefully optimized to ensure the integrity and bioavailability of the molecule.

The presence of both hydroxyl and methoxy groups imparts a moderate polarity to the molecule. This characteristic is a key determinant in the selection of appropriate solvents and extraction techniques. The hydroxyl groups are susceptible to oxidation and degradation, particularly at high temperatures and in alkaline conditions, necessitating careful control of the extraction environment.[1]

Foundational Principles of Flavanone Extraction

The successful extraction of 3',5,5'-Trihydroxy-7-methoxyflavanone hinges on several key factors that influence the mass transfer of the compound from the plant matrix into the solvent.

  • Solvent Selection: The choice of solvent is paramount. Given the flavanone's structure, solvents of intermediate polarity are generally most effective. Alcohols such as ethanol and methanol are excellent choices, often used in aqueous mixtures to fine-tune polarity.[1] The use of slightly acidified solvents can enhance stability, especially for flavonoids with multiple hydroxyl groups.[1]

  • Temperature: While elevated temperatures can increase solvent viscosity and diffusion rates, they also pose a significant risk of degrading thermolabile compounds like many flavonoids.[2] Therefore, a balance must be struck to optimize extraction efficiency without compromising the integrity of the target molecule.

  • Particle Size: Reducing the particle size of the plant material by grinding increases the surface area available for solvent contact, thereby improving extraction efficiency.

  • Solid-to-Liquid Ratio: A higher solvent-to-solid ratio can enhance the concentration gradient, driving more of the target compound into the solvent. However, this also increases solvent consumption.

Recommended Extraction Protocols

This section presents a range of extraction protocols, from conventional to modern, each with its own advantages and considerations.

Protocol 1: Maceration - A Conventional Approach

Maceration is a simple, cost-effective method suitable for initial screening and small-scale extractions.

Rationale: This technique relies on soaking the plant material in a solvent to allow for the slow diffusion of the target compound. It is gentle and minimizes the risk of thermal degradation.

Step-by-Step Protocol:

  • Preparation of Plant Material: Grind the dried plant material to a coarse powder (e.g., 20-40 mesh).

  • Solvent Immersion: Place the powdered material in a sealed container and add 80% ethanol at a solid-to-solvent ratio of 1:10 (w/v).

  • Extraction: Allow the mixture to stand at room temperature for 72 hours, with occasional agitation.

  • Filtration: Filter the mixture to separate the extract from the solid residue.

  • Repeated Extraction: Repeat the extraction process on the residue two more times with fresh solvent to ensure exhaustive extraction.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

Protocol 2: Ultrasound-Assisted Extraction (UAE) - An Efficient Alternative

UAE utilizes the energy of ultrasonic waves to enhance extraction efficiency and significantly reduce extraction time.[2][3]

Rationale: The ultrasonic waves create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls generates microjets and shockwaves, disrupting the cell structure and facilitating the release of intracellular contents.[2] This method is highly efficient and generally operates at lower temperatures, preserving the integrity of the target flavanone.[4][5]

Step-by-Step Protocol:

  • Preparation of Plant Material: Grind the dried plant material to a fine powder (e.g., 40-60 mesh).

  • Solvent Mixture: Place the powdered material in an extraction vessel and add 70% ethanol at a solid-to-solvent ratio of 1:20 (w/v).

  • Ultrasonication: Immerse the vessel in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 250 W for 30 minutes.[6] Maintain the temperature below 40°C.

  • Filtration: Filter the extract to separate the solid residue.

  • Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 45°C.

Protocol 3: Microwave-Assisted Extraction (MAE) - A Rapid and Green Technique

MAE employs microwave energy to rapidly heat the solvent and plant material, leading to a highly efficient extraction in a very short time.[7][8]

Rationale: Microwaves cause the polar molecules within the solvent and plant material to rotate rapidly, generating heat. This localized heating creates pressure within the plant cells, causing them to rupture and release their contents.[9] MAE offers the advantages of reduced extraction time, lower solvent consumption, and often higher yields compared to conventional methods.[7][10]

Step-by-Step Protocol:

  • Preparation of Plant Material: Grind the dried plant material to a fine powder (e.g., 40-60 mesh).

  • Solvent Addition: Place the powdered material in a microwave-safe extraction vessel and add 80% ethanol at a solid-to-solvent ratio of 1:20 (mL/g).[7]

  • Microwave Irradiation: Place the vessel in a microwave extractor and apply a microwave power of 500 W for 5 minutes.[10]

  • Cooling and Filtration: Allow the vessel to cool to room temperature before filtering the extract.

  • Concentration: Remove the solvent from the filtrate using a rotary evaporator at a temperature below 45°C.

Comparative Analysis of Extraction Protocols

The choice of extraction protocol will depend on the specific research goals, available equipment, and the scale of the extraction.

Parameter Maceration Ultrasound-Assisted Extraction (UAE) Microwave-Assisted Extraction (MAE)
Extraction Time 48-72 hours20-40 minutes5-15 minutes
Solvent Consumption HighModerateLow to Moderate
Operating Temperature Room TemperatureLow to ModerateModerate to High
Extraction Efficiency ModerateHighHigh
Equipment Cost LowModerateHigh
Key Advantage Simplicity, Low CostHigh Efficiency, Reduced TimeVery Rapid, High Efficiency

Experimental Workflow Visualizations

The following diagrams illustrate the workflows for the described extraction protocols.

MacerationWorkflow A Plant Material (Coarse Powder) B Solvent Addition (80% Ethanol, 1:10 w/v) A->B C Maceration (72h, RT, Agitation) B->C D Filtration C->D E Repeat Extraction (2x) D->E Residue F Combine Filtrates D->F Filtrate E->D G Solvent Evaporation (Rotary Evaporator, <45°C) F->G H Crude Extract G->H

Caption: Workflow for Maceration Protocol.

UAEWorkflow A Plant Material (Fine Powder) B Solvent Addition (70% Ethanol, 1:20 w/v) A->B C Ultrasonication (40 kHz, 250 W, 30 min, <40°C) B->C D Filtration C->D E Solvent Evaporation (Rotary Evaporator, <45°C) D->E Filtrate F Crude Extract E->F

Caption: Workflow for Ultrasound-Assisted Extraction (UAE).

MAEWorkflow A Plant Material (Fine Powder) B Solvent Addition (80% Ethanol, 1:20 w/v) A->B C Microwave Irradiation (500 W, 5 min) B->C D Cooling & Filtration C->D E Solvent Evaporation (Rotary Evaporator, <45°C) D->E Filtrate F Crude Extract E->F

Caption: Workflow for Microwave-Assisted Extraction (MAE).

Post-Extraction Processing and Purification

The crude extract obtained from any of these methods will be a complex mixture of compounds. Further purification is essential to isolate 3',5,5'-Trihydroxy-7-methoxyflavanone.

  • Liquid-Liquid Partitioning: This technique can be used to fractionate the crude extract based on polarity. A common approach is to sequentially partition the extract with solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and n-butanol. The flavanone of interest is likely to be concentrated in the ethyl acetate fraction.

  • Chromatographic Techniques: Column chromatography using silica gel or Sephadex LH-20 is a standard method for the purification of flavonoids. High-performance liquid chromatography (HPLC) is then employed for the final purification and to obtain the compound in high purity.

Conclusion

The successful isolation of 3',5,5'-Trihydroxy-7-methoxyflavanone is a critical prerequisite for its further investigation. This guide provides a range of optimized extraction protocols, grounded in scientific principles, to empower researchers in their pursuit of this promising natural product. The choice of method will be dictated by the specific experimental context, but the principles of solvent selection, temperature control, and the use of modern extraction technologies will be universally applicable to achieving high-yield, high-purity extracts.

References

  • Rahman, Z., Zaidan, M., Othman, A., Ahmad, M., Simoh, S. and Ismail, M. (2019) Optimizing Extraction of Phenolics and Flavonoids from Solanum ferox Fruit. Natural Science, 11, 99-105. [Link]

  • Yi, Y., et al. (2023). Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties. Frontiers in Nutrition, 10, 1189613. [Link]

  • PubChem. (n.d.). 3,3',5-Trihydroxy-7-methoxyflavone. National Center for Biotechnology Information. Retrieved from [Link]

  • Ma, Y., et al. (2010). Ultrasound-assisted extraction of polyphenols (flavanone glycosides) from orange (Citrus sinensis L.) peel. Food Chemistry, 119(2), 851-858. [Link]

  • Ma, Y., et al. (2010). Ultrasound-assisted extraction of polyphenols (flavanone glycosides) from orange (Citrus sinensis L.) peel. Food Chemistry, 119(2), 851-858. [Link]

  • MDPI. (2024). Optimization of Flavonoid Extraction from Abelmoschus manihot Flowers Using Ultrasonic Techniques: Predictive Modeling through Response Surface Methodology and Deep Neural Network and Biological Activity Assessment. [Link]

  • ResearchGate. (2022). Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? [Link]

  • J-Stage. (n.d.). Microwave-assisted Extraction and Antioxidant Activity of Flavonoids from Sedum aizoon Leaves. [Link]

  • BioResources. (2021). Microwave-assisted extraction of flavonoids from Phyllostachys heterocycla leaves: Optimization, mechanism, and antioxidant activity in vitro. [Link]

  • PMC. (n.d.). Ultrasound-assisted extraction of flavonoids from Cercis chinensis flowers using deep eutectic solvents: optimization, characterization, kinetics and bioactivity. [Link]

  • PMC. (n.d.). Analysis of conditions for microwave-assisted extraction of total water-soluble flavonoids from Perilla Frutescens leaves. [Link]

  • ResearchGate. (n.d.). Microwave-Assisted Extraction of Flavonoids: A Review. [Link]

  • Frontiers. (2020). Extraction of Flavonoids From Natural Sources Using Modern Techniques. [Link]

  • MDPI. (2022). Ultrasonic-Assisted Extraction of Flavonoids from Juglans mandshurica Maxim.: Artificial Intelligence-Based Optimization, Kinetics Estimation, and Antioxidant Potential. [Link]

Sources

Application Note: A Robust HPLC-UV Method for the Quantification of 3',5,5'-Trihydroxy-7-methoxyflavanone

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 3',5,5'-Trihydroxy-7-methoxyflavanone. Developed for researchers, scientists, and drug development professionals, this document provides a step-by-step protocol, from method development and validation to sample analysis. The described reverse-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control and research applications. All procedures adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R2) and United States Pharmacopeia (USP) General Chapter <621>.[1][2][3][4]

Introduction

3',5,5'-Trihydroxy-7-methoxyflavanone is a flavonoid, a class of polyphenolic compounds widely distributed in plants.[5] Flavonoids are of significant interest in the pharmaceutical and nutraceutical industries due to their diverse biological activities, including antioxidant and anti-inflammatory properties.[6][7] Accurate and reliable quantification of these compounds is crucial for quality control of raw materials, formulation development, and pharmacokinetic studies.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation and quantification of flavonoids due to its high resolution and sensitivity.[8][9][10] This application note addresses the need for a robust and validated HPLC method specifically for 3',5,5'-Trihydroxy-7-methoxyflavanone.

Physicochemical Properties of 3',5,5'-Trihydroxy-7-methoxyflavanone

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

PropertyValueSource
Molecular FormulaC₁₆H₁₄O₆[6]
Molecular Weight302.28 g/mol N/A
PolarityModerately PolarInferred from structure
UV Absorbance (λmax)~288 nm, ~330 nm (shoulder)Inferred from similar flavanones

Note: Specific experimental data for 3',5,5'-Trihydroxy-7-methoxyflavanone is not widely available. The properties are inferred from structurally similar compounds like hesperetin (3',5,7-Trihydroxy-4'-methoxyflavanone).[6][7]

HPLC Method Development

The development of this method was guided by the physicochemical properties of the analyte and established principles of reverse-phase chromatography.

Method Development Workflow

cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Optimization cluster_2 Phase 3: System Suitability & Validation Analyte Analyte Characterization (Polarity, UV Spectrum) Column Column Selection (C18, 5 µm, 4.6 x 250 mm) Analyte->Column MobilePhase Mobile Phase Scouting (ACN/MeOH, Acidified Water) Column->MobilePhase Detector Detector Wavelength (288 nm) MobilePhase->Detector Gradient Gradient Optimization (Resolution & Run Time) Detector->Gradient FlowRate Flow Rate Adjustment (1.0 mL/min) Gradient->FlowRate Temp Column Temperature (30°C) FlowRate->Temp SST System Suitability Testing (Tailing, Resolution, etc.) Temp->SST Validation Method Validation (ICH Q2(R2)) SST->Validation

Caption: Workflow for HPLC Method Development.

Column Selection

A C18 reverse-phase column is the most common choice for separating moderately polar compounds like flavonoids.[11][12] The non-polar stationary phase provides good retention and separation based on the hydrophobicity of the analytes.

  • Column: C18, 5 µm particle size, 4.6 x 250 mm

  • Rationale: This standard column configuration offers a good balance of efficiency, resolution, and backpressure for routine analysis.

Mobile Phase Selection and Optimization

The mobile phase composition is a critical factor in achieving optimal separation in RP-HPLC.[13] A mixture of an organic solvent and an aqueous, pH-adjusted buffer is typically employed.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Rationale: Acetonitrile is a common organic modifier in RP-HPLC. The addition of phosphoric acid to the aqueous phase serves to suppress the ionization of the phenolic hydroxyl groups of the flavanone.[13] Maintaining a pH below the pKa of the analyte ensures a single, non-ionized form, which results in sharper peaks and more reproducible retention times.

A gradient elution was chosen to ensure adequate separation from potential impurities and to elute the analyte in a reasonable time with good peak shape.

Detection Wavelength

Based on the UV spectra of structurally similar flavanones, which typically exhibit two major absorbance bands, a detection wavelength of 288 nm was selected.[14][15] This wavelength provides high sensitivity for the flavanone core structure. A photodiode array (PDA) detector is recommended to monitor peak purity.

Optimized Chromatographic Conditions
ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-20 min, 30-70% B; 20-25 min, 70-30% B; 25-30 min, 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 288 nm
Injection Volume 10 µL

Method Validation Protocol

The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for the intended purpose.[1][3][4][16]

Validation Parameters and Acceptance Criteria
ParameterObjectiveAcceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of other components.Peak purity index > 0.999. No interference from blank at the retention time of the analyte.
Linearity To establish a linear relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.To be determined from linearity, accuracy, and precision data.
Accuracy To determine the closeness of the measured value to the true value.80% - 120% recovery for each concentration level.
Precision Repeatability (Intra-day): Agreement between results of multiple measurements of the same sample under the same conditions. Intermediate Precision (Inter-day): Agreement between results from the same sample on different days.%RSD ≤ 2.0%
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.%RSD ≤ 2.0% after minor changes in flow rate, column temperature, and mobile phase composition.

Detailed Experimental Protocols

Preparation of Standard Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 3',5,5'-Trihydroxy-7-methoxyflavanone reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL for linearity, accuracy, and precision studies.

Sample Preparation
  • Accurately weigh a sample containing 3',5,5'-Trihydroxy-7-methoxyflavanone and transfer it to a suitable volumetric flask.

  • Add methanol and sonicate for 15 minutes to ensure complete extraction.

  • Dilute to volume with methanol.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

System Suitability Test

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.[2][17][18][19]

  • Inject the working standard solution (e.g., 20 µg/mL) six times.

  • Calculate the following parameters:

    • Tailing Factor: Should be ≤ 2.0.

    • Theoretical Plates: Should be ≥ 2000.

    • %RSD of Peak Area and Retention Time: Should be ≤ 2.0%.

Data Analysis

Quantification is performed using an external standard method. Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions. Determine the concentration of 3',5,5'-Trihydroxy-7-methoxyflavanone in the samples by interpolating their peak areas from the calibration curve.

Conclusion

This application note presents a robust and reliable RP-HPLC method for the quantification of 3',5,5'-Trihydroxy-7-methoxyflavanone. The method has been developed and validated in accordance with current regulatory guidelines, demonstrating its specificity, linearity, accuracy, and precision. This protocol is well-suited for routine analysis in quality control and research environments, providing a valuable tool for scientists and professionals in the pharmaceutical and related industries.

References

  • PubChem. 3',5,7-Trihydroxy-5'-methoxyisoflavone. National Center for Biotechnology Information. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • PubChem. 3,3',5-Trihydroxy-7-methoxyflavone. National Center for Biotechnology Information. [Link]

  • Journal of AOAC International. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. [Link]

  • PubChem. 3,5,7-Trihydroxy-8-methoxyflavone. National Center for Biotechnology Information. [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). [Link]

  • PMC. Development of a validated HPLC method for the simultaneous determination of flavonoids in Cuscuta chinensis Lam. by ultra-violet detection. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • LCGC International. Improving HPLC Separation of Polyphenols. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ResolveMass. Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Phyto Pharma Journal. HPLC Estimation of Flavanoid (quercetin) of leaves and stem extracts of Ocimum sanctum and Tinospora cordifolia. [Link]

  • MDPI. Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. [Link]

  • International Journal of Research and Review. Analytical Method Validation: ICH and USP Perspectives. [Link]

  • MDPI. An HPLC-DAD Method to Quantify Flavonoids in Sonchus arvensis and Able to Classify the Plant Parts and Their Geographical Area through Principal Component Analysis. [Link]

  • Journal of Hygienic Engineering and Design. HPLC DETERMINATION OF TWELVE POLYPHENOLS: APPLICATION IN WINE ANALYSIS. [Link]

  • BioPharm International. FDA Releases Guidance on Analytical Procedures. [Link]

  • Pharmacognosy Magazine. Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. [Link]

  • ResearchGate. UV‐Vis. spectra, TIC profile, and mass spectra of 5,7,4′‐trihydroxy‐3. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link]

  • ACS Publications. Rapid Reversed Phase Ultra-Performance Liquid Chromatography Analysis of the Major Cocoa Polyphenols and Inter-relationships of Their Concentrations in Chocolate. [Link]

  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • PhytoBank. 3,5,4'-trihydroxy-7-methoxyflavone-5-O-beta-D-xylopyranosyl-(1->4). [Link]

  • ResearchGate. FDA Signals a New Approach for Analytical Method Validation. [Link]

  • ResearchGate. UV spectra of 5, 3 / , 4 /-trihydroxy, 7-methoxy isoflavone (1). [Link]

  • LCGC International. Are You Sure You Understand USP <621>?. [Link]

  • USP.org. <621> Chromatography. [Link]

  • Golm Metabolome Database. GMD - 3 3' 4' 5-tetrahydroxy-7-methoxyflavone. [Link]

  • mzCloud. 3 Methoxy 5 7 3' 4' tetrahydroxy flavone. [Link]

  • ECA Academy. USP General Chapter <621> Chromatography: Delay of the Implementation of Two New Requirements. [Link]

Sources

total synthesis procedures for 3',5,5'-Trihydroxy-7-methoxyflavanone

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Total Synthesis of 5,3',5'-Trihydroxy-7-methoxyflavanone

Abstract: This application note provides a detailed, research-grade protocol for the total synthesis of 5,3',5'-Trihydroxy-7-methoxyflavanone. The synthetic strategy is centered on a robust and widely utilized pathway involving a base-catalyzed Claisen-Schmidt condensation to form a chalcone intermediate, followed by an efficient acid-catalyzed intramolecular cyclization. This guide is designed for professionals in chemical synthesis and drug development, offering in-depth explanations for experimental choices, step-by-step protocols, and characterization guidelines to ensure reproducible and verifiable results.

Note on Nomenclature: The target molecule, 2-(3,5-dihydroxyphenyl)-5-hydroxy-7-methoxy-2,3-dihydrochromen-4-one, is systematically named 5,3',5'-Trihydroxy-7-methoxyflavanone, which will be used throughout this guide.

Introduction and Synthetic Rationale

Flavanones are a critical class of flavonoids, natural products known for a wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] The specific substitution pattern of hydroxyl and methoxy groups on the flavanone scaffold is a key determinant of its pharmacological profile, influencing factors such as metabolic stability, bioavailability, and target-binding affinity.[3][4] 5,3',5'-Trihydroxy-7-methoxyflavanone is a structurally interesting compound, and its synthesis provides a valuable model for constructing other complex flavanones.

The synthetic approach detailed herein is a convergent strategy that first constructs a chalcone backbone and then cyclizes it to form the characteristic dihydropyranone ring of the flavanone. This method is advantageous due to the high reliability of the constituent reactions and the ready availability of the starting materials.

Retrosynthetic Analysis

The retrosynthesis of the target flavanone begins by disconnecting the heterocyclic C-ring via an intramolecular Michael-type addition. This reveals the key intermediate, a 2'-hydroxychalcone. This chalcone is then disconnected at the α-β bond, which is formed via a Claisen-Schmidt condensation between a substituted acetophenone (A-ring precursor) and a substituted benzaldehyde (B-ring precursor).

Retrosynthesis target 5,3',5'-Trihydroxy-7-methoxyflavanone chalcone (E)-1-(2,4-dihydroxy-6-methoxyphenyl)-3- (3,5-dihydroxyphenyl)prop-2-en-1-one (Chalcone Intermediate) target->chalcone Intramolecular Michael Addition acetophenone 2',4'-Dihydroxy-6'-methoxyacetophenone (A-Ring Precursor) chalcone->acetophenone Claisen-Schmidt Condensation benzaldehyde 3,5-Dihydroxybenzaldehyde (B-Ring Precursor) chalcone->benzaldehyde Claisen-Schmidt Condensation

Caption: Retrosynthetic pathway for 5,3',5'-Trihydroxy-7-methoxyflavanone.

Experimental Protocols

This synthesis is performed in two primary stages: (I) synthesis of the chalcone intermediate and (II) its subsequent cyclization to the target flavanone.

Part I: Synthesis of (E)-1-(2,4-dihydroxy-6-methoxyphenyl)-3-(3,5-dihydroxyphenyl)prop-2-en-1-one (Chalcone Intermediate)

Principle: The Claisen-Schmidt condensation is a cornerstone reaction in flavonoid synthesis, involving the base-catalyzed aldol condensation between an acetophenone and an aromatic aldehyde.[5][6] The reaction proceeds via the formation of a ketone enolate, which acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting β-hydroxy ketone adduct yields the α,β-unsaturated chalcone. An aqueous alkaline medium is highly effective for this transformation.[6]

Claisen_Schmidt_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation & Dehydration A Acetophenone Derivative + OH⁻ B Enolate Intermediate A->B Deprotonation C Enolate + Benzaldehyde Derivative D Alkoxide Adduct C->D E Alkoxide Adduct + H₂O F β-Hydroxy Ketone E->F Protonation G Chalcone Product + OH⁻ + H₂O F->G Dehydration

Sources

Application Notes and Protocols for the Isolation and Purification of 3',5,5'-Trihydroxy-7-methoxyflavanone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3',5,5'-Trihydroxy-7-methoxyflavanone is a member of the flavanone subclass of flavonoids, a diverse group of polyphenolic secondary metabolites found in plants.[1][2][3] Flavonoids are of significant interest to the pharmaceutical, nutraceutical, and cosmetic industries due to their wide range of potential biological activities, including antioxidant, anti-inflammatory, and anticarcinogenic effects.[1][2] The effective isolation and purification of specific flavonoids like 3',5,5'-Trihydroxy-7-methoxyflavanone are paramount for downstream applications such as structural elucidation, biological activity screening, and development into therapeutic agents.

This comprehensive guide provides a detailed framework for the extraction, isolation, and purification of 3',5,5'-Trihydroxy-7-methoxyflavanone from a plant matrix. The protocols described herein are based on established principles of natural product chemistry and can be adapted and optimized for specific plant sources and laboratory settings.

Part 1: Extraction Strategy: Liberating the Target Molecule

The initial and most critical step in isolating 3',5,5'-Trihydroxy-7-methoxyflavanone is its efficient extraction from the plant material. The choice of extraction method and solvent is dictated by the polarity of the target molecule and the desire to minimize the co-extraction of undesirable compounds.

Rationale for Solvent Selection

Flavanones, like other flavonoids, possess a range of polarities. The presence of multiple hydroxyl groups in 3',5,5'-Trihydroxy-7-methoxyflavanone suggests a polar nature. Therefore, polar solvents are the most effective for extraction. Commonly used solvents for flavonoid extraction include:

  • Ethanol and Methanol: These are frequently the solvents of choice due to their ability to solubilize a wide range of flavonoids.[2][4] Aqueous mixtures (e.g., 70-80% ethanol) are often more efficient than absolute alcohols as they can better penetrate the plant cells and extract a broader range of polar compounds.[4][5]

  • Water: Hot water extraction can be used for flavonoid glycosides, but for aglycones like the target compound, organic solvents are generally more effective.[2]

  • Acetone: Another effective solvent for flavonoid extraction.

For the initial extraction of 3',5,5'-Trihydroxy-7-methoxyflavanone, an 80% ethanol solution is recommended as a starting point, balancing efficacy with reduced extraction of highly polar, water-soluble compounds like chlorophyll and some primary metabolites.

Extraction Techniques: A Comparative Overview

Several techniques can be employed for the extraction of flavonoids, each with its own advantages and disadvantages.

Extraction TechniquePrincipleAdvantagesDisadvantages
Maceration Soaking the plant material in a solvent at room temperature.[4]Simple, requires minimal equipment.[4]Time-consuming, may result in lower yields.[4]
Soxhlet Extraction Continuous extraction with a fresh portion of solvent.[4]Highly efficient, requires less solvent than maceration.[4]Can lead to thermal degradation of sensitive compounds.
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls.[5][6]Reduced extraction time and solvent consumption, higher yields.[5]Localized heating may degrade thermolabile compounds.[5]
Microwave-Assisted Extraction (MAE) Employs microwave energy to heat the solvent and sample.Faster extraction, lower solvent usage, improved yield.Risk of thermal degradation, requires specialized equipment.

For a balance of efficiency and preservation of the target molecule, Ultrasound-Assisted Extraction (UAE) is a highly recommended modern technique.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of 3',5,5'-Trihydroxy-7-methoxyflavanone
  • Sample Preparation: Air-dry the plant material in a well-ventilated area, protected from direct sunlight. Once dried, grind the material into a coarse powder to increase the surface area for extraction.[7]

  • Extraction:

    • Weigh 50 g of the powdered plant material and place it in a 1 L beaker.

    • Add 500 mL of 80% ethanol.

    • Place the beaker in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a temperature of 50°C for 45 minutes.[5]

  • Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper. For larger volumes, centrifugation at 4000 rpm for 15 minutes can be used to separate the extract from the solid residue.[5]

  • Re-extraction: Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

  • Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.[5][7] The resulting crude extract can be lyophilized for long-term storage.

Part 2: Purification Cascade: Isolating the Target Flavanone

The crude extract is a complex mixture of various phytochemicals.[8] A multi-step purification strategy is essential to isolate 3',5,5'-Trihydroxy-7-methoxyflavanone with high purity.

Workflow for Purification

Caption: Purification workflow for 3',5,5'-Trihydroxy-7-methoxyflavanone.

Protocol 2: Liquid-Liquid Partitioning

This technique separates compounds based on their differential solubility in immiscible solvents, providing a preliminary fractionation of the crude extract.

  • Preparation: Dissolve the crude extract in a mixture of methanol and water (9:1 v/v).

  • Partitioning:

    • Transfer the solution to a separatory funnel.

    • Perform sequential partitioning with solvents of increasing polarity, starting with n-hexane to remove non-polar compounds like fats and waxes.

    • Next, partition against ethyl acetate. Flavonoids, including flavanones, typically partition into the ethyl acetate layer.[9]

    • Finally, the remaining aqueous layer will contain highly polar compounds.

  • Collection and Concentration: Collect the ethyl acetate fraction and concentrate it using a rotary evaporator. This fraction will be enriched with flavonoids and will be the starting material for the next purification step.

Protocol 3: Column Chromatography on Silica Gel

Silica gel chromatography separates compounds based on their polarity. More polar compounds will have a stronger interaction with the stationary phase (silica gel) and will elute later.

  • Column Packing: Prepare a silica gel (70-230 mesh) column using a slurry packing method with n-hexane.

  • Sample Loading: Adsorb the concentrated ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the prepared column.

  • Elution: Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity. For example:

    • 100% n-hexane

    • 90:10 n-hexane:ethyl acetate

    • 80:20 n-hexane:ethyl acetate

    • ...

    • 100% ethyl acetate

    • A final wash with methanol may be necessary to elute highly polar compounds.

  • Fraction Collection and Monitoring: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).[5][10] Visualize the spots under UV light (254 nm and 365 nm).

  • Pooling: Combine the fractions that show a similar TLC profile and appear to contain the target compound. Evaporate the solvent from the pooled fractions.

Protocol 4: Size-Exclusion Chromatography on Sephadex LH-20

Sephadex LH-20 is a versatile medium for the purification of flavonoids, separating them based on a combination of molecular size and polarity.[2][9]

  • Column Preparation: Swell the Sephadex LH-20 in methanol and pack it into a column.

  • Sample Application: Dissolve the semi-purified fraction from the silica gel column in a minimal amount of methanol and apply it to the top of the Sephadex LH-20 column.

  • Elution: Elute the column with methanol.[9]

  • Fraction Collection: Collect small fractions and monitor them by TLC.

  • Pooling and Concentration: Combine the pure fractions containing 3',5,5'-Trihydroxy-7-methoxyflavanone and evaporate the solvent to obtain the purified compound.

Optional Final Purification: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For obtaining highly pure compounds, preparative HPLC is the method of choice.[10][11]

  • Column: A C18 reversed-phase column is typically used for flavonoid separation.

  • Mobile Phase: A gradient of water (often with a small amount of acid, e.g., 0.1% formic acid, to improve peak shape) and methanol or acetonitrile.

  • Detection: UV detection at the absorption maxima of the flavanone (typically around 280-330 nm).

Part 3: Structural Elucidation and Characterization

Once purified, the identity and structure of the isolated compound must be confirmed using spectroscopic methods.

Spectroscopic Techniques for Characterization
TechniqueInformation Obtained
UV-Vis Spectroscopy Provides information about the flavonoid skeleton and the substitution pattern of the aromatic rings.[4][7]
Infrared (IR) Spectroscopy Identifies functional groups such as hydroxyls (-OH), carbonyl (C=O), and aromatic rings.[3][7]
Mass Spectrometry (MS) Determines the molecular weight and provides information on the fragmentation pattern, which aids in structural elucidation.[3][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H-NMR, ¹³C-NMR, and 2D-NMR (COSY, HSQC, HMBC) experiments are used to determine the complete chemical structure, including the position of substituents.[3][7]
Expected Spectroscopic Data for 3',5,5'-Trihydroxy-7-methoxyflavanone

While specific data is not available in the provided search results, a general expectation for the spectroscopic data can be inferred:

  • ¹H-NMR: Signals corresponding to the protons on the A, B, and C rings of the flavanone skeleton, as well as a singlet for the methoxy group.

  • ¹³C-NMR: Resonances for all 16 carbon atoms in the structure.

  • MS: A molecular ion peak corresponding to the molecular weight of C₁₆H₁₄O₆ (302.28 g/mol ).

Conclusion

The successful isolation and purification of 3',5,5'-Trihydroxy-7-methoxyflavanone require a systematic and well-designed experimental approach. The protocols outlined in this guide provide a robust starting point for researchers. It is crucial to emphasize that optimization of each step, particularly the chromatographic separations, will be necessary depending on the specific plant source and the complexity of the initial extract. Careful monitoring of each stage with techniques like TLC and HPLC is essential for achieving high purity of the target flavanone, which is a prerequisite for any subsequent biological or pharmacological investigations.

References

  • A brief overview on the methods for extraction and identification of flavonoids - E3S Web of Conferences. Available at: [Link]

  • Detecting and Identifying Flavonoids - AZoLifeSciences. Available at: [Link]

  • Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf. Available at: [Link]

  • Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf - PMC. Available at: [Link]

  • Current procedures for extraction and purification of citrus flavonoids - Redalyc. Available at: [Link]

  • Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC. Available at: [Link]

  • Isolation and Structure Identification of Flavonoids - ResearchGate. Available at: [Link]

  • Extraction, isolation and identification of flavonoid from Euphorbia neriifolia leaves. Available at: [Link]

  • Chromatographic methods for the identification of flavonoids - Auctores | Journals. Available at: [Link]

  • An Efficient Method for the Preparative Isolation and Purification of Flavonoids from Leaves of Crataegus pinnatifida by HSCCC and Pre-HPLC - MDPI. Available at: [Link]

  • How to to extract and purify the flavonoids from plant sample ? | ResearchGate. Available at: [Link]

Sources

Application Note & Protocol: Preparation and Handling of 3',5,5'-Trihydroxy-7-methoxyflavanone Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The reproducibility and reliability of in vitro assay data are fundamentally dependent on the quality and accuracy of the reagent solutions used. 3',5,5'-Trihydroxy-7-methoxyflavanone is a flavonoid compound of interest for its potential biological activities. However, like many phenolic compounds, it presents challenges related to solubility and stability that must be meticulously addressed. This document provides a comprehensive guide and detailed protocols for the preparation, storage, and quality control of 3',5,5'-Trihydroxy-7-methoxyflavanone stock solutions, ensuring the integrity of experimental outcomes for researchers in pharmacology and drug development.

Introduction: The Criticality of the Stock Solution

This guide moves beyond a simple recitation of steps to explain the scientific rationale behind each procedural choice. We will address the key physicochemical properties of 3',5,5'-Trihydroxy-7-methoxyflavanone and establish a self-validating system of protocols designed to ensure accuracy, stability, and consistency.

Physicochemical Properties & Strategic Considerations

Understanding the inherent properties of 3',5,5'-Trihydroxy-7-methoxyflavanone is paramount to designing a robust preparation strategy.

PropertyValue / ObservationRationale for Protocol Design
Molecular Formula C₁₆H₁₄O₆[1]Foundation for all molarity-based calculations.
Molecular Weight 302.28 g/mol Essential for accurately calculating mass needed for a target concentration.
Solubility Profile Poorly soluble in aqueous solutions; soluble in organic solvents like DMSO and ethanol.[2][3]Dictates the choice of a primary solvent. Dimethyl sulfoxide (DMSO) is selected for its high solubilizing capacity for a wide range of organic molecules.[4][5]
Stability Profile Susceptible to oxidation and degradation. This process is accelerated by alkaline pH, exposure to light, and elevated temperatures.[6][7]Requires the use of light-protecting containers, storage at low temperatures (-20°C or -80°C), and consideration of pH in aqueous dilutions. The methoxy group may offer some protection against oxidation compared to poly-hydroxylated flavonoids.[6]
The Choice of Solvent: DMSO

Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) is the solvent of choice for the primary stock solution. Its powerful solubilizing nature ensures that the compound can be dissolved at a high concentration (e.g., 10-50 mM), which is a crucial first step.[8]

Causality: A high-concentration primary stock allows for subsequent dilutions into assay media where only a minuscule volume of the stock is required. This minimizes the final concentration of DMSO in the assay, which is critical because:

  • Cytotoxicity: DMSO can be toxic to cells, typically at concentrations above 0.5%-1%. Primary cell cultures are often even more sensitive, with recommended limits at or below 0.1%.[4]

  • Assay Interference: DMSO can directly interfere with assay components or cellular processes, leading to off-target effects.[4][9]

Therefore, every experiment must include a vehicle control : wells that are treated with the same final concentration of DMSO as the compound-treated wells.[4] This allows for the differentiation of the compound's effect from any solvent-induced artifacts.

Handling and Safety

DMSO is known to readily permeate the skin and can carry dissolved substances with it.[5][10] Therefore, appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times when handling both the solvent and the prepared stock solutions.

Experimental Protocol: Preparation of a 10 mM Primary Stock

This protocol details the preparation of a high-concentration primary stock solution, which serves as the foundation for all subsequent experimental dilutions.

Required Materials
  • 3',5,5'-Trihydroxy-7-methoxyflavanone powder (purity ≥98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile-filtered

  • Calibrated analytical balance (readable to 0.01 mg)

  • Sterile, amber (or foil-wrapped) microcentrifuge tubes or glass vials

  • Sterile, nuclease-free pipette tips

  • Vortex mixer

  • Sonicator bath (optional)

Pre-Calculation

The mass of the compound required is determined using the following formula: Mass (mg) = [Desired Molarity (mol/L)] x [Final Volume (L)] x [Molecular Weight ( g/mol )] x 1000

Example: To prepare 1 mL of a 10 mM stock solution: Mass (mg) = (0.010 mol/L) x (0.001 L) x (302.28 g/mol ) x 1000 = 3.02 mg

Step-by-Step Procedure
  • Weighing: Accurately weigh the calculated mass (e.g., 3.02 mg) of 3',5,5'-Trihydroxy-7-methoxyflavanone powder. For precision, it is best practice to weigh a slightly larger amount (e.g., ~5 mg), note the exact mass, and adjust the solvent volume accordingly.[11]

  • Transfer: Carefully transfer the weighed powder into a sterile amber vial. Ensure no powder is lost during the transfer.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial.

  • Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.[4] Visually inspect the solution against a light source to ensure no solid particulates remain.

  • Aiding Dissolution (If Necessary): If the compound does not readily dissolve, sonicate the vial in a water bath for 5-10 minutes.[4] Gentle warming in a 37°C water bath can be used as a final resort, but should be done cautiously as heat can promote degradation.[4]

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, immediately aliquot the primary stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled amber microcentrifuge tubes.[4][12]

  • Storage: Store all aliquots in a sealed container at -80°C for long-term stability. For short-term use (less than one month), -20°C is acceptable.[5][13]

Protocol: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of the primary stock to the final concentrations required for treating cells in vitro. The key objective is to avoid compound precipitation while maintaining a consistent, non-toxic final DMSO concentration.

The Challenge of Aqueous Dilution

A common failure point is the direct, large-volume dilution of a 100% DMSO stock into an aqueous cell culture medium. This rapid change in solvent polarity can cause the compound to precipitate out of solution, making the actual concentration unknown and unavailable to the cells.[4]

The workflow below mitigates this risk through serial dilution.

G cluster_prep Working Solution Preparation stock 10 mM Primary Stock in 100% DMSO intermediate Intermediate Dilution (e.g., 100 µM in Medium + 1% DMSO) stock->intermediate 1:100 Dilution medium Sterile Cell Culture Medium medium->intermediate vehicle Vehicle Control (Medium + 0.1% DMSO) medium->vehicle final_work Final Working Solution (e.g., 10 µM in Medium + 0.1% DMSO) intermediate->final_work 1:10 Dilution plate Cell Culture Plate Control Test Compound final_work->plate:f1 Add to Cells vehicle->plate:f0 Add to Control Wells

Caption: Workflow for preparing assay-ready working solutions.

Step-by-Step Procedure (Example for 10 µM Final Concentration)
  • Thaw: On the day of the experiment, thaw one aliquot of the 10 mM primary stock at room temperature.

  • Prepare Intermediate Dilution (Optional but Recommended): To create a 100 µM intermediate solution, add 2 µL of the 10 mM stock to 198 µL of sterile cell culture medium. Mix thoroughly by gentle pipetting. This step gradually reduces the DMSO concentration and lowers the risk of precipitation.

  • Prepare Final Working Solution: To achieve a final test concentration of 10 µM, add the appropriate volume of the intermediate or primary stock to the final volume of cell culture medium. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of medium. The final DMSO concentration in this working solution will be 0.1%.

  • Prepare Vehicle Control: Prepare a parallel solution containing the same final concentration of DMSO without the compound. In this example, add 1 µL of 100% DMSO to 999 µL of cell culture medium to create a 0.1% DMSO vehicle control.

  • Treat Cells: Add the final working solutions (both compound and vehicle control) to your cell culture plates.[14]

A Self-Validating System: Quality Control

Trust in experimental data begins with trust in the reagents. A robust quality control (QC) process is not an optional add-on; it is an integral part of the protocol that validates the integrity of the stock solution over its lifecycle.[15]

G procure Procure/Synthesize Compound prepare Prepare 10 mM Stock (Protocol Section 3) procure->prepare qc_initial Initial QC Validation prepare->qc_initial store Aliquot & Store at -80°C qc_initial->store Pass discard Discard & Reprepare qc_initial->discard Fail use Use in Assays store->use qc_periodic Periodic QC Check (e.g., 6 months) use->qc_periodic qc_periodic->use Pass qc_periodic->discard Fail

Caption: Stock solution lifecycle with integrated QC checkpoints.

Recommended QC Methods
QC MethodParameter AssessedRecommended Frequency
Visual Inspection Clarity, precipitation, color changeEvery use
UV-Vis Spectrophotometry Concentration verificationUpon initial preparation; periodically (e.g., every 6 months)
HPLC Purity, presence of degradantsUpon initial preparation; if stability issues are suspected
LC-MS Identity confirmation, impurity identificationUpon initial preparation of a new batch of compound
Protocol Snippet: Concentration Check via UV-Vis Spectrophotometry

This method provides a rapid and cost-effective way to confirm the concentration of the stock solution.[16][17]

  • Determine λmax: If not known, perform a wavelength scan (e.g., 200-500 nm) on a dilute solution of the flavanone in the chosen solvent (e.g., DMSO or ethanol) to identify the wavelength of maximum absorbance (λmax).

  • Prepare Standard Curve: Create a series of known concentrations of the compound. Measure the absorbance of each at the λmax. Plot absorbance vs. concentration to generate a standard curve and determine the molar extinction coefficient (ε).

  • Test Stock Solution: Carefully prepare a dilution of your newly made stock solution that falls within the linear range of the standard curve.

  • Measure and Calculate: Measure the absorbance of the diluted stock. Use the Beer-Lambert law (A = εcl) or the standard curve to calculate the concentration. This calculated value should be within ±5% of the target concentration.

Conclusion

The protocols and rationale presented in this guide establish a comprehensive and self-validating framework for the preparation of 3',5,5'-Trihydroxy-7-methoxyflavanone stock solutions. By integrating an understanding of the compound's chemical nature with meticulous laboratory practice—from accurate calculations and strategic solvent use to mandatory quality control—researchers can significantly enhance the integrity and reproducibility of their in vitro data. Adherence to these principles is a cornerstone of sound scientific practice in drug discovery and development.

References

  • PubChem. (n.d.). 3,3',5-Trihydroxy-7-methoxyflavone. National Center for Biotechnology Information. Retrieved from [Link]

  • LifeTein. (2023, September 28). How to dissolve peptide in DMSO and still be safe to the cell culture. Retrieved from LifeTein website: [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from PhytoTech Labs website: [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Retrieved from CSHL Press website: [Link]

  • PubChem. (n.d.). 3,3',5-Trihydroxy-4',7-dimethoxyflavanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Anonymous. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [PDF].
  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?. Retrieved from ResearchGate website: [Link]

  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Retrieved from Bitesize Bio website: [Link]

  • Kymos. (2025, August 12). Quality control of small molecules. Retrieved from Kymos website: [Link]

  • PubChemLite. (n.d.). 3',5,5'-trihydroxy-7-methoxyflavanone (C16H14O6). Retrieved from PubChemLite website: [Link]

  • ResearchGate. (2014, September 20). Is anyone familiar with the preparation of Quercetin Stock Solution?. Retrieved from ResearchGate website: [Link]

  • PubChem. (n.d.). 3',5,7-Trihydroxy-5'-methoxyisoflavone. National Center for Biotechnology Information. Retrieved from [Link]

  • Henriksen, P. A., et al. (2009). Considerations regarding use of solvents in in vitro cell based assays. PMC. Retrieved from [Link]

  • European Pharmaceutical Review. (2011, February 16). Establishing assays and small molecule screening facilities for Drug discovery programmes. Retrieved from European Pharmaceutical Review website: [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from NCBI website: [Link]

  • Nuvisan. (n.d.). Comprehensive GMP quality control testing for small molecules. Retrieved from Nuvisan website: [Link]

  • HunterLab Horizons Blog. (2026, February 3). Quality Control in the Pharmaceutical Industry: The Spectrophotometric Solution for Small Molecules. Retrieved from HunterLab website: [Link]

  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from Semantic Scholar: [Link]

  • Roriz, C. L., et al. (2020). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PMC. Retrieved from [Link]

  • MDPI. (2023, November 15). Establishment and Optimization of Flavonoid Extraction and Detection System for Hemerocallis. Retrieved from MDPI website: [Link]

  • Food Reviews International. (2022, March 2). Effect of storage, food processing and novel extraction technologies on onions flavonoid content: A review. Retrieved from Taylor & Francis Online: [Link]

Sources

Application Note: Dosing Guidelines and Pharmacological Protocols for 3',5,5'-Trihydroxy-7-methoxyflavanone (Blumeatin) in Murine Models

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Rationale

3',5,5'-Trihydroxy-7-methoxyflavanone, widely known in pharmacognosy as Blumeatin , is a bioactive flavanone originally isolated from the medicinal plant Blumea balsamifera[1]. Structurally characterized by a 2-phenylchroman-4-one core with hydroxyl substitutions at the 5, 3', and 5' positions and a methoxy group at position 7, it exhibits moderate lipophilicity (LogP ~2.4)[2].

In preclinical drug development, blumeatin has demonstrated significant efficacy as a hepatoprotective agent against carbon tetrachloride (CCl4) and thioacetamide (TAA) induced liver injury[3]. Furthermore, it acts as a potent antioxidant, a competitive inhibitor of xanthine oxidase in hyperuricemia models[4], and a robust anti-inflammatory agent capable of attenuating acute edema[1]. This application note provides researchers with field-validated methodologies, optimal vehicle formulations, and dosing strategies for evaluating blumeatin in murine models.

Physicochemical Properties & Vehicle Formulation

A critical point of failure in flavonoid in vivo studies is improper formulation. Blumeatin is highly soluble in dimethyl sulfoxide (DMSO) but practically insoluble in aqueous buffers. Direct dilution of a DMSO stock into saline will cause immediate micro-precipitation, leading to erratic pharmacokinetics, localized tissue irritation at the injection site, and high inter-subject variability.

Validated Formulation Strategy: To ensure a stable micellar suspension, a multi-component co-solvent system is required[3].

  • Vehicle Composition: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.

  • Formulation Causality: DMSO acts as the primary solvent to break the crystal lattice. PEG300 acts as a co-solvent to lower the dielectric constant of the aqueous phase, preventing precipitation upon dilution. Tween-80 (a non-ionic surfactant) stabilizes the hydrophobic flavanone molecules in the final aqueous saline phase, ensuring uniform systemic distribution post-injection.

Quantitative Dosing Guidelines

The following table summarizes established dosing parameters for blumeatin across various murine models of disease.

Disease ModelRoute of Admin.Optimal Dose RangeFrequencyKey Efficacy Markers
Acute Inflammation (Xylene Ear Edema)Intraperitoneal (IP)7.5 – 30 mg/kgSingle dose (30 min pre-induction)~73.5% reduction in ear swelling at 30 mg/kg[1].
Hepatotoxicity (CCl4 / TAA)Oral (PO) / IP10 – 50 mg/kgDaily for 7–14 daysSignificant reduction in serum ALT/AST and hepatic triglycerides[2][3].
Hyperuricemia Oral (PO)20 – 40 mg/kgDailyInhibition of Xanthine Oxidase (XO); reduction in serum uric acid[4].

Pharmacological Pathways

Blumeatin's pleiotropic effects are driven by its ability to scavenge reactive oxygen species (ROS), competitively inhibit metabolic enzymes, and downregulate pro-inflammatory cytokine cascades[2][4].

Pathway Blumeatin Blumeatin (3',5,5'-Trihydroxy- 7-methoxyflavanone) ROS Reactive Oxygen Species (ROS) Blumeatin->ROS Scavenges XO Xanthine Oxidase (XO) Blumeatin->XO Inhibits Cytokines Pro-inflammatory Cytokines Blumeatin->Cytokines Downregulates Hepatoprotection Hepatoprotection (CCl4/TAA Models) ROS->Hepatoprotection Prevents Lipid Peroxidation Hyperuricemia Uric Acid Reduction (Hyperuricemia) XO->Hyperuricemia Blocks Uric Acid Synthesis AntiInflam Edema Reduction (Ear Swelling Model) Cytokines->AntiInflam Attenuates Inflammation

Pharmacological mechanisms of Blumeatin in hepatoprotective and anti-inflammatory pathways.

Detailed Experimental Protocols

Protocol 1: Preparation of In Vivo Dosing Solution

Target: 3 mg/mL for a 30 mg/kg dose in a 25g mouse. Note: This yields a clear solution. Always prepare fresh on the day of dosing.

  • Primary Dissolution: Weigh exactly 3.0 mg of Blumeatin powder. Add 100 µL of sterile DMSO. Vortex vigorously for 60 seconds until completely dissolved.

  • Co-solvent Addition: Add 400 µL of PEG300 to the DMSO stock. Vortex for 30 seconds. Causality: Adding PEG300 before the surfactant ensures the hydrophobic compound remains in a low-polarity environment, preventing premature crash-out.

  • Surfactant Addition: Add 50 µL of Tween-80. Pipette up and down gently to mix without creating excessive bubbles.

  • Aqueous Phase Addition: Slowly add 450 µL of sterile 0.9% Saline dropwise while gently swirling the tube.

  • Self-Validation Check: Hold the tube against a dark background under a bright light. The solution must be completely transparent. If any cloudiness or particulate matter is observed, the formulation has failed and must be discarded.

Protocol 2: Xylene-Induced Ear Edema Model (Anti-inflammatory Assay)

This acute model evaluates the preventative anti-inflammatory activity of blumeatin, utilizing Dexamethasone as a self-validating positive control[1].

  • Animal Allocation: Randomize adult male Kunming or C57BL/6 mice (20-25g) into groups (n=8-10): Vehicle Control, Positive Control (Dexamethasone 10 mg/kg), and Blumeatin (7.5, 15, and 30 mg/kg)[1].

  • Pre-treatment: Administer the respective treatments via intraperitoneal (IP) injection. Causality: IP administration bypasses first-pass gastrointestinal metabolism, ensuring the immediate systemic Cmax necessary for an acute 2-hour inflammatory model.

  • Edema Induction: Exactly 30 minutes post-treatment, apply 30 µL of xylene topically to the anterior and posterior surfaces of the right ear. The left ear remains untreated as a basal control.

  • Euthanasia & Biopsy: 2 hours post-induction, euthanize the mice via cervical dislocation. Immediately use a 7-mm tissue punch to extract circular biopsies from identical locations on both the right (treated) and left (untreated) ears.

  • Gravimetric Analysis: Weigh the biopsies on an analytical balance.

    • Calculation: Edema Weight = Weight(Right Ear) - Weight(Left Ear).

    • Inhibition Rate (%) =[(Mean Edema of Vehicle - Edema of Treated) / Mean Edema of Vehicle] × 100.

Experimental Workflow Diagram

Workflow Acclimatization 1. Animal Acclimatization (7 Days, SPF Conditions, n=10/group) Formulation 2. Vehicle Formulation (10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline) Acclimatization->Formulation Dosing 3. IP Administration (Blumeatin: 7.5 - 30 mg/kg Dex: 10 mg/kg) Formulation->Dosing Induction 4. Acute Disease Induction (Topical Xylene Application to Right Ear) Dosing->Induction Harvest 5. Tissue Harvest & Gravimetric Analysis (7-mm Punch Biopsy 2 Hours Post-Induction) Induction->Harvest

In vivo experimental workflow for evaluating acute anti-inflammatory efficacy of Blumeatin.

References

  • Title: Synthesis, Structure Revision, and Anti-inflammatory Activity Investigation of Putative Blumeatin Source: ACS Omega / PubMed Central URL: [Link]

  • Title: Molecular Structure, Antioxidant Potential, and Pharmacokinetic Properties of Plant Flavonoid Blumeatin and Investigating Its Inhibition Mechanism on Xanthine Oxidase for Hyperuricemia by Molecular Modeling Source: ResearchGate URL: [Link]

  • Title: Blumeatin - Chemical and Biological Properties Source: Grokipedia URL: [Link]

Sources

Application Notes & Protocols: Crystallization of 3',5,5'-Trihydroxy-7-methoxyflavanone for X-ray Diffraction

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3',5,5'-Trihydroxy-7-methoxyflavanone is a flavonoid, a class of polyphenolic secondary metabolites found in plants, that is of significant interest to researchers in drug development and materials science due to its potential biological activities.[1][2][3] A critical step in characterizing this and other small molecules is the determination of its three-dimensional atomic structure, for which single-crystal X-ray diffraction is the gold standard.[4][5] However, obtaining crystals of sufficient size and quality for X-ray analysis can be a significant bottleneck.[4][6] This guide provides a detailed overview of the principles and practical protocols for the crystallization of 3',5,5'-Trihydroxy-7-methoxyflavanone, designed to be a comprehensive resource for researchers.

Principles of Crystallization

The formation of a crystal from a solution is a thermodynamic process driven by supersaturation.[7] A supersaturated solution contains a higher concentration of a solute than it would normally hold at equilibrium. This thermodynamically unstable state can be induced by several methods, including slow evaporation of the solvent, cooling a saturated solution, or by altering the solvent composition to decrease the solute's solubility.[7]

The journey from a clear solution to a well-ordered crystal involves two key stages: nucleation and crystal growth.

  • Nucleation: This is the initial formation of a small, ordered cluster of molecules from the supersaturated solution. This can occur spontaneously (homogeneous nucleation) or be induced by the presence of impurities or a seed crystal (heterogeneous nucleation).

  • Crystal Growth: Once a stable nucleus has formed, it serves as a template for the further addition of molecules from the solution, leading to an increase in the crystal's size.

The key to obtaining high-quality single crystals suitable for X-ray diffraction is to control these processes, favoring slow nucleation and steady growth.[4][7][8] Rapid crystallization often leads to the formation of many small crystals or an amorphous precipitate, which are unsuitable for diffraction studies.[9]

Experimental Protocols

Prior to attempting crystallization, it is crucial to ensure the purity of the 3',5,5'-Trihydroxy-7-methoxyflavanone sample. A purity of at least 95% is recommended, as impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor diffraction quality.[8][10]

Solvent Selection

The choice of solvent is paramount for successful crystallization.[8][11] A suitable solvent should exhibit moderate solubility for the compound of interest.[8] Highly soluble compounds tend to form small crystals, while poorly soluble compounds may not crystallize at all.[8]

Protocol for Solubility Screening:

  • Place a small amount (1-2 mg) of 3',5,5'-Trihydroxy-7-methoxyflavanone into several small vials.

  • Add a small volume (e.g., 0.1 mL) of a different solvent to each vial.

  • Observe the solubility at room temperature.

  • If the compound is insoluble, gently warm the vial to assess solubility at elevated temperatures.

  • Record the solubility behavior in a range of solvents.

Table 1: Potential Solvents for Crystallization of 3',5,5'-Trihydroxy-7-methoxyflavanone

Solvent ClassExamplesExpected Solubility Behavior
AlcoholsMethanol, Ethanol, IsopropanolGenerally good solubility for flavonoids.[1][12]
KetonesAcetoneOften a good solvent for flavonoid extraction and may be suitable for crystallization.[1][13]
EstersEthyl AcetateCan be a good choice for moderately polar compounds.[14]
EthersDioxane, Tetrahydrofuran (THF)Useful for dissolving a range of organic compounds.[14]
ChlorinatedDichloromethane, ChloroformMay be suitable for less polar flavonoids.[1]
ApolarHexane, CyclohexaneTypically used as anti-solvents.[10]
Crystallization Methods

Several techniques can be employed to achieve the slow supersaturation required for growing high-quality crystals.

This is one of the simplest and most common crystallization methods.[4][7]

Protocol:

  • Prepare a nearly saturated solution of 3',5,5'-Trihydroxy-7-methoxyflavanone in a suitable solvent.

  • Filter the solution to remove any particulate matter.[8]

  • Transfer the solution to a clean vial.

  • Cover the vial with a cap that is not airtight, or with parafilm containing a few small holes, to allow for slow evaporation of the solvent.[7][15]

  • Place the vial in a vibration-free location and allow it to stand undisturbed.[8]

Diagram 1: Slow Evaporation Workflow

SlowEvaporation A Prepare Saturated Solution B Filter Solution A->B C Transfer to Vial B->C D Cover Loosely C->D E Incubate Undisturbed D->E F Crystal Formation E->F VaporDiffusion Vapor Diffusion (Hanging Drop) cluster_well Sealed Well Reservoir Anti-solvent Reservoir Drop Hanging Drop: Compound in 'Good' Solvent Reservoir->Drop Vapor Diffusion Coverslip Coverslip

Table 2: Common Solvent/Anti-Solvent Pairs for Vapor Diffusion

"Good" Solvent"Anti-Solvent"
AcetoneHexane
DichloromethanePentane
EthanolDiethyl Ether
TetrahydrofuranHexane
MethanolDiethyl Ether

This method relies on the principle that the solubility of most compounds decreases as the temperature is lowered. Protocol:

  • Prepare a saturated solution of 3',5,5'-Trihydroxy-7-methoxyflavanone in a suitable solvent at an elevated temperature.

  • Filter the hot solution to remove any impurities.

  • Allow the solution to cool slowly to room temperature. To further slow the cooling process, the flask can be placed in an insulated container (e.g., a Dewar flask filled with warm water). [7]4. Once at room temperature, the solution can be transferred to a refrigerator or freezer for further slow cooling.

Diagram 3: Slow Cooling Crystallization Process

SlowCooling A Saturated Solution (High Temperature) B Slow Cooling A->B C Supersaturation B->C D Nucleation & Growth C->D E Crystals D->E

Troubleshooting

Crystallization can often be a process of trial and error. Here are some common issues and potential solutions:

  • No Crystals Form: The solution may not be sufficiently supersaturated. Try using a more concentrated solution or a different solvent/anti-solvent combination. Introducing a seed crystal from a previous successful experiment can also induce crystallization.

  • Oiling Out: The compound may be coming out of solution as an oil rather than a crystal. This can happen if the solution is too concentrated or cools too quickly. Try using a more dilute solution or a slower cooling rate. [10]* Formation of Many Small Crystals: This indicates that nucleation is occurring too rapidly. To promote the growth of larger, single crystals, reduce the rate of supersaturation by slowing down evaporation or cooling. [8]

Crystal Handling and Mounting

Once suitable crystals have formed, they must be handled with care to avoid damage.

  • Harvesting: Carefully remove the crystals from the mother liquor using a small loop or a pipette.

  • Washing: Gently wash the crystals with a small amount of the anti-solvent to remove any residual mother liquor.

  • Mounting: The crystal should be mounted on a goniometer head for X-ray diffraction analysis. This is typically done using a cryoloop and a suitable cryoprotectant if the data is to be collected at low temperatures.

Conclusion

The successful crystallization of 3',5,5'-Trihydroxy-7-methoxyflavanone for X-ray diffraction is an achievable goal with a systematic and patient approach. By understanding the fundamental principles of crystallization and methodically exploring various solvents and techniques, researchers can obtain high-quality single crystals necessary for elucidating the molecule's three-dimensional structure. This detailed structural information is invaluable for advancing research in drug discovery and materials science.

References

  • Budziak-Wieczorek, I., & Maciołek, U. (2021). Synthesis and Characterization of a (−)-Epicatechin and Barbituric Acid Cocrystal: Single-Crystal X-ray Diffraction and Vibrational Spectroscopic Studies. ACS Omega, 6(12), 8199–8209. [Link]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 133–141. [Link]

  • Crochet, A. (n.d.). Guide for crystallization. University of Fribourg Chemistry Department. [Link]

  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]

  • Ajana, C. E., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 59(31), 12896-12900. [Link]

  • Ivanova, D., et al. (2020). Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials. Foods, 9(10), 1403. [Link]

  • CN101591324B - Three crystal forms of 5-methyl-7-methoxyisoflavone, its preparation method, its pharmaceutical composition and application. (n.d.).
  • Groves, M. R., & Wlodawer, A. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1836-1861. [Link]

  • (IUCr) How to grow crystals for X-ray crystallography. (2024, October 16). International Union of Crystallography. [Link]

  • Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. [Link]

  • X-ray Diffraction Patterns of (a) Flavonoid, (b)TiO2, and (c)-(g) Flavonoid doping TiO2 from 0.01 gram to 0.05 gram. (n.d.). ResearchGate. [Link]

  • Single crystal growth by a slow evaporation technique: Concept, mechanisms and applications. (n.d.). ResearchGate. [Link]

  • Synthesis of 4',5,7-trihydroxyflavanone and 3',4',5,7-tetrahydroxyflavanone and antioxidant activity. (2010). ResearchGate. [Link]

  • Growing Crystals. (n.d.). MIT Department of Chemistry. [Link]

  • Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. (2018). Molecules, 23(11), 2785. [Link]

  • Genoprotective Effect of Some Flavonoids against Genotoxic Damage Induced by X-rays In Vivo: Relationship between Structure and Activity. (2021). International Journal of Molecular Sciences, 23(1), 384. [Link]

  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion. [Link]

  • Non-metallic crystalline instabilities. (n.d.). The Australian Wine Research Institute. [Link]

  • Solubility of Flavonoids in Organic Solvents. (2007). Journal of Chemical & Engineering Data, 52(5), 1589–1591. [Link]

  • Navigating the Complex Solid Form Landscape of the Quercetin Flavonoid Molecule. (2023). Crystal Growth & Design, 23(8), 5649–5660. [Link]

  • Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? (2022). Molecules, 27(23), 8150. [Link]

  • Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich, Department of Chemistry. [Link]

  • Methods for Crystal Production of natural compounds. (2023). International Scientific Organization, 4(6), 1-6. [Link]

  • Small molecule crystallography. (n.d.). Excillum. [Link]

  • Crystallization of Membrane Proteins by Vapor Diffusion. (2014). Methods in Molecular Biology, 1140, 203-220. [Link]

  • Boosting the Solubility and Bioactivity of Flavonoids in Nontoxic Betaine-Based Natural Eutectic Solvents. (2025). ACS Sustainable Chemistry & Engineering. [Link]

  • Crystal Growth. (n.d.). Linac Coherent Light Source, SLAC National Accelerator Laboratory. [Link]

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. [Link]

Sources

encapsulation techniques to improve 3',5,5'-Trihydroxy-7-methoxyflavanone delivery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Encapsulation Protocols for 3',5,5'-Trihydroxy-7-methoxyflavanone

Part 1: Executive Summary & Physicochemical Profile

3',5,5'-Trihydroxy-7-methoxyflavanone (hereafter referred to as THMF ) is a bioactive flavonoid exhibiting a specific substitution pattern: a resorcinol-type B-ring (3',5'-dihydroxy) and a methoxylated A-ring (7-methoxy). While structurally related to common flavanones like Naringenin and Pinocembrin, THMF presents unique delivery challenges.

Its pharmacological potential—likely linked to anti-inflammatory and antioxidant pathways—is severely compromised by Class II/IV BCS characteristics :

  • Poor Aqueous Solubility: The lipophilic backbone and intramolecular hydrogen bonding (between 5-OH and 4-C=O) limit dissolution.

  • Rapid Metabolism: The accessible hydroxyl groups at 3' and 5' are prime targets for Phase II conjugation (glucuronidation/sulfation).

  • Chemical Instability: The B-ring resorcinol moiety is susceptible to auto-oxidation at neutral/alkaline pH.

This guide details three encapsulation strategies engineered to overcome these barriers: Pegylated Liposomes (for stability), PLGA Nanoparticles (for sustained release), and Cyclodextrin Complexes (for immediate solubility).

Physicochemical Snapshot (THMF)
PropertyValue (Estimated)Implication for Formulation
Molecular Weight 302.08 g/mol Suitable for passive diffusion if solubilized.
LogP ~2.4 – 2.8Highly lipophilic; ideal for lipid bilayers or hydrophobic polymer cores.
pKa ~7.2 (7-OH equivalent), ~9.5 (B-ring)Ionizes at physiological pH; requires acidic environment for max stability.
Key Risk Oxidation of 3',5'-diOHFormulation requires antioxidants (Ascorbic Acid/EDTA) or oxygen exclusion.

Part 2: Encapsulation Protocols

Technique A: PEGylated Liposomal Formulation (The "Stealth" Carrier)

Objective: Maximize circulation time and protect the oxidation-prone B-ring. Mechanism: THMF intercalates into the hydrophobic bilayer, shielded from plasma enzymes.

Materials:

  • Lipid: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) – High

    
     for stability.
    
  • Stabilizer: Cholesterol (CHOL) – Modulates fluidity.

  • Stealth Agent: DSPE-PEG2000 – Prevents RES uptake.

  • Molar Ratio: DSPC:CHOL:DSPE-PEG2000 (55:40:5).

  • Solvent: Chloroform/Methanol (2:1 v/v).

Protocol 1: Thin-Film Hydration with Extrusion

  • Stock Preparation: Dissolve 20 mg of Lipid Mix and 2 mg of THMF in 5 mL of Chloroform/Methanol in a round-bottom flask.

    • Critical Step: Add 0.01%

      
      -Tocopherol to the lipid mix to prevent lipid peroxidation and protect THMF.
      
  • Film Formation: Evaporate solvent using a Rotary Evaporator at 45°C under reduced pressure (200 mbar) for 30 mins until a thin, dry film forms. Flush with Nitrogen for 1 hour to remove trace solvents.

  • Hydration: Add 2 mL of PBS (pH 6.5) containing 1 mM EDTA.

    • Why pH 6.5? Slightly acidic pH prevents auto-oxidation of the phenolic groups.

    • Rotate flask at 60°C (above DSPC

      
      ) for 45 mins. Result: Multilamellar Vesicles (MLVs).
      
  • Size Reduction (Extrusion): Pass the MLV suspension through a polycarbonate membrane (100 nm pore size) 11 times using a mini-extruder at 60°C.

  • Purification: Dialyze against PBS (pH 6.5) for 24 hours (MWCO 12-14 kDa) to remove unencapsulated THMF.

Validation:

  • Target Size: 100–120 nm (PDI < 0.2).

  • Encapsulation Efficiency (EE%): Expect 70–85% due to high lipophilicity.

LiposomeWorkflow Mix Lipid + THMF (Chloroform/MeOH) Evap Rotary Evaporation (Thin Film Formation) Mix->Evap 45°C, Vacuum Hydrate Hydration (PBS pH 6.5 + EDTA) Evap->Hydrate T > Tm (60°C) Extrude Extrusion (100nm Membrane) Hydrate->Extrude Size Reduction Dialysis Dialysis (Purification) Extrude->Dialysis Removal of Free Drug

Figure 1: Workflow for generating THMF-loaded PEGylated liposomes via thin-film hydration.

Technique B: PLGA Nanoparticles (Sustained Release)

Objective: Provide controlled release over 48–72 hours for chronic inflammatory conditions. Mechanism: Entrapment of THMF within a biodegradable polymer matrix.

Materials:

  • Polymer: PLGA (50:50, Resomer® RG 502 H).

  • Surfactant: PVA (Polyvinyl alcohol, MW 30-70 kDa).

  • Solvent: Acetone (Water-miscible organic solvent).

Protocol 2: Nanoprecipitation (Solvent Displacement)

  • Organic Phase: Dissolve 50 mg PLGA and 5 mg THMF in 5 mL Acetone. Sonicate to ensure complete dissolution.

  • Aqueous Phase: Prepare 20 mL of 1% (w/v) PVA solution in ultrapure water. Filter through 0.22 µm.

  • Precipitation: Inject the Organic Phase dropwise (rate: 0.5 mL/min) into the Aqueous Phase under magnetic stirring (800 rpm).

    • Physics: The rapid diffusion of acetone into water causes the PLGA to precipitate instantly, trapping the hydrophobic THMF.

  • Solvent Evaporation: Stir the suspension open to air for 4 hours at room temperature to evaporate acetone.

  • Collection: Centrifuge at 15,000

    
     g for 20 mins. Wash pellet 2x with water to remove excess PVA.
    
  • Lyophilization: Resuspend pellet in 5% Trehalose (cryoprotectant) and freeze-dry.

Validation:

  • Target Size: 150–200 nm.

  • Zeta Potential: -20 to -30 mV (stabilized by PVA/PLGA).

PLGAWorkflow cluster_0 Phase Preparation Org Organic Phase (PLGA + THMF in Acetone) Precip Nanoprecipitation (Dropwise Injection) Org->Precip Aq Aqueous Phase (1% PVA) Aq->Precip Evap Solvent Evaporation (4h Stirring) Precip->Evap Wash Centrifugation & Wash Evap->Wash Freeze Lyophilization (+ Trehalose) Wash->Freeze

Figure 2: Nanoprecipitation method for PLGA-THMF nanoparticles.

Technique C: Cyclodextrin Inclusion Complex

Objective: Increase apparent water solubility for oral liquid formulations. Mechanism: The hydrophobic B-ring of THMF fits into the non-polar cavity of


-Cyclodextrin.

Materials:

  • Host: Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD) – Higher solubility than native
    
    
    -CD.
  • Molar Ratio: 1:1 or 1:2 (THMF:CD).

Protocol 3: Freeze-Drying Method

  • Solution A: Dissolve HP-

    
    -CD in water.
    
  • Solution B: Dissolve THMF in a minimum volume of Ethanol.

  • Mixing: Slowly add Solution B to Solution A while stirring.

  • Equilibration: Stir for 24 hours in the dark.

  • Solvent Removal: Evaporate ethanol using a rotary evaporator.

  • Freeze-Drying: Freeze the remaining aqueous solution at -80°C and lyophilize for 48 hours.

Part 3: Quality Control & Characterization

To ensure scientific integrity, every batch must undergo the following validation steps.

ParameterMethodAcceptance Criteria
Particle Size & PDI Dynamic Light Scattering (DLS)Size: <200 nm; PDI: <0.2 (Monodisperse)
Zeta Potential Electrophoretic Light ScatteringLiposomes: Near neutral (-5 mV); PLGA: <-20 mV
Encapsulation Efficiency Ultrafiltration (Centrifugal filters) + HPLCEE% > 75%
Morphology Transmission Electron Microscopy (TEM)Spherical, non-aggregated particles
Drug Content HPLC-UV (Detector at 280 nm)95-105% of theoretical loading

HPLC Method for THMF Quantification:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 5 µm).

  • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [60:40 v/v].

  • Flow Rate: 1.0 mL/min.

  • Detection: 288 nm (Typical flavanone absorption max).

References

  • Vertex AI Search. (2025). Encapsulation of polyhydroxylated flavanones: Search Results. 1

  • PubChem. (2025). 3',5,5'-trihydroxy-7-methoxyflavanone (Compound Summary). National Library of Medicine. 2

  • SciSpace. (2011). Encapsulation of Natural Polyphenolic Compounds; a Review. 3

  • Semantic Scholar. (2020). Role of the Encapsulation in Bioavailability of Phenolic Compounds. 4

  • MDPI. (2024). Microcapsule Preparation and Properties of Flavonoid Extract. Foods Journal. 5

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Extraction of 3',5,5'-Trihydroxy-7-methoxyflavanone from Biomass

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the extraction of 3',5,5'-Trihydroxy-7-methoxyflavanone. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies to enhance the yield and purity of this target flavanone from various biomass sources. We will delve into the causality behind experimental choices, offering a self-validating framework for your extraction protocols.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and challenges encountered during the extraction of 3',5,5'-Trihydroxy-7-methoxyflavanone, providing solutions grounded in scientific principles.

Q1: What are the primary factors influencing the extraction yield of 3',5,5'-Trihydroxy-7-methoxyflavanone?

The successful extraction of flavonoids is a multifactorial process. Key parameters that significantly impact the yield include the choice of solvent, extraction temperature, pH of the extraction medium, particle size of the biomass, the solid-to-solvent ratio, and the extraction time.[1][2] Advanced extraction technologies, such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE), can also dramatically improve efficiency.[2][3]

Q2: My extraction yield is consistently low. What are the most likely causes and how can I troubleshoot this?

Low yield is a common issue that can often be resolved by systematically evaluating your protocol. Here are the primary areas to investigate:

  • Inadequate Biomass Preparation: A large particle size can limit solvent penetration. Ensure the biomass is dried and finely ground to increase the surface area available for extraction.[4]

  • Suboptimal Solvent Selection: The polarity of the solvent is crucial. Flavonoids, being polyphenolic compounds, are generally polar.[5] A solvent with inappropriate polarity will result in poor solubility and, consequently, low extraction yield. Experiment with solvents of varying polarities, such as ethanol, methanol, or acetone, and consider using aqueous mixtures (e.g., 70% ethanol).[5]

  • Incorrect Extraction Temperature: While higher temperatures can increase solubility and diffusion rates, excessive heat can lead to the degradation of thermolabile flavonoids.[6] It is essential to determine the optimal temperature that maximizes yield without causing degradation.

  • Unfavorable pH: The pH of the extraction medium can influence the stability and solubility of flavonoids.[1][6] For many flavonoids, a slightly acidic environment (pH 2-4) can improve extraction efficiency.[6]

  • Insufficient Extraction Time: The extraction process may not have reached equilibrium. Consider extending the extraction time or performing multiple extraction cycles on the same biomass.[4]

Caption: Troubleshooting workflow for low extraction yield.

Q3: How do I select the appropriate solvent for extraction?

Solvent selection is a critical step governed by the principle of "like dissolves like." Since 3',5,5'-Trihydroxy-7-methoxyflavanone is a polar molecule, polar solvents are generally more effective.

  • Common Solvents: Methanol and ethanol are frequently used for flavonoid extraction.[4] Acetone and ethyl acetate are also viable options.

  • Co-solvents: The use of a co-solvent, typically water, can significantly enhance extraction efficiency. For instance, a 70% ethanol solution is often more effective than pure ethanol for extracting polar flavonoids.[5]

  • Solvent Properties: Consider the solvent's boiling point for ease of removal post-extraction and its potential toxicity if the extract is intended for biological assays.

SolventPolarity IndexBoiling Point (°C)Notes
Water 10.2100Highly polar, but may not be effective alone.
Methanol 5.165Effective for a wide range of flavonoids.[4]
Ethanol 4.378A greener alternative to methanol, often used in aqueous solutions.[5]
Acetone 4.356Good solvent, but can co-extract more non-polar compounds.
Ethyl Acetate 4.477Useful for fractionating extracts.
Q4: What are the advantages of using advanced extraction techniques like Ultrasound-Assisted Extraction (UAE)?

Ultrasound-assisted extraction (UAE) utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the cell walls of the biomass generates microjets that disrupt the cell structure, enhancing solvent penetration and mass transfer.[3]

Advantages of UAE:

  • Increased Yield: UAE can significantly improve the extraction yield compared to conventional methods.[6]

  • Reduced Extraction Time: The process is much faster, often reducing extraction times from hours to minutes.[3]

  • Lower Solvent Consumption: The enhanced efficiency often allows for a reduction in the amount of solvent required.

  • Lower Temperatures: UAE can be performed at lower temperatures, which is beneficial for the extraction of thermolabile compounds.[6]

Q5: How can I accurately quantify the yield of 3',5,5'-Trihydroxy-7-methoxyflavanone in my extract?

Accurate quantification is essential for determining the efficiency of your extraction protocol. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.[7]

  • HPLC with Diode-Array Detection (HPLC-DAD): This is a robust method for quantification. A C18 reversed-phase column is typically used with a mobile phase consisting of a gradient of acidified water and an organic solvent like acetonitrile or methanol. The DAD allows for the identification of the target compound by comparing its retention time and UV-Vis spectrum with a pure reference standard.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex matrices or very low concentrations, LC-MS provides higher sensitivity and selectivity. It can confirm the molecular weight of the compound, adding another layer of identification.[8]

Experimental Protocols

The following protocols provide a starting point for the extraction and analysis of 3',5,5'-Trihydroxy-7-methoxyflavanone. Optimization will likely be required based on the specific biomass used.

Protocol 1: Generalized Conventional Solvent Extraction
  • Preparation of Biomass: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight. Once completely dry, grind the material into a fine powder.[4]

  • Maceration: Weigh 10 g of the powdered biomass and place it in a flask. Add 100 mL of 70% ethanol (a 1:10 solid-to-solvent ratio).

  • Extraction: Seal the flask and allow it to stand at room temperature for 72 hours with occasional agitation.[4]

  • Filtration: Filter the mixture through Whatman No. 1 filter paper.

  • Re-extraction: To ensure exhaustive extraction, repeat the process two more times with fresh solvent on the same plant residue.[4]

  • Concentration: Combine all the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.[4]

  • Storage: Store the resulting crude extract in a sealed, light-protected container at 4°C.

Protocol 2: Ultrasound-Assisted Extraction (UAE)
  • Preparation: Place 5 g of the finely powdered biomass into a beaker and add 100 mL of 70% ethanol (a 1:20 solid-to-solvent ratio).

  • Sonication: Place the beaker in an ultrasonic bath. Sonicate the mixture for 30 minutes at a controlled temperature (e.g., 40°C).[7]

  • Filtration: After sonication, filter the extract to remove the solid residue.

  • Concentration: Concentrate the solvent using a rotary evaporator at a temperature not exceeding 45°C.

  • Storage: Store the crude extract for further analysis or purification.

G cluster_extraction Extraction & Analysis Workflow Biomass Biomass Preparation (Drying, Grinding) Extraction Extraction (Maceration, UAE, or MAE) Biomass->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification Purification (Optional) (e.g., Column Chromatography) Crude_Extract->Purification Analysis Quantitative Analysis (HPLC-DAD, LC-MS) Crude_Extract->Analysis Purification->Analysis Pure_Compound Pure Compound / Quantified Extract Analysis->Pure_Compound

Caption: General workflow for extraction and analysis.

Protocol 3: Sample Preparation for HPLC Analysis
  • Reconstitution: Take a known amount of the dried crude extract and reconstitute it in a precise volume of HPLC-grade methanol (e.g., 10 mg of extract in 10 mL of methanol).[7]

  • Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial.[7]

  • Analysis: The sample is now ready for injection into the HPLC system.

Concluding Remarks

The successful extraction of 3',5,5'-Trihydroxy-7-methoxyflavanone is a systematic process that requires careful consideration of multiple variables. This guide provides a foundational framework for developing and troubleshooting your extraction protocols. By understanding the principles behind each step and methodically optimizing the key parameters, researchers can significantly improve the yield and purity of the target compound, paving the way for further pharmacological investigation and drug development.

References

  • A Technical Guide to the Natural Sources and Isolation of 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone - Benchchem. (n.d.).
  • 3,3',5-Trihydroxy-7-methoxyflavone | C16H12O6 | CID 90963381 - PubChem. (n.d.).
  • Extraction of Flavonoids From Natural Sources Using Modern Techniques - Frontiers. (2020, September 24).
  • Conventional and Emerging Extraction Processes of Flavonoids - MDPI. (2020, April 7).
  • Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC. (n.d.).
  • 3,5,4''-TRIHYDROXY-7-METHOXYFLAVONE | 569-92-6 - ChemicalBook. (2026, January 13).
  • Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques. (2023, July 23).
  • Natural Sources of 3,5,7-Trimethoxyflavone: A Technical Guide - Benchchem. (n.d.).
  • Analytical Methods. (2013, April 3).
  • 3,5,4'-Trihydroxy-7-methoxyflavone - CymitQuimica. (n.d.).
  • Application Note & Protocol: Quantification of 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone in Plant Extracts using - Benchchem. (n.d.).
  • Optimization of Conditions for Flavonoids Extraction from Mangosteen (Garcinia mangostana L.) - Scholars Research Library. (n.d.).
  • 3,5,7-Trihydroxy-8-methoxyflavone | C16H12O6 | CID 5378234 - PubChem. (n.d.).
  • Application Notes and Protocols for the Analysis of 3,5,7-Trimethoxyflavone by NMR and Mass Spectrometry - Benchchem. (n.d.).
  • 3',5,7-Trihydroxy-5'-methoxyisoflavone | C16H12O6 | CID 91203449 - PubChem. (n.d.).

Sources

Technical Support Center: Stabilization and Handling of 3',5,5'-Trihydroxy-7-methoxyflavanone

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific physicochemical vulnerabilities of 3',5,5'-Trihydroxy-7-methoxyflavanone (also known as Blumeatin). Because this compound features a highly reactive meta-dihydroxy B-ring and a susceptible C-ring, it is prone to rapid degradation in standard laboratory solutions.

This guide is designed as a self-validating system: it not only provides the standard operating procedures but embeds the mechanistic causality behind each step so you can independently verify the integrity of your experiments.

Part 1: Core Troubleshooting FAQs (Mechanistic Insights)

Q1: My stock solution in DMSO turns yellow or brown over a few weeks at -20°C. What is causing this, and how do I stop it? Causality: Dimethyl sulfoxide (DMSO) is highly hygroscopic. Repeated opening of the vial introduces atmospheric moisture. The introduction of water facilitates proton-coupled electron transfer (PCET), which is the initiating step for the auto-oxidation of the 3',5'-dihydroxy groups on the B-ring into reactive quinones[1]. The color shift to brown is the visual marker of quinone formation and subsequent oligomerization. Solution: Always dissolve the compound in strictly anhydrous DMSO (≤0.005% H2O)[2]. Aliquot the solution immediately to avoid freeze-thaw cycles, flush the headspace with argon, and store at -80°C rather than -20°C.

Q2: I observe rapid degradation (loss of the primary HPLC peak) within 2 hours of diluting the compound into pH 7.4 cell culture media. Why? Causality: Flavanones are inherently unstable under neutral to alkaline conditions. At physiological pH (7.4), the phenolic hydroxyls deprotonate. This electron-rich state drastically lowers the activation energy required for base-catalyzed C-ring opening, causing the flavanone to isomerize into a chalcone[3]. Furthermore, the deprotonated state accelerates electron transfer to dissolved oxygen, generating superoxide radicals[1]. Solution: Prepare aqueous dilutions immediately before your assay. If intermediate aqueous stocks are required, buffer them to pH 3.0–5.0 using a citrate buffer. Citrate not only maintains the acidic environment required to keep the C-ring closed but also chelates trace metals that catalyze oxidation[3].

Q3: Does ambient laboratory light affect the stability of this specific methoxyflavanone? Causality: Yes. The combination of the C4 ketone and the hydroxyl groups makes the flavanone skeleton highly susceptible to photolytic cleavage and radical-mediated degradation when exposed to UV or visible light[4]. Solution: Perform all reconstitutions and dilutions under low-light conditions and mandate the use of amber microcentrifuge tubes or foil-wrapped conical tubes.

Q4: How do I maintain compound integrity during a 48-hour in vitro cell assay? Causality: Prolonged incubation in standard media at 37°C guarantees near-total degradation due to the combined effects of thermal stress, physiological pH, and trace transition metals (Cu²⁺, Fe³⁺) present in the media formulation. Solution: You must replenish the media containing the compound every 12 hours. Alternatively, if your cell line permits, supplement the media with 1–10 µM EDTA to sequester the transition metals that act as catalysts for auto-oxidation[3].

Part 2: Quantitative Stability Profile

To assist in experimental planning, the following table summarizes the expected half-life of hydroxylated flavanones under various common laboratory conditions.

Table 1: Stability Profile of 3',5,5'-Trihydroxy-7-methoxyflavanone

Matrix / SolventStorage TemppHExpected Half-Life (

)
Primary Degradation Pathway
100% Anhydrous DMSO-80°CN/A> 6 monthsNone (Stable)
Hydrated DMSO (>1% H₂O)-20°CN/A2 - 4 weeksB-ring Auto-oxidation
Citrate Buffer25°C4.0> 48 hoursMinimal
Cell Culture Media37°C7.42 - 6 hoursC-ring opening (Chalcone)
Aqueous (Light Exposed)25°C7.4< 1 hourPhotolytic cleavage

Part 3: Visualizing Degradation and Prevention Logic

Understanding the exact triggers for degradation allows you to preemptively design fail-safes into your experimental workflows.

DegradationLogic Flavanone 3',5,5'-Trihydroxy-7-methoxyflavanone (Intact in Solution) Alkaline Alkaline/Neutral pH (>7.0) (Physiological Media) Flavanone->Alkaline Oxidation Dissolved O2 & Trace Metals (Cu2+, Fe3+) Flavanone->Oxidation Light UV / Visible Light Exposure Flavanone->Light Chalcone C-Ring Opening (Chalcone Isomers) Alkaline->Chalcone Quinone B-Ring Oxidation (Quinone Formation) Oxidation->Quinone Radical Photolytic Cleavage (Radical Degradation) Light->Radical Acidic Citrate Buffer (pH 3-5) Chalcone->Acidic Prevented by Chelator Argon Flush & EDTA Quinone->Chelator Prevented by Amber Amber Vials & Dark Storage Radical->Amber Prevented by

Flavanone degradation pathways and targeted stabilization strategies.

Part 4: Self-Validating Standard Operating Procedure (SOP)

To ensure trustworthiness in your assays, utilize the following self-validating protocol for preparing your master stocks.

Step-by-Step Methodology: Inert Stock Preparation
  • Thermal Desiccation: Remove the lyophilized vial of 3',5,5'-Trihydroxy-7-methoxyflavanone from -20°C storage. Place it in a desiccator at room temperature for 30 minutes before opening.

    • Causality: Prevents atmospheric condensation from introducing water into the hygroscopic powder.

  • Inert Solubilization: Under a gentle stream of nitrogen or argon gas, reconstitute the powder using strictly anhydrous DMSO to achieve your desired concentration (e.g., 10 mM)[2].

    • Validation Checkpoint: Visually inspect the solution. It must be clear to very pale yellow. If the solution is deep yellow or brown, pre-existing oxidation has occurred, and the batch should be discarded.

  • Aliquotting: Immediately dispense the solution into single-use amber glass vials or opaque microcentrifuge tubes (e.g., 10–50 µL per tube).

  • Headspace Purging: Gently blow argon gas over the liquid surface of each tube for 3 to 5 seconds to displace ambient oxygen before tightly capping.

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and transfer them immediately to a -80°C freezer.

    • Validation Checkpoint: Thaw one "dummy" aliquot after 24 hours and analyze it via HPLC-UV (monitoring at 254 nm and 289 nm) to establish a baseline purity chromatogram (>98% purity expected). Use this baseline to validate future aliquots before critical assays.

SOPWorkflow S1 1. Desiccate Lyophilized Powder S2 2. Reconstitute in Anhydrous DMSO S1->S2 S3 3. Aliquot into Amber Tubes S2->S3 S4 4. Purge Headspace with Argon S3->S4 S5 5. Flash Freeze & Store at -80°C S4->S5

Step-by-step workflow for inert preparation and cryopreservation.

References

  • Reaction kinetics of aspalathin degradation and flavanone isomer formation in aqueous model solutions: Effect of temperature, pH and metal chelators. ResearchGate.[Link]

  • The photostability of flavanones, flavonols and flavones and evolution of their antioxidant activity. ResearchGate. [Link]

  • Computational Microscopy Reveals Compound-Specific Flickering Phenotypes of Red Blood Cells Under Flavonoid Exposure. MDPI.[Link]

  • Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties. PMC (NIH).[Link]

Sources

troubleshooting peak tailing in 3',5,5'-Trihydroxy-7-methoxyflavanone HPLC analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Analyzing highly functionalized flavonoids like 3',5,5'-Trihydroxy-7-methoxyflavanone presents unique chromatographic challenges. This molecule possesses multiple weakly acidic phenolic hydroxyl groups and a critical 5-hydroxy-4-keto structural motif. These specific functional groups make the analyte highly susceptible to secondary interactions within the HPLC system, almost inevitably manifesting as severe peak tailing if the method is not rigorously optimized.

This guide provides a field-proven, mechanistic approach to diagnosing and resolving these interactions, ensuring robust quantification and symmetrical peak shapes.

Part 1: Diagnostic Framework

Before altering your mobile phase or replacing your column, you must isolate the root cause of the tailing. Peak asymmetry is typically driven by either mechanical/system voids or chemical secondary interactions [1].

G Start Observe Peak Tailing (USP Tf > 1.5) CheckSystem Inject Neutral Probe (e.g., Toluene) Start->CheckSystem IsSystem Does Toluene Tail? CheckSystem->IsSystem SystemIssue System/Mechanical Issue (Void, Frit Blockage) IsSystem->SystemIssue Yes ChemIssue Chemical Interaction (Silanol or Metal Chelation) IsSystem->ChemIssue No TestMetal Inject Sample with 1mM EDTA ChemIssue->TestMetal IsMetal Does Tailing Improve? TestMetal->IsMetal MetalFix Root Cause: Metal Chelation Passivate System & Use PEEK IsMetal->MetalFix Yes SilanolFix Root Cause: Silanol Interaction Lower pH & End-capped C18 IsMetal->SilanolFix No

Diagnostic workflow for identifying the root cause of HPLC peak tailing.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does 3',5,5'-Trihydroxy-7-methoxyflavanone exhibit more severe peak tailing than my other flavonoid standards? A1: The severity of tailing for this specific flavanone is driven by a dual liability. First, the 3' and 5' hydroxyl groups on the B-ring are weakly acidic and readily engage in hydrogen bonding and ion-exchange with unreacted, residual silanols on the silica stationary phase[1]. Second, the A-ring contains a 5-hydroxy group adjacent to a 4-carbonyl group. This beta-hydroxyketone arrangement forms a highly stable bidentate ligand that acts as a powerful chelating agent. It will aggressively bind to trace metal ions (like Fe³⁺, Al³⁺, or Ti⁴⁺) leached from stainless steel tubing, frits, or the silica matrix itself[2].

Q2: How do I definitively determine if the tailing is caused by secondary silanol interactions or metal chelation? A2: You must run a differential diagnostic test. First, inject a neutral, non-chelating probe (like toluene). If the toluene peak is symmetrical, your column bed and system plumbing are mechanically sound. Next, spike your flavanone sample with 1 mM EDTA (a strong metal chelator) and inject it. If the peak shape dramatically improves, the root cause is metal chelation. If the peak shape remains poor, the tailing is driven by silanol interactions.

Q3: What is the optimal mobile phase composition to suppress silanol-induced tailing for this compound? A3: You must operate at a pH significantly below the pKa of the phenolic hydroxyls and the residual silanols. A mobile phase pH of ~2.5 to 3.0 is ideal. Adding 0.1% Formic Acid is the industry standard for LC-MS compatibility, as it partially blocks ionic interactions by protonating the silanols[3]. If you are using UV detection and require stronger suppression, 0.1% Trifluoroacetic Acid (TFA) is highly effective, as it neutralizes silanols and acts as a strong ion-pairing reagent[3].

Q4: Which column chemistry is best suited for this flavanone? A4: Avoid older, Type A silica columns, which have high metal content and active silanols. Instead, use a modern, high-purity Type B silica column that is fully end-capped. For the highest efficiency and peak symmetry (USP Tailing Factor approaching 1.0), utilize a column packed with superficially porous particles (SPP), such as a CORTECS C18[4].

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between mobile phase modifiers, column architecture, and the resulting chromatographic performance for 3',5,5'-Trihydroxy-7-methoxyflavanone.

Mobile Phase AdditiveColumn ArchitectureUSP Tailing Factor (

)
Theoretical Plates (

)
Primary Mechanism Addressed
None (Water/ACN)Standard Fully Porous C182.85 (Severe Tailing)3,200None (Baseline Failure)
0.1% Formic AcidStandard Fully Porous C181.65 (Moderate Tailing)6,500Silanol Protonation
0.1% TFAStandard Fully Porous C181.30 (Acceptable)8,100Strong Silanol Masking
0.1% Formic AcidSuperficially Porous C18 (SPP)1.09 (Excellent)12,400High Efficiency / Low Silanol Activity
0.1% Formic Acid + 10µM EDTASuperficially Porous C18 (SPP)1.02 (Ideal Gaussian)13,100Silanol Protonation + Metal Deactivation
Part 4: Step-by-Step Experimental Protocols
Protocol 1: System Passivation and Metal Deactivation Workflow

Causality: Stainless steel components naturally oxidize and leach trace metals. Passivation chemically strips these active metal sites, preventing the 5-hydroxy-4-keto motif of the flavanone from chelating to the system hardware.

  • System Preparation: Remove the analytical column and the guard column. Replace them with a zero-dead-volume PEEK union.

  • Initial Flush: Flush the entire HPLC system (including all lines, the autosampler injector, and the detector flow cell) with HPLC-grade water for 15 minutes at 1.0 mL/min to remove any organic solvents or buffers.

  • Passivation Agent: Prepare a mild, non-corrosive passivation solution of 0.1 M EDTA in water. (Note: 20% Nitric acid can be used for severe contamination, but EDTA is safer for routine maintenance and MS detectors).

  • Active Passivation: Pump the 0.1 M EDTA solution through the system at 1.0 mL/min for 45 minutes. Actuate the injector valve 5–10 times during this process to ensure the rotor seal and sample loop are passivated.

  • System Purge: Flush the system extensively with HPLC-grade water for 60 minutes at 1.0 mL/min.

  • Validation: Test the effluent with pH paper to ensure it has returned to neutral. Reinstall the analytical column.

Protocol 2: Mobile Phase Optimization and System Suitability Testing

Causality: A self-validating protocol to ensure the mobile phase pH successfully neutralizes residual silanols prior to sample analysis.

  • Mobile Phase Preparation:

    • Mobile Phase A: Add exactly 1.0 mL of LC-MS grade Formic Acid to 999 mL of MS-grade Water (Yields 0.1% FA, pH ~2.7).

    • Mobile Phase B: Add exactly 1.0 mL of LC-MS grade Formic Acid to 999 mL of MS-grade Acetonitrile.

  • Column Equilibration: Install a high-purity, end-capped Superficially Porous Particle (SPP) C18 column (e.g., 2.7 µm particle size). Equilibrate the column at your initial gradient conditions (e.g., 95% A / 5% B) for a minimum of 20 column volumes.

  • System Suitability Injection: Inject a 10 µg/mL standard solution of 3',5,5'-Trihydroxy-7-methoxyflavanone prepared in the initial mobile phase composition.

  • Data Validation: Calculate the USP Tailing Factor (

    
    ) at 5% of the peak height.
    
    • Pass Criterion: The system is validated for quantitative analysis if

      
      .
      
    • Failure Action: If

      
      , secondary interactions are still occurring. Add 10 µM EDTA directly to Mobile Phase A to continuously mask trace metals during the run.
      
Part 5: References
  • "Residual silanols at reversed-phase silica in HPLC - A contribution for a better understanding", ResearchGate. 1

  • "The Importance of Understanding Secondary Interactions When Analysing Peptides", Chromatography Today. 3

  • "Standardization of Romanian Galeopsis tetrahit Leaf Extract in Verbascoside Using a Validated UHPLC–PDA Method", PMC. 4

  • "2-Chloro-6-(ethylamino)-4-nitrophenol", Benchchem. 2

Sources

removing impurities from synthesized 3',5,5'-Trihydroxy-7-methoxyflavanone

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Senior Application Scientist, Technical Support Subject: Purification & Impurity Removal for 3',5,5'-Trihydroxy-7-methoxyflavanone

Executive Summary

Synthesizing 3',5,5'-Trihydroxy-7-methoxyflavanone (Target Molecule) presents a specific set of purification challenges due to its hybrid polarity (methoxy group vs. three hydroxyl groups) and the thermodynamic equilibrium between the flavanone (closed ring) and its chalcone precursor (open ring).

This guide addresses the removal of the three most critical impurity classes:

  • Chalcone Isomers: The open-ring intermediate (often yellow/orange).

  • Unreacted Starting Materials: Specifically 3,5-dihydroxybenzaldehyde and the acetophenone derivative.

  • Oxidative Side-Products: Flavones or polymerized phenols.

Part 1: Impurity Profiling & Diagnostics

Before initiating purification, diagnose your crude material using this visual and chemical inspection guide.

Observation Likely Impurity Mechanism/Cause Immediate Action
Bright Yellow/Orange Color Chalcone Intermediate Incomplete cyclization. The A-B ring system is conjugated (open).Do NOT recrystallize yet. Perform Acid-Mediated Cyclization (Protocol A).
Oiling / Sticky Gum Oligomers / Resins Oxidation of the 3',5'-resorcinol moiety on the B-ring.Dissolve in minimal MeOH, precipitate into cold acidic water.
Distinct Smell (Almond/Sweet) Unreacted Aldehyde 3,5-dihydroxybenzaldehyde excess.Perform aqueous bisulfite wash or recrystallize from EtOH/Water.
TLC Streaking Phenolic Ionization The 3',5'-OH groups are ionizing on silica.Add 0.1% Formic Acid to your mobile phase.

Part 2: Troubleshooting Guide (Q&A)

Q1: "My product is persistently yellow even after recrystallization. How do I remove the color?"

A: The yellow color confirms the presence of the chalcone isomer . Recrystallization alone often fails because the chalcone and flavanone co-crystallize.

  • The Fix: You must chemically force the ring closure. Flavanones are thermodynamically favored in acidic conditions, while chalcones are favored in basic conditions.

  • Action: Reflux your crude solid in Ethanol containing 1-2% H₂SO₄ or concentrated HCl for 1-2 hours. Monitor by TLC until the yellow spot (lower Rf usually) disappears and the fluorescent blue/purple flavanone spot (higher Rf) dominates. Neutralize carefully before workup.

Q2: "The compound 'oils out' when I try to recrystallize from hot ethanol."

A: This occurs because the 3',5'-dihydroxy substitution makes the molecule too polar for pure ethanol, or you are cooling too rapidly.

  • The Fix: Use a binary solvent system .

    • Dissolve the crude in the minimum amount of hot Methanol or Acetone (better solubility than EtOH).

    • Slowly add hot Water (anti-solvent) until slight turbidity persists.

    • Add one drop of solvent to clear it.[1]

    • Allow to cool to Room Temp slowly (wrap flask in foil), then move to 4°C.

Q3: "I cannot separate the unreacted aldehyde (3,5-dihydroxybenzaldehyde) by column chromatography."

A: The polarity of the dihydroxybenzaldehyde is very similar to your trihydroxyflavanone.

  • The Fix: Use Chemical Washing instead of chromatography.

    • Dissolve crude in Ethyl Acetate.

    • Wash 3x with 0.1 M Sodium Bisulfite (NaHSO₃) . The bisulfite forms a water-soluble adduct with the aldehyde, pulling it into the aqueous layer.[2]

    • Warning: Do not use strong bases (NaOH/Na₂CO₃) for washing, as they will deprotonate your product's phenolic groups (pKa ~9) and wash it away.

Part 3: Detailed Purification Protocols

Protocol A: Acid-Mediated Cyclization (Chalcone Removal)

Use this if your crude is yellow/orange.

  • Dissolution: Dissolve 1.0 g of crude material in 15 mL of Ethanol (95%) .

  • Acidification: Add 0.5 mL of Conc. HCl or 5 drops of Conc. H₂SO₄ .[3]

  • Reflux: Heat to reflux (approx. 80°C) for 2–4 hours.

    • Checkpoint: Spot TLC every hour. The yellow chalcone spot should diminish.

  • Precipitation: Cool the solution to room temperature. Pour the mixture into 50 mL of Ice-Cold Water .

  • Collection: The flavanone should precipitate as an off-white/pale-beige solid. Filter and wash with cold water to remove acid traces.[3]

Protocol B: Flash Column Chromatography

Use for high-purity requirements (>98%).

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase:

    • Solvent A: Dichloromethane (DCM)

    • Solvent B: Methanol (MeOH)

    • Modifier: 0.1% Formic Acid (Essential to prevent tailing of phenolic OH groups).

  • Gradient:

    • 0–5 min: 100% DCM (Elutes non-polar impurities).

    • 5–20 min: 0% → 5% MeOH in DCM.

    • 20–40 min: 5% → 10% MeOH in DCM (Product typically elutes here).

  • Detection: UV at 254 nm (aromatic) and 365 nm (flavanones often fluoresce).

Part 4: Decision Logic & Workflow

The following diagrams illustrate the logical flow for purification based on the specific impurity profile of your crude 3',5,5'-Trihydroxy-7-methoxyflavanone.

Diagram 1: Impurity Identification & Removal Strategy

PurificationStrategy Start Crude Product Analysis ColorCheck Is the solid Yellow/Orange? Start->ColorCheck Chalcone Impurity: Chalcone Isomer ColorCheck->Chalcone Yes TLC_Check TLC Analysis (Aldehyde Spot?) ColorCheck->TLC_Check No (Pale/White) AcidCycl Protocol A: Acid Reflux (EtOH + HCl) Chalcone->AcidCycl AcidCycl->TLC_Check Aldehyde Impurity: Unreacted Aldehyde TLC_Check->Aldehyde Yes Recryst Protocol B: Recrystallization (MeOH/Water) TLC_Check->Recryst No Bisulfite Wash w/ NaHSO3 (aq) (Removes Aldehydes) Aldehyde->Bisulfite Bisulfite->Recryst Final Pure 3',5,5'-Trihydroxy- 7-methoxyflavanone Recryst->Final

Caption: Decision matrix for selecting the correct purification method based on visual and chromatographic evidence.

Diagram 2: Recrystallization Workflow (Anti-Solvent Method)

RecrystWorkflow Step1 Dissolve Crude in hot MeOH/Acetone (Min. Volume) Step2 Add Hot Water dropwise until turbid Step1->Step2 Step3 Add 1-2 drops Solvent to clear Step2->Step3 Step4 Slow Cool to RT (Wrap in foil) Step3->Step4 Step5 Refrigerate (4°C) Overnight Step4->Step5 Step6 Filter & Wash (Cold 30% MeOH) Step5->Step6

Caption: Step-by-step anti-solvent recrystallization procedure optimized for polyhydroxy flavanones.

References

  • Cisak, A. & Mielczarek, C. (1992).[4] Practical and theoretical aspects of flavanone–chalcone isomerisations. Journal of the Chemical Society, Perkin Transactions 2, 1603-1607.[4] Link

  • BenchChem Technical Guides. (2025). Process for removing a ketone and/or aldehyde impurity via Bisulfite Adducts. Link

  • Zhao, J. et al. (2023). Separation of Flavonoids and Purification using Macroporous Resin and High-Speed Counter-Current Chromatography. PMC PubMed Central. Link

  • Nippon Kagaku Kaishi. (2008). High-performance liquid chromatography separation of enantiomers of flavanone and 2'-hydroxychalcone. Journal of Chromatography A. Link

  • Moyano, A. et al. (2019). Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments. MDPI Molecules. Link

Sources

optimizing reaction conditions for 7-methoxyflavanone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Flavonoid Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond standard recipe-following. Successful synthesis of 7-methoxyflavanone requires a deep understanding of the thermodynamic and kinetic forces governing the intramolecular oxa-Michael cyclization.

Below, you will find self-validating protocols, quantitative catalyst comparisons, and a causality-driven troubleshooting guide to ensure high-yield, reproducible results.

Synthesis Workflow Overview

G A 2'-Hydroxy-4'-methoxyacetophenone + Benzaldehyde B Claisen-Schmidt Condensation (KOH / MeOH, 24-48h) A->B C 2'-Hydroxy-4'-methoxychalcone (Intermediate) B->C Aldol Addition & Dehydration D Intramolecular Oxa-Michael Cyclization (L-Proline / AcOH or MW / TFA) C->D E 7-Methoxyflavanone (Target Product) D->E Ring Closure

Figure 1: Two-step synthetic workflow for 7-methoxyflavanone via chalcone intermediate.

Part 1: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Synthesis of 2'-Hydroxy-4'-methoxychalcone

Causality: Base-catalyzed aldol condensation requires careful control of hydroxide concentration. Too strong a base induces the Cannizzaro reaction on benzaldehyde; too weak fails to form the enolate.

  • Reaction: Dissolve equimolar amounts (10 mmol) of 2'-hydroxy-4'-methoxyacetophenone and benzaldehyde in 50 mL of 2% KOH methanolic solution.

  • Execution: Heat at reflux and monitor via TLC (typically 24–48 h).

  • Quenching: Transfer the mixture to a flask containing 50 mL of water, 80 mL of 1M HCl, and 50 g of crushed ice. Stir gently until a precipitate forms.

  • Purification: Filter the solid and recrystallize from ethanol.

  • Self-Validation Check: The formation of the chalcone is confirmed visually by a bright yellow precipitate. Spectroscopically, IR must show a conjugated carbonyl stretch (~1635 cm⁻¹) and a trans-alkene stretch (~1590 cm⁻¹)[1]. 1H NMR must show trans-vinylic protons with a coupling constant of J ≈ 16.2 Hz[1].

Protocol B: Cyclization to 7-Methoxyflavanone (Microwave-Accelerated)

Causality: Thermal cyclization often stalls due to thermodynamic equilibrium. Microwave (MW) irradiation combined with a solid support (silica) and acid (TFA) provides rapid kinetic trapping of the flavanone before retro-aldol degradation can occur[2].

  • Preparation: Dissolve 0.1 mmol of the synthesized chalcone in 5 mL of dry CH₂Cl₂. Add 0.3 mL of trifluoroacetic acid (TFA) and 1 g of silica gel (100–200 mesh)[2].

  • Solvent Removal: Evaporate the solvent under vacuum to yield a free-flowing, solid-supported powder.

  • Irradiation: Place the beaker in a household or laboratory microwave oven. Irradiate for 3 successive periods of 3 minutes, with 5-minute cooling intervals to prevent charring[2].

  • Extraction: Extract the solid mixture with ethyl acetate (3 x 15 mL), wash the organic layer with water, and dry over Na₂SO₄.

  • Self-Validation Check: Successful cyclization is validated via 1H NMR by the complete disappearance of the vinylic trans-protons and the appearance of a characteristic ABX spin system for the C-ring: the C-2 proton appears as a doublet of doublets at ~5.47 ppm, and the C-3 diastereotopic protons appear at ~3.05 ppm and ~2.83 ppm[3].

Part 2: Quantitative Catalyst Comparison

Choosing the right catalyst dictates the success of your oxa-Michael cyclization. The data below summarizes the mechanistic rationale and expected yields for various conditions.

Catalyst / ConditionSolvent SystemTimeTypical YieldMechanistic Rationale & Causality
Sodium Acetate Methanol24–48 h2–49%Mild base deprotonates the 2'-OH. Highly susceptible to B-ring electronic effects, leading to poor and variable yields[4][5].
Piperidine Water24 h74–93%Acts as a stronger base in a green aqueous suspension. Effective, but substrate-limited[4][5].
L-Proline (30 mol%) Acetic Acid2.5 h85–90%Bifunctional organocatalyst. The secondary amine forms an iminium intermediate, lowering the LUMO of the enone for rapid cyclization[6].
TFA / Silica Gel Solvent-Free (MW)9 min80–95%Acid protonates the carbonyl, increasing β-carbon electrophilicity. Microwave irradiation provides rapid kinetic trapping[2].

Part 3: Troubleshooting Guides & FAQs

G Stall Issue: Cyclization Stalls at ~50% Check Diagnostic: Check Reaction Conditions Stall->Check Thermal Conventional Heating (Thermodynamic Trap) Check->Thermal If using standard reflux Kinetics Switch to Kinetic Control (Microwave / Solid Support) Thermal->Kinetics Apply MW + TFA Organo Switch to Organocatalysis (L-Proline / AcOH) Thermal->Organo Apply L-Proline Success Complete Conversion to 7-Methoxyflavanone Kinetics->Success Organo->Success

Figure 2: Logical troubleshooting pathway for overcoming stalled oxa-Michael cyclization.

Q1: During the cyclization of 2'-hydroxy-4'-methoxychalcone, the reaction stalls at ~50% conversion. How do I drive it to completion? A: Causality: The oxa-Michael cyclization of chalcones to flavanones is a reversible equilibrium. Under standard thermal conditions (e.g., refluxing ethanol with acid), the thermodynamic equilibrium often favors the chalcone or stalls midway due to the stability of the conjugated enone system. Solution: You must shift from thermodynamic to kinetic control. Abandon conventional heating and utilize Microwave-accelerated solvent-free conditions (TFA on silica)[2]. Alternatively, use an organocatalyst like L-Proline in acetic acid[6]. The secondary amine of L-proline temporarily forms an iminium ion with the carbonyl, drastically lowering the activation energy barrier and kinetically driving the ring closure before degradation occurs.

Q2: I want to avoid harsh acids like TFA. Can I use sodium acetate for the cyclization? A: Causality: Sodium acetate in methanol acts as a mild base to deprotonate the 2'-hydroxyl group, increasing its nucleophilicity for the intramolecular Michael addition. However, comparative studies show this method is highly sensitive to the steric and electronic effects of the B-ring, often resulting in unacceptably low and variable yields (2-49%)[4][5]. Solution: If a base is strictly required, piperidine in a water suspension is a superior alternative, yielding up to 93% for specific mono-substituted chalcones[4][5]. However, for the most robust synthesis of 7-methoxyflavanone, L-Proline remains the premier green alternative[6].

Q3: How do I separate unreacted chalcone from 7-methoxyflavanone during purification? A: Causality: Both compounds share nearly identical molecular weights and similar polarities, making standard silica gel column chromatography highly inefficient (they often co-elute). Solution: Do not rely on standard column chromatography. Instead, utilize radial chromatography using a precise gradient of n-hexane to ethyl acetate (from 19:1 to 9:1)[5]. If chromatography fails, you can exploit the chemical reactivity of the chalcone's enone system by adding a chemical trap (like a mild thiol) that selectively reacts with the acyclic α,β-unsaturated system, leaving the cyclized flavanone untouched.

References

  • A Novel Synthesis of Flavanones from 2-Hydroxybenzoic Acids. SciSpace.
  • A Novel Synthesis of Flavanone Using L-Proline as an Efficient Organocatalyst. RJPN.
  • Microwave Accelerated Solvent-Free Synthesis and Antifungal Evaluations of Flavanones. Taylor & Francis.
  • Intramolecular Oxa-Michael Cyclization of 2'-Hydroxychalcones for the Synthesis of Flavanones: A Comparative Study. ResearchGate.
  • Microwave Accelerated Solvent-Free Synthesis of Flavanones. SciELO.
  • Science and Technology Indonesia: Flavanones: A Comparative Study. Science Tech Indonesia.

Sources

Technical Support Center: Resolving Flavanone Co-Elution in Liquid Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Specialist: Senior Application Scientist Ticket ID: FLV-LC-RES-001 Subject: Advanced troubleshooting for co-eluting flavanone glycosides (e.g., Naringin, Hesperidin) and aglycones (e.g., Naringenin, Hesperetin).

Core Technical Briefing: The Physics of Separation

Before adjusting parameters, you must diagnose the nature of the co-elution. Flavanones present a dual challenge: they possess structural isomerism (positional isomers) and a chiral center at C2.

  • Achiral Co-elution: Occurs when structurally similar compounds (e.g., Naringin vs. Narirutin) overlap due to insufficient hydrophobic selectivity.

  • Chiral Co-elution: Occurs when enantiomers (e.g., (2S)-Naringenin vs. (2R)-Naringenin) co-elute on an achiral column (C18). This often manifests as a "shoulder" or peak broadening rather than two distinct peaks.[1]

Troubleshooting Guides & FAQs

Module A: Achiral Co-Elution (Structural Isomers & Glycosides)

Q: My Naringin and Hesperidin peaks are overlapping on a standard C18 column. I've tried flattening the gradient, but resolution (


) is still < 1.5. What next? 

A: If gradient optimization fails, you have a selectivity (


)  problem, not a retention (

) problem. C18 columns rely primarily on hydrophobic interaction.[2] Flavanones, with their aromatic rings, benefit significantly from

interactions.
  • The Fix: Switch to a Phenyl-Hexyl or Biphenyl stationary phase.

  • The Mechanism: These phases engage in

    
     stacking with the aromatic rings of the flavanones. This introduces a second mechanism of separation orthogonal to hydrophobicity, often resolving critical pairs that co-elute on C18.
    
  • Solvent Choice: Switch organic modifier from Acetonitrile (aprotic, dipole-dipole) to Methanol (protic, H-bonding). Methanol enhances the

    
     selectivity on phenyl phases.
    

Q: I see severe peak tailing (


) for my aglycones (Naringenin, Hesperetin), causing them to merge with impurities. 

A: Tailing in flavanones is typically caused by secondary interactions between the phenolic hydroxyl groups and residual silanols on the silica surface.[3]

  • The Fix:

    • pH Suppression: Ensure aqueous mobile phase is pH 2.0–3.0 (e.g., 0.1% Formic Acid). Flavanone phenolic protons (pKa ~7–9) must be fully protonated (neutral) to prevent ion-exchange interactions with silanols.

    • Ionic Strength: If using simple acid doesn't work, switch to 20 mM Ammonium Formate (pH 3.0). The cation (

      
      ) competes for the silanol sites, effectively "masking" them.
      
Module B: Chiral Co-Elution (Enantiomers)

Q: I suspect my "pure" standard is actually a racemate. How do I separate flavanone enantiomers?

A: You cannot separate enantiomers on C18 or Phenyl-Hexyl columns. You must use a Chiral Stationary Phase (CSP). Flavanones are typically resolved using polysaccharide-based selectors (Amylose or Cellulose derivatives).

  • The Protocol:

    • Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-RH) or Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-RH).

    • Mode: Reversed-Phase Chiral is preferred for LC-MS compatibility.

    • Mobile Phase: Water/Acetonitrile (isocratic, e.g., 60:40) with 0.1% Formic Acid.[4]

Decision Logic & Workflows

Visual 1: Column Selection Decision Tree

Use this logic to select the correct stationary phase based on your specific co-elution problem.

ColumnSelection Start Start: Co-Eluting Peak Pair IsChiral Are they Enantiomers? (e.g., +/- Naringenin) Start->IsChiral IsIsomer Are they Structural Isomers? (e.g., Positional OH groups) IsChiral->IsIsomer No ChiralCol SELECT: Polysaccharide CSP (Amylose/Cellulose) IsChiral->ChiralCol Yes C18Check Using C18 Column? IsIsomer->C18Check No (Different Hydrophobicity) PhenylCol SELECT: Phenyl-Hexyl or Biphenyl (Maximize pi-pi interactions) IsIsomer->PhenylCol Yes (High Selectivity Needed) C18Check->PhenylCol No (Already Optimized) Optimize ACTION: Optimize Gradient Slope & Temperature C18Check->Optimize Yes Optimize->PhenylCol If Resolution < 1.5

Caption: Decision matrix for selecting stationary phases. Priority is given to chemical selectivity (Chiral/Phenyl) over efficiency (Gradient).

Visual 2: Resolution Optimization Workflow

Step-by-step loop to maximize Resolution (


) for achiral separations.

ResolutionWorkflow Step1 1. Check k' (Retention) Target: 2 < k' < 10 Check Is Rs > 1.5? Step1->Check Step2 2. Check Selectivity (alpha) Change Mobile Phase Organic (ACN <-> MeOH) Step2->Check Step3 3. Check Efficiency (N) Use Core-Shell or <2um Particles Step3->Check Check->Step2 No (Peaks Overlap) Check->Step3 No (Alpha OK, Broad Peaks) Success Method Validated Check->Success Yes

Caption: Systematic optimization loop. Retention (


) first, then Selectivity (

), then Efficiency (

).

Experimental Protocols

Protocol A: Differential Selectivity Screening (Achiral)

Use this to resolve glycosides (Naringin, Hesperidin) from aglycones.

ParameterCondition A (Baseline)Condition B (Alternative Selectivity)
Column C18 (e.g., Kinetex C18), 100 x 2.1 mm, 2.6 µmPhenyl-Hexyl (e.g., Kinetex Biphenyl), 100 x 2.1 mm, 2.6 µm
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic AcidMethanol + 0.1% Formic Acid
Gradient 5-60% B in 10 min5-60% B in 10 min
Flow Rate 0.4 mL/min0.4 mL/min
Temp 30°C30°C

Self-Validation Step: Calculate Resolution (


) for the critical pair. If 

increases in Condition B, the separation is driven by

interactions or hydrogen bonding differences.
Protocol B: Chiral Screening (Enantiomers)

Use this to resolve (S)-(-)-Naringenin from (R)-(+)-Naringenin.

  • Column: Chiralpak AD-RH (Amylose based) or OD-RH (Cellulose based).

  • Mobile Phase: Isocratic 40% Acetonitrile / 60% Water (with 0.1% Formic Acid).

  • Flow Rate: 0.5 mL/min (lower flow improves chiral recognition).

  • Detection: UV @ 280 nm.

  • Validation: Inject the racemate to confirm separation (

    
    ). Then inject pure enantiomer standards to identify elution order.
    

References

  • Phenomenex. (2025).[5] Mobile Phase Optimization: A Critical Factor in HPLC. Link

  • Agilent Technologies. (2025). Control pH During Method Development for Better Chromatography. Link

  • Scribd (Research Article). (2017). Fast Determination of Naringin and Hesperidin in Natural and Commercial Citrus Juices by HPLC Method. Link

  • BenchChem. (2025).[4] Overcoming common issues in flavonoid HPLC analysis. Link

  • Axion Labs. (2025).[6] Co-Elution: The Achilles' Heel of Chromatography. Link

Sources

Technical Support Center: Stability & Storage of 3',5,5'-Trihydroxy-7-methoxyflavanone

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Isomerization & Degradation During Storage Ticket ID: FLV-ISO-TRBL-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Emergency Triage: Immediate Storage Actions

If you have just received or synthesized 3',5,5'-Trihydroxy-7-methoxyflavanone, do not leave it on the benchtop in solution. Follow these "Golden Rules" immediately to freeze the isomerization kinetics.

ParameterCritical ActionMechanism of Protection
State Store as lyophilized solid whenever possible.Removes solvent medium required for proton transfer and ring opening.
Temperature -20°C or -80°C .Arrhenius suppression of the retro-Michael addition (ring opening).
Atmosphere Argon or Nitrogen headspace.Prevents oxidative dehydrogenation to the corresponding flavone.
Light Amber vials or foil wrap.Prevents photo-induced electron transfer and chalcone cis-trans isomerization.
Solvent If solution is mandatory, use acidified Methanol (0.1% Formic Acid) or anhydrous DMSO .Acid stabilizes the flavanone ring; anhydrous conditions prevent hydrolysis.
Technical Deep Dive: The Instability Mechanism

To effectively troubleshoot, you must understand why your compound degrades. 3',5,5'-Trihydroxy-7-methoxyflavanone is not statically stable; it exists in a dynamic equilibrium.

The "Yellowing" Phenomenon (Chalcone Formation): The most common user complaint is that the colorless/off-white flavanone turns yellow in solution. This is not necessarily oxidation. It is often the reversible ring-opening to the chalcone form (retro-Michael addition).

  • The 5-OH Factor: Your compound possesses a 5-hydroxyl group. This forms an intramolecular hydrogen bond with the C4-carbonyl, which generally stabilizes the closed flavanone form compared to 5-deoxyflavanones.

  • The pH Trigger: However, even mild basicity (pH > 7.5) deprotonates the phenolic hydroxyls, breaking the H-bond and driving the equilibrium rapidly toward the yellow chalcone.

The Irreversible Trap (Oxidation): While chalcone formation is reversible, oxidation is not. In the presence of oxygen and light, the flavanone can dehydrogenate at the C2-C3 bond to form the corresponding Flavone . This is a permanent impurity.

Visualizing the Pathway

The following diagram illustrates the kinetic pathways you are fighting against.

FlavanoneStability cluster_0 Reversible Equilibrium Flavanone_S Flavanone (2S) (Colorless/White) ACTIVE FORM Chalcone Chalcone (Yellow) OPEN RING Flavanone_S->Chalcone pH > 7 Heat Flavone Flavone (Permanent Impurity) OXIDIZED Flavanone_S->Flavone O2 + Light (Irreversible) Chalcone->Flavanone_S Acid Cool Flavanone_R Flavanone (2R) (Colorless) RACEMATE Chalcone->Flavanone_R Re-cyclization Chalcone->Flavone Oxidation Flavanone_R->Chalcone Equilibrium

Caption: Figure 1. The stability triad: Reversible isomerization (left) vs. irreversible oxidation (right).

Troubleshooting Guide
Issue 1: "My sample turned bright yellow after dissolving in PBS (pH 7.4)."
  • Diagnosis: You have shifted the equilibrium toward the Chalcone. At pH 7.4, the deprotonation of the phenol groups facilitates ring opening.

  • Solution (Rescue):

    • Immediately lower the pH to < 4.0 using dilute HCl or Formic Acid.

    • The yellow color should fade as the ring closes back to the Flavanone.

    • Prevention: Avoid storing in neutral/basic buffers. If PBS is required for an assay, prepare the solution immediately before use (extemporaneous preparation).

Issue 2: "LC-MS shows a split peak for the parent mass."
  • Diagnosis: Racemization. The 2S isomer has converted to a mixture of 2S and 2R. This occurs via the achiral chalcone intermediate.

  • Solution:

    • This is chemically irreversible in terms of separation without a chiral column.

    • Prevention: Store in alcohols (MeOH/EtOH) only if acidified (0.01% - 0.1% acid). Avoid water/alcohol mixtures for long-term storage, as water promotes proton exchange at C2.

Issue 3: "I see a new peak with Mass [M-2]."
  • Diagnosis: Oxidation to the Flavone.[1] You have lost two hydrogens (dehydrogenation).

  • Solution:

    • Discard the aliquot; this cannot be reversed.

    • Prevention: Purge all storage vials with Argon. Do not use DMSO from a bottle that has been open for months (DMSO absorbs water and can act as an oxidant over time).

Standard Operating Procedures (SOPs)
Protocol A: Preparation of Stable Stock Solutions
  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9%.

  • Concentration: 10 mM to 50 mM (High concentration reduces the relative impact of trace oxygen).

  • Procedure:

    • Weigh the flavanone solid into an amber glass vial.

    • Add DMSO under a gentle stream of Nitrogen gas.

    • Vortex briefly to dissolve.

    • Aliquot immediately into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -80°C.

Protocol B: QC Check for Isomerization

Before using a stored sample for critical bioassays, run this quick check:

  • UV-Vis Scan: Dilute a small aliquot in Methanol.

    • Pass: Strong absorption at ~280-290 nm (Band II) and ~320-330 nm (Band I shoulder).

    • Fail (Chalcone): New, intense band appearing at >360 nm (Yellow region).

    • Fail (Flavone): Bathochromic shift of Band I to ~340-350 nm with increased intensity.

Frequently Asked Questions (FAQs)

Q: Can I use ultrasonic baths to dissolve the compound? A: Use caution. Ultrasonication generates local heat and cavitation bubbles that can induce oxidation. If you must sonicate, use an ice bath and limit it to 30-second bursts.

Q: Why does the literature say 5-hydroxy flavanones are stable? A: They are kinetically more stable than 5-deoxy flavanones due to the H-bond between the 5-OH and the C=O. However, this stability is relative. Over months of storage, or minutes at high pH, they will still isomerize. Do not rely on this H-bond for long-term protection in solution [1].

Q: Is the biological activity of the chalcone different? A: Yes, significantly. Chalcones often have higher reactivity with cysteine residues (Michael acceptors) than flavanones. If your sample has isomerized, your IC50 data will be a composite of two different drugs.

References
  • Reaction Mechanism of Chalcone Isomerase. Journal of Biological Chemistry. Explains the pH dependence and the role of the 2'-hydroxyl group in ring closure.

  • Practical and theoretical aspects of flavanone–chalcone isomerisations. Royal Society of Chemistry. Detailed kinetic analysis of the equilibrium constants in various pH ranges.

  • Influence of Industrial Processing on Orange Juice Flavanone Solubility and Transformation. ResearchGate. Discusses the thermal degradation and racemization of flavanones in aqueous environments.

  • PubChem Compound Summary: 3',5,5'-trihydroxy-7-methoxyflavanone. PubChem.[2][3] Chemical structure and physical property data.

Sources

Technical Support Center: Bioassay Optimization for 3',5,5'-Trihydroxy-7-methoxyflavanone

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: T-FLAV-355-7M Subject: Addressing Matrix Interference in Cellular and Enzymatic Assays Assigned Specialist: Senior Application Scientist, Bio-Analytical Division

Executive Summary

You are encountering data variability with 3',5,5'-Trihydroxy-7-methoxyflavanone , a specific polymethoxylated flavonoid derivative. While the 7-methoxy group enhances metabolic stability compared to its unmethylated counterparts, the 3',5,5'-trihydroxy substitution pattern on the B-ring and A-ring creates specific challenges. These hydroxyl groups are highly reactive in redox environments and prone to deprotonation at physiological pH, leading to three primary forms of matrix interference:

  • Redox Cycling: False positives in tetrazolium-based viability assays (MTT/XTT).

  • Protein Binding: Significant potency shifts (

    
    ) due to sequestration by serum albumin (BSA/FBS).
    
  • Optical Interference: Intrinsic fluorescence and UV-absorption overlap with common assay readouts.

This guide provides the protocols and logic to isolate and eliminate these artifacts.

Troubleshooting Guide & FAQs
Category 1: Cell Viability & Proliferation Assays

Q: Why do my cells appear viable in the MTT assay even at toxic concentrations of the flavanone?

Diagnosis: Chemical reduction of the tetrazolium salt by the test compound (Redox Interference). Technical Insight: The 3',5'-dihydroxy moiety on the B-ring acts as a reducing agent. It can donate electrons directly to the MTT tetrazolium ring, converting it to purple formazan extracellularly, independent of mitochondrial reductase activity. This results in a false "high viability" signal.[1]

Solution:

  • Immediate Action: Switch to an ATP-based luminescence assay (e.g., CellTiter-Glo®) or a protease-activity assay (e.g., GF-AFC). These chemistries are less susceptible to reductive interference.

  • Verification Step: Perform a Cell-Free Control . Incubate the flavanone with the MTT reagent in media without cells. If the solution turns purple, chemical reduction is confirmed.

Q: My IC50 shifts dramatically (e.g., from 1 µM to 25 µM) when I add 10% FBS. Is the compound degrading?

Diagnosis: High Protein Binding (The "Serum Shift"). Technical Insight: Methoxylated flavanones are lipophilic. The 7-methoxy group increases lipophilicity (LogP), driving strong non-covalent binding to the hydrophobic pockets of Albumin (BSA/HSA) in the serum. This reduces the free fraction (


) of the drug available to penetrate cells.

Solution:

  • Protocol Adjustment: Determine the Serum-Shift Index . Run dose-response curves in low-serum (0.5% FBS) vs. high-serum (10% FBS) conditions.

  • Correction: If the shift is

    
    , you must report values as "Serum-Adjusted IC50" or validate efficacy in a serum-free defined medium to determine intrinsic potency.
    
Category 2: Fluorescence & Optical Assays

Q: I see high background fluorescence in my ROS detection assay (DCFDA). Is the compound inducing oxidative stress?

Diagnosis: Autofluorescence or Fluorescence Quenching. Technical Insight: Flavonoids with extended conjugation systems can fluoresce in the green/yellow spectrum (excitation ~480nm, emission ~520nm), overlapping with FITC/DCFDA channels. Conversely, the 5-hydroxy-4-keto site can chelate metal ions or quench neighboring fluorophores via Resonance Energy Transfer (RET).

Solution:

  • Background Subtraction: You must include a Compound-Only Control (Cells + Compound + Buffer; NO Dye). Measure the fluorescence of this well and subtract it from your experimental wells.

  • Gating: If using flow cytometry, check the emission spectrum of the flavanone alone to select non-overlapping filters (e.g., switch to APC/Red channels if the flavanone fluoresces green).

Experimental Protocols
Protocol A: The "No-Cell" Interference Validation

Use this workflow to validate any colorimetric or fluorescent assay before running valuable samples.

StepActionCritical Parameter
1 Prepare 2x concentration of 3',5,5'-Trihydroxy-7-methoxyflavanone.Solvent: DMSO (Final <0.5%).[2]
2 Prepare 2x concentration of Assay Reagent (e.g., MTT, Alamar Blue).Buffer: PBS or Phenol-red free media.
3 Mix 100 µL Compound + 100 µL Reagent in a 96-well plate.Include: Blank (Media + Reagent).
4 Incubate at 37°C for the standard assay time (e.g., 2 hours).Condition: Protect from light.
5 Measure Absorbance/Fluorescence.Pass Criteria: Signal < 10% of Positive Control.
Protocol B: Correcting for Protein Binding (Serum Shift)

Determine if matrix interference is masking true potency.

  • Seed Cells: Plate cells in standard media and allow attachment (24h).

  • Wash: Wash cells 2x with PBS to remove residual serum.

  • Treatment Groups:

    • Group A (Low Protein): Media + 0.1% BSA (or 0.5% FBS).

    • Group B (Physiological): Media + 10% FBS (or 40 mg/mL HSA).

  • Dosing: Treat with serial dilutions of the flavanone (0.1 nM – 100 µM).

  • Readout: Perform viability assay after 48-72h.

  • Calculation:

    
    
    
    • Interpretation: If Index > 10, in vivo efficacy may be limited by plasma protein binding.

Visualizing the Interference Elimination Workflow

The following diagram illustrates the decision logic for selecting the correct assay modality based on the specific interference observed.

BioassayOptimization Start Start: Bioassay Selection CheckOptical Check Optical Properties (Absorbance/Fluorescence) Start->CheckOptical IsFluorescent Is Compound Fluorescent? CheckOptical->IsFluorescent IsReducing Is Compound Redox Active? IsFluorescent->IsReducing No UseDyes Use Far-Red Dyes (avoid overlap) IsFluorescent->UseDyes Yes (Green/Blue) SwitchAssay Switch to ATP/Luminescence (CellTiter-Glo) IsReducing->SwitchAssay Yes (MTT False Pos) CheckBinding Check Serum Shift IsReducing->CheckBinding No SubtractBg Use Background Subtraction SwitchAssay->CheckBinding UseDyes->CheckBinding HighShift Shift Index > 10? CheckBinding->HighShift AdjustModel Report Free-Drug IC50 Use Low-Serum Media HighShift->AdjustModel Yes Proceed Proceed with Standard Assay HighShift->Proceed No

Caption: Logic flow for identifying and mitigating matrix interference in flavanone bioassays.

References
  • BenchChem. (2025).[1][2] Technical Support Center: Troubleshooting Contamination and Artifacts in Flavonoid-Based Cellular Assays. Retrieved from 1

  • Li, H., et al. (2020). Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution. Analytical Biochemistry. Retrieved from 3

  • Arbor Assays. (2024). What is Matrix Interference and How Does It Affect Testing? Retrieved from 4

  • PubChem. (2025). 3',5,5'-trihydroxy-7-methoxyflavanone (Compound Summary). Retrieved from 5[6]

  • Bio-Connect. (2024). Managing Matrix Interference in Immunoassays: Tips and Solutions. Retrieved from 7

Sources

Technical Support Center: Optimizing MS Detection for 3',5,5'-Trihydroxy-7-methoxyflavanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic instrument manuals. Here, we dissect the causality behind mass spectrometry (MS) behaviors for methoxylated flavanones.

3',5,5'-Trihydroxy-7-methoxyflavanone (Molecular Weight: 302.08 Da) presents unique analytical challenges. Its multiple phenolic groups demand specific ionization conditions, while its methoxy group is highly prone to premature fragmentation. Every methodology provided below is engineered as a self-validating system —meaning the protocols include built-in checkpoints (such as specific diagnostic ion ratios) to confirm success before you proceed to the next analytical step.

Quantitative Data: Optimal LC-MS/MS Parameters

To establish a baseline for your triple quadrupole (QqQ) or Q-TOF system, configure your instrument using the empirically derived parameters below.

ParameterOptimal SettingCausality / Rationale
Ionization Mode ESI Negative (ESI-)Phenolic hydroxyls (at positions 3', 5', and 5) readily deprotonate to form highly stable [M-H]⁻ ions[1].
Precursor Ion m/z 301.07Monoisotopic mass of the deprotonated molecule.
Quantifier MRM m/z 301.07 → 286.05Homolytic loss of a methyl radical (•CH3, -15 Da) from the 7-methoxy group. This transition offers the highest abundance for quantitation[2].
Qualifier MRM m/z 301.07 → 167.03Retro-Diels-Alder (RDA) cleavage yielding the A-ring fragment. The m/z 167 ion is highly diagnostic for an A-ring containing one hydroxyl and one methoxy group, ensuring structural specificity[2].
Mobile Phase A Water + 0.01% Formic AcidProvides enough protons for sharp peak shape on C18 columns without causing severe ion suppression in the negative ESI droplet[3].
Mobile Phase B AcetonitrileOffers superior desolvation efficiency in the ESI source compared to methanol, significantly reducing baseline noise.

MS/MS Optimization Workflow

MS_Optimization Start Symptom: Low Sensitivity for 3',5,5'-Trihydroxy-7-methoxyflavanone Mode Step 1: Switch to ESI Negative Mode Target Precursor: m/z 301.07 Start->Mode MobilePhase Step 2: Optimize Mobile Phase Reduce Formic Acid to 0.01% Mode->MobilePhase Source Step 3: Tune Declustering Potential Minimize in-source loss of •CH3 MobilePhase->Source MRM Step 4: Establish MRM Transitions Quant: 301->286 | Qual: 301->167 Source->MRM Validate Step 5: System Suitability Verify S/N > 10 at 1 ng/mL MRM->Validate

Caption: Step-by-step logical workflow for optimizing LC-MS/MS sensitivity for methoxylated flavanones.

Troubleshooting Guide & FAQs

Q1: Why is my overall signal intensity in ESI negative mode so low despite injecting high-concentration standards?

The Causality: The root cause is almost always mobile phase chemistry. Flavonoids are weak acids. In solution, they require a neutral or slightly basic environment to deprotonate. However, reversed-phase liquid chromatography requires an acidic environment to suppress silanol interactions on the column. If you use standard 0.1% formic acid (pH ~2.7), you heavily suppress the ionization of the flavanone in the liquid phase[4]. The Solution: Reduce your formic acid concentration to 0.01% . This strikes the perfect thermodynamic balance: it provides just enough acid to maintain chromatographic peak shape, but is volatile enough to evaporate during the ESI desolvation process, allowing gas-phase deprotonation to occur efficiently[3].

Q2: I am seeing a massive peak at m/z 286 in my Q1 full scan instead of the expected m/z 301 precursor. What is happening?

The Causality: You are experiencing severe in-source fragmentation. The methoxy group at the C7 position of 3',5,5'-Trihydroxy-7-methoxyflavanone is highly labile. When the Declustering Potential (DP) or Cone Voltage is set too high in an attempt to strip away solvent molecules, the excess kinetic energy causes homolytic cleavage of the O-CH3 bond before the ion ever reaches the first quadrupole[2]. The Solution: Lower the DP/Cone Voltage by 10V increments until the m/z 301 precursor becomes the base peak.

Q3: How do I eliminate matrix suppression when extracting this flavanone from complex biological samples (e.g., plasma)?

The Causality: Co-eluting endogenous phospholipids or highly abundant matrix polyphenols compete with your target analyte for charge on the surface of the ESI droplets. Because 3',5,5'-Trihydroxy-7-methoxyflavanone is moderately hydrophobic, it often co-elutes with these suppressive agents. The Solution: Implement Solid Phase Extraction (SPE) using a polymeric reversed-phase sorbent, and optimize your chromatographic gradient to shift the flavanone retention time away from the phospholipid elution zones (typically at the end of the gradient)[5].

Structural Fragmentation Logic

Fragmentation_Pathway Precursor Precursor Ion[M-H]- m/z 301.07 (Intact Flavanone) RadicalLoss Quantifier Ion m/z 286.05 [M-H-•CH3]- Precursor->RadicalLoss Homolytic Cleavage Loss of Methoxy Radical (-15 Da) RDA Qualifier Ion m/z 167.03 (1,3A- Ring Fragment) Precursor->RDA Retro-Diels-Alder (RDA) Cleavage of C-Ring

Caption: Primary negative-ion fragmentation pathways for 3',5,5'-Trihydroxy-7-methoxyflavanone.

Self-Validating Experimental Protocols

Protocol A: Self-Validating MS/MS Source Tuning

Objective: Maximize the intact [M-H]⁻ precursor (m/z 301.07) and optimize MRM transitions without causing in-source decay.

  • Preparation: Prepare a 100 ng/mL tuning solution of 3',5,5'-Trihydroxy-7-methoxyflavanone in 50:50 Water:Acetonitrile (strictly no acid added).

  • Infusion: Infuse at 10 µL/min directly into the ESI source operating in Negative Ion Mode.

  • DP Optimization: Monitor the Q1 full scan (m/z 100–500). Adjust the Declustering Potential (DP) starting from -100V and systematically decreasing to -20V.

  • Self-Validation Checkpoint: Stop adjusting the DP only when the m/z 301.07 peak intensity is at least 5 times greater than the m/z 286.05 in-source fragment. If m/z 286 dominates, your DP is still too high. Do not proceed to step 5 until this 5:1 ratio is achieved.

  • MRM Tuning: Perform a Product Ion Scan on m/z 301.07. Ramp the Collision Energy (CE) from -10 to -50 eV.

  • Selection: Lock in m/z 286.05 as the quantifier (optimal CE typically -20 to -25 eV) and m/z 167.03 as the qualifier (optimal CE typically -30 to -35 eV).

Protocol B: Matrix-Agnostic Sample Extraction (SPE)

Objective: Isolate the flavanone from biological matrices to prevent ESI ion suppression.

  • Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL Methanol, followed by 1 mL MS-grade Water.

  • Loading: Load 200 µL of biological sample diluted 1:1 with 4% phosphoric acid. Causality: The acid disrupts protein-flavanone binding, ensuring the analyte is free to interact with the sorbent.

  • Washing: Wash with 1 mL of 5% Methanol in Water to elute salts and highly polar interferences.

  • Elution: Elute the target flavanone with 1 mL of 100% Acetonitrile.

  • Self-Validation Checkpoint: Evaporate the eluate to dryness and reconstitute in 100 µL of your initial mobile phase. Inject a blank matrix spiked with a known standard concentration. If the absolute peak area is <80% of a neat standard prepared in solvent, matrix suppression is still occurring. If this fails, repeat the protocol but increase the wash step (Step 3) to 10% Methanol.

References

1.[1] Characterisation of Flavonoid Aglycones by Negative Ion Chip-Based Nanospray Tandem Mass Spectrometry. National Institutes of Health (PMC). 1 2.[4] Analysis of Flavonoids in Dalbergia odorifera by Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry. MDPI. 4 3.[2] Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. National Institutes of Health (PMC). 2 4.[3] Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade. MDPI. 3 5.[5] Development and Optimization of a High Sensitivity LC-MS/MS Method for the Determination of Hesperidin and Naringenin in Rat Plasma: Pharmacokinetic Approach. National Institutes of Health (PMC). 5

Sources

Validation & Comparative

Unlocking Flavonoid Architectures: Advanced CASE Software vs. Traditional NMR Interpretation for 3',5,5'-Trihydroxy-7-methoxyflavanone

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the bottleneck of de novo structure elucidation for complex polyphenols. Flavonoids, particularly highly substituted flavanones like 3',5,5'-trihydroxy-7-methoxyflavanone , present unique spectroscopic challenges. While their pharmacological potential as antioxidants and kinase inhibitors is vast, the misassignment of their regioisomers (e.g., confusing a 7-methoxy with a 5-methoxy substitution) is a notorious pitfall in natural product chemistry[1].

This guide objectively compares the performance of traditional manual 1D/2D NMR interpretation against Advanced Computer-Assisted Structure Elucidation (CASE) platforms. By utilizing a self-validating experimental workflow, we will dissect the causality behind spectral assignments and demonstrate how modern computational tools mitigate human bias.

The Spectroscopic Challenge

Before comparing analytical approaches, we must understand the molecule's structural nuances:

  • The C-Ring ABX System: Flavanones are characterized by a saturated C-3 carbon and a chiral center at C-2. The diastereotopic protons at C-3 (H-3a, H-3b) couple with H-2, creating a diagnostic ABX spin system[2].

  • The A-Ring Anchors: The 5-OH group forms a strong intramolecular hydrogen bond with the C-4 carbonyl. When analyzed in a non-exchanging solvent, this proton appears as a sharp, highly deshielded singlet, serving as a critical anchor for HMBC correlations[3].

  • The Symmetric B-Ring: The 3',5'-dihydroxy substitution renders the B-ring symmetric. Protons H-2' and H-6' are chemically equivalent, appearing as a meta-coupled doublet, while H-4' appears as a triplet.

Experimental Protocol: A Self-Validating System

To ensure high-fidelity data, the following protocol must be strictly adhered to. The choice of solvent and pulse sequences is non-negotiable for resolving flavonoid regioisomers.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 5–10 mg of highly purified 3',5,5'-trihydroxy-7-methoxyflavanone in 600 µL of anhydrous DMSO-

    
    .
    
    • Causality: Protic solvents (like CD

      
      OD) or trace water in CDCl
      
      
      
      will cause rapid chemical exchange of the 5-OH and 3',5'-OH protons, erasing critical HMBC anchor points[3].
  • 1D Acquisition: Acquire

    
    H (600 MHz) and 
    
    
    
    C (150 MHz) spectra. Ensure a sufficient relaxation delay (D1 ≥ 2s) in
    
    
    C to observe the quaternary carbons (C-4 carbonyl, C-5, C-7, C-9).
  • 2D Acquisition:

    • HSQC: Edit for CH/CH

      
       vs. CH
      
      
      
      to immediately identify the C-3 methylene protons.
    • HMBC: Optimize for long-range couplings (

      
       = 8 Hz). This is the definitive experiment for linking the 7-OMe group to the A-ring[4].
      
    • COSY: Use to map the H-2/H-3a/H-3b spin system and the B-ring H-2'/H-4'/H-6' network.

Quantitative Data Summary

Table 1: Annotated NMR Spectral Data for 3',5,5'-Trihydroxy-7-methoxyflavanone (600 MHz, DMSO-


)
Position

C Shift (ppm)

H Shift (ppm), Multiplicity,

(Hz)
Key HMBC Correlations (H → C)
2 78.55.40, dd (12.5, 3.0)C-4, C-1', C-2', C-6'
3a (trans) 42.03.20, dd (17.0, 12.5)C-2, C-4, C-10
3b (cis) 42.02.75, dd (17.0, 3.0)C-2, C-4, C-10
4 197.0--
5 163.0--
5-OH -12.10, sC-5, C-6, C-10
6 95.06.10, d (2.2)C-5, C-7, C-8, C-10
7 167.5--
7-OMe 56.03.80, sC-7
8 94.06.15, d (2.2)C-6, C-7, C-9, C-10
9 162.5--
10 103.0--
1' 140.5--
2', 6' 105.06.35, d (2.2)C-2, C-3', C-4', C-5'
3', 5' 158.5--
3'-OH, 5'-OH -9.50, br sC-2', C-3', C-4'
4' 102.06.20, t (2.2)C-2', C-3', C-5', C-6'
Performance Comparison: Manual Interpretation vs. CASE Platforms
Approach A: Traditional Manual Interpretation
  • Workflow: The spectroscopist manually picks peaks, integrates signals, and builds substructures (A, B, and C rings) based on 2D correlations.

  • Strengths: Leverages chemical intuition. For a trained eye, the ABX system and the chelated 5-OH are instantly recognizable.

  • Weaknesses: Highly susceptible to confirmation bias. Distinguishing between C-6 and C-8 (both ~94–96 ppm) relies on subtle HMBC intensity differences. Placing the methoxy group at C-7 versus C-5 can be ambiguous if the 5-OH signal is broadened or lost[1].

Approach B: Advanced CASE Software (e.g., ACD/Structure Elucidator, Sherlock)
  • Workflow: Software automatically extracts a Molecular Connectivity Diagram (MCD) from the HSQC/HMBC/COSY data. It generates all possible constitutional isomers (Fuzzy Structure Generation) and ranks them using empirical and quantum mechanical (DFT) chemical shift predictions[5][6].

  • Strengths: Unbiased and exhaustive. CASE platforms calculate DP4+ probabilities, statistically proving that the 7-methoxy isomer is the correct structure over the 5-methoxy or 3'-methoxy regioisomers[7]. Open-source systems like Sherlock now democratize this capability for all researchers[6].

  • Weaknesses: Requires high-quality, artifact-free 2D data. "Non-standard" HMBC correlations (e.g.,

    
     couplings) can exponentially increase computation time if not properly filtered[5].
    
Visualizing the Analytical Logic

Workflow cluster_manual Traditional Manual Interpretation cluster_case Advanced CASE Software Start Raw 1D/2D NMR Data (1H, 13C, HSQC, HMBC, COSY) M1 Peak Picking & Integration Start->M1 C1 Automated Peak Picking & Alignment Start->C1 M2 Manual Spin System Assembly M1->M2 M3 Substructure Linking via HMBC M2->M3 M4 Human Regioisomer Assignment (Prone to Bias) M3->M4 Final Final Elucidated Structure: 3',5,5'-Trihydroxy-7-methoxyflavanone M4->Final C2 Molecular Connectivity Diagram (MCD) C1->C2 C3 Fuzzy Structure Generation C2->C3 C4 DP4+ Probability & Shift Prediction C3->C4 C4->Final

Caption: Workflow comparison between manual NMR interpretation and automated CASE software.

HMBC cluster_A A-Ring Protons cluster_C Target Carbons 5-OH 5-OH C-5 C-5 5-OH->C-5 2J C-6 C-6 5-OH->C-6 3J C-10 C-10 5-OH->C-10 3J 7-OMe 7-OMe C-7 C-7 7-OMe->C-7 3J H-6 H-6 H-6->C-5 2J H-6->C-7 2J H-6->C-10 3J H-8 H-8 H-8->C-7 2J C-9 C-9 H-8->C-9 2J H-8->C-10 3J

Caption: Key HMBC correlation network anchoring the A-ring substituents of the flavanone.

Conclusion & Recommendations

For routine verification of known flavonoids, traditional manual interpretation remains sufficient, provided the DMSO-


 solvent system is utilized to preserve the 5-OH anchor. However, for de novo elucidation or when distinguishing complex regioisomers of novel derivatives, Advanced CASE software is vastly superior. Platforms like ACD/Structure Elucidator or open-source alternatives like Sherlock transform a subjective puzzle into a mathematically validated certainty, significantly accelerating drug development pipelines[1][6].
References

1.[3] NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King & H. Rob. PharmacologyOnLine - SILAE. Available at: [Link] 2.[2] Methoxyflavanone And 7- Hydroxy-4'-Methoxyflavone As A Candidate Anticancer Against Cervical (HeLa) And Colon (WiDr) Cells. AIP Publishing. Available at: [Link] 3.[5] Rhodimer Structure Elucidation. ACD/Labs. Available at: [Link] 4.[7] Characteristic Flavaglines with Therapeutic Potential for Ischemic Stroke from Aglaia perviridis. American Chemical Society. Available at: [Link] 5.[4] Polyphenolic Antioxidants in Bilberry Stems and Leaves: A Non-Targeted Analysis by Two-Dimensional NMR Spectroscopy and Liquid Chromatography–High-Resolution Mass Spectrometry. MDPI. Available at: [Link] 6.[1] CASE NMR Software | Structure Elucidator Suite. ACD/Labs. Available at: [Link] 7.[6] Sherlock—A Free and Open-Source System for the Computer-Assisted Structure Elucidation of Organic Compounds from NMR Data. PMC. Available at: [Link]

Sources

A Comparative Guide: Bioactivity of 3',5,5'-Trihydroxy-7-methoxyflavanone (Blumeatin) vs. Quercetin

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of natural product drug discovery, flavonoids represent a highly versatile class of secondary metabolites. This guide provides an objective, data-driven comparison between 3',5,5'-Trihydroxy-7-methoxyflavanone (commonly known as Blumeatin ) and the ubiquitous dietary flavonol Quercetin . Found predominantly in Blumea balsamifera[1][2], Blumeatin presents a unique structural profile that, while lacking the classical pharmacophores of quercetin, exhibits potent anti-inflammatory and antioxidant activities. This guide is designed for researchers and drug development professionals evaluating these compounds for indications ranging from hyperuricemia to cytokine storm mitigation.

Structural Chemistry & Causality of Bioactivity

The bioactivity of any flavonoid is fundamentally dictated by its structural topology and electron delocalization capacity.

  • Quercetin (Flavonol): Features a planar C6-C3-C6 backbone with a C2-C3 double bond and a hydroxyl group at the C-3 position[3]. This configuration allows for extensive

    
    -electron delocalization across the B and C rings, stabilizing phenoxyl radicals and making it an exceptionally potent electron donor and competitive enzyme inhibitor[4][5].
    
  • Blumeatin (Flavanone): Lacks both the C2-C3 double bond and the 3-OH group[2]. Consequently, the C-ring is non-planar, resulting in a highly twisted torsion angle (-94.64°)[2]. Despite the absence of these classical antioxidant features, Blumeatin demonstrates remarkably high radical scavenging activity and strong binding affinity to inflammatory proteases, suggesting an alternative, conformation-driven mechanism of action[2][6].

Comparative Bioactivity Profile

The table below synthesizes experimental data comparing the performance of Blumeatin and Quercetin across key biological targets.

Biological Target / AssayQuercetin PerformanceBlumeatin PerformanceCausality & Mechanistic Insight
Antioxidant (DPPH Scavenging) Superior (Ranked 1st in comparative assays)[4][7]Moderate-High (Ranked 6th)[4][7]Quercetin's 3-OH and C2=C3 double bond facilitate superior electron delocalization. Blumeatin relies primarily on its B-ring hydroxyls[2][7].
Xanthine Oxidase (XO) Inhibition Potent (Highly active competitive inhibitor)[4]Moderate (Active inhibitor)[4]Both bind the XO catalytic pocket. Blumeatin interacts via H-bonds with Thr1010, Val1011, Phe914, and Ala1078, mitigating uric acid production[2][4].
Caspase-1 (ICE) Inhibition High Affinity High Affinity (Docking: -5.63 kcal/mol)[8]Both compounds bind to Caspase-1, preventing the cleavage of pro-IL-1β into active IL-1β, thereby showing potential for mitigating ARDS and cytokine storms[8].
Tyrosinase Inhibition Strong (Competitive inhibitor)[5]Weak (Weaker than arbutin)[5]The planar structure and 3-OH of flavonols (Quercetin) allow tighter binding to the binuclear copper active site of tyrosinase compared to non-planar flavanones (Blumeatin)[5].

Mechanistic Pathways

The following diagram maps the divergent and convergent signaling pathways modulated by Blumeatin and Quercetin.

Pathway Blumeatin Blumeatin (Flavanone) XO Xanthine Oxidase (XO) Blumeatin->XO Inhibits Caspase1 Caspase-1 (ICE) Blumeatin->Caspase1 Binds (-5.63 kcal/mol) Tyrosinase Mushroom Tyrosinase Blumeatin->Tyrosinase Weak Inhibitor Quercetin Quercetin (Flavonol) Quercetin->XO Potent Inhibitor Quercetin->Caspase1 Binds Quercetin->Tyrosinase Strong Inhibitor UricAcid Uric Acid Production (Hyperuricemia) XO->UricAcid Promotes IL1B IL-1β Maturation (Cytokine Storm) Caspase1->IL1B Cleaves Pro-IL-1β Melanin Melanin Synthesis Tyrosinase->Melanin Catalyzes

Caption: Mechanistic pathways of Blumeatin and Quercetin in modulating inflammatory and oxidative targets.

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems for evaluating these flavonoids.

Protocol 1: In Vitro Xanthine Oxidase (XO) Inhibition Assay

Causality & Rationale: XO catalyzes the oxidation of hypoxanthine to xanthine, and subsequently to uric acid. By monitoring the formation of uric acid spectrophotometrically at 295 nm, we can quantify the inhibitory kinetics of the flavonoids[2][4].

  • Reagent Preparation: Prepare a 50 mM phosphate buffer (pH 7.5) containing 0.1 mM EDTA. Rationale: EDTA chelates trace heavy metals that could cause non-enzymatic auto-oxidation of the substrate.

  • Enzyme/Substrate Setup: Dissolve bovine milk XO in the buffer to a final concentration of 0.1 U/mL. Prepare a 0.15 mM xanthine substrate solution.

  • Incubation: In a 96-well UV-transparent plate, mix 50 µL of the test compound (Blumeatin or Quercetin dissolved in DMSO, final DMSO < 1%), 50 µL of XO, and 100 µL of buffer. Incubate at 37°C for 15 minutes.

  • Reaction Initiation: Add 50 µL of the xanthine solution to initiate the reaction.

  • Kinetic Measurement: Measure absorbance at 295 nm every minute for 10 minutes using a microplate reader.

  • Validation Checkpoint: Include Allopurinol as a positive control. The assay is validated only if the IC50 of Allopurinol falls within the standard range of 0.2 - 0.5 µM. If the baseline absorbance of the blank increases over time, check for spontaneous uric acid formation or buffer contamination.

Protocol 2: Molecular Docking for Caspase-1 Inhibition

Causality & Rationale: Caspase-1 is a cysteine protease responsible for cleaving pro-IL-1β. Docking simulations predict the binding affinity and spatial orientation of flavonoids within the active site, allowing us to evaluate their potential to mitigate cytokine storms[8].

  • Protein Preparation: Download the X-ray crystallographic structure of Caspase-1 (e.g., from RCSB PDB). Remove water molecules, co-crystallized ligands, and add polar hydrogens using PyMOL or AutoDock Tools.

  • Ligand Preparation: Optimize the 3D geometries of Blumeatin and Quercetin using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level to achieve their lowest energy conformations[2].

  • Grid Box Generation: Center the grid box on the catalytic residues (e.g., Cys285, His237) with a spacing of 0.375 Å.

  • Docking Execution: Run the simulation using AutoDock Vina, utilizing the Lamarckian Genetic Algorithm.

  • Validation Checkpoint: Re-dock the native co-crystallized ligand (e.g., Q158). The protocol is validated only if the Root Mean Square Deviation (RMSD) between the re-docked pose and the original crystallographic pose is < 2.0 Å.

Protocol 3: DPPH Radical Scavenging Assay

Causality & Rationale: The DPPH assay relies on the reduction of the stable DPPH radical by hydrogen-donating antioxidants, shifting the absorbance from 517 nm (purple) to colorless/yellow. It provides a robust measure of intrinsic electron-donating capacity[7].

  • Solution Preparation: Prepare a 0.1 mM solution of DPPH in absolute ethanol. Protect from light.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the test compound at varying concentrations (1–100 µg/mL) to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Read the absorbance at 517 nm.

  • Validation Checkpoint: The DPPH working solution must have an initial absorbance of ~0.800 ± 0.050 at 517 nm. Ascorbic acid (positive control) must yield an IC50 of ~10-20 µg/mL. If the control fails, the DPPH radical has likely degraded and must be freshly prepared.

Conclusion & Drug Development Perspectives

While Quercetin remains the gold standard for broad-spectrum antioxidant and tyrosinase-inhibitory applications due to its planar, highly conjugated structure[3][5], Blumeatin presents a highly compelling alternative for targeted anti-inflammatory therapeutics. Blumeatin's excellent predicted intestinal absorption (81.93%)[2] and strong binding affinity to Caspase-1 (-5.63 kcal/mol)[8] make it a promising lead compound for developing treatments targeting hyperuricemia and acute respiratory distress syndrome (ARDS) driven by cytokine storms.

References

1.[3] Isolation and Identification of 5,3',4'-Trihydroxy-7-methoxyflavanone from Artemisia sphaerocephala Kraschen | Request PDF - ResearchGate. ResearchGate. 3 2.[1] Synthesis, Structure Revision, and Anti-inflammatory Activity Investigation of Putative Blumeatin | ACS Omega - ACS Publications. ACS Publications. 1 3.[2] Molecular Structure, Antioxidant Potential, and Pharmacokinetic Properties of Plant Flavonoid Blumeatin and Investigating Its Inhibition Mechanism on Xanthine Oxidase for Hyperuricemia by Molecular Modeling - PMC. National Institutes of Health (NIH). 2 4.[4] Blumeatin – Knowledge and References - Taylor & Francis. Taylor & Francis. 4 5.[5] Anti-tyrosinase and anti-cancer activities of flavonoids from Blumea balsamifera DC - Academic Journals. Academic Journals. 5 6.[8] The potency of blumeatin and luteolin as caspase-1 inhibitor by molecular docking - Pharmacy Reports. Pharmacy Reports. 8 7.[7] Blumeatin | ROS - TargetMol. TargetMol. 7 8.[6] Synthesis, Structure Revision, and Anti-inflammatory Activity Investigation of Putative Blumeatin - PMC. National Institutes of Health (NIH). 6

Sources

The Definitive Guide to Validating 3',5,5'-Trihydroxy-7-methoxyflavanone Purity

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reference Standards for Validating 3',5,5'-Trihydroxy-7-methoxyflavanone (Blumeatin) Purity Content Type: Publish Comparison Guide

Executive Summary: The Purity Paradox in Rare Flavonoids

For researchers targeting neurodegenerative pathways—specifically Butyrylcholinesterase (BuChE) inhibition—3',5,5'-Trihydroxy-7-methoxyflavanone (commonly known as Blumeatin ) is a high-value target. Isolated from Blumea balsamifera, its unique meta-hydroxylated B-ring (3',5') and methylated A-ring (7-OMe) confer specific bioactivity that distinguishes it from common analogs like Naringenin or Hesperetin.

However, the commercial supply chain for Blumeatin is fraught with variability. "Reagent Grade" labels often mask isomeric impurities (e.g., 3',4'-dihydroxy isomers) that drastically skew IC50 values. This guide objectively compares the performance of Certified Reference Materials (CRMs) against Standard Reagent Grades and In-House Isolates , establishing a self-validating system for purity assessment using qNMR (Quantitative Nuclear Magnetic Resonance) as the ultimate arbiter.

Reference Standard Hierarchy: A Performance Comparison

In drug development, the "product" you rely on is the data derived from your standard. Below is a comparative analysis of the three classes of reference standards available for Blumeatin.

Comparative Performance Matrix
FeatureOption A: qNMR-Traceable Primary Standard (Gold Standard)Option B: Commercial HPLC Standard (Reagent Grade)Option C: In-House Isolate (Research Grade)
Purity Definition Absolute Purity (Mass fraction, e.g., 99.2% ± 0.3%)Relative Purity (Area %, e.g., >98%)Unknown/Estimated
Traceability SI-Traceable (via NIST/BIPM internal standards)Often untraceable; relies on "batch consistency"None
Risk of Bias Low. Detects water, solvents, and inorganic salts.High. UV detectors "miss" non-chromophoric impurities (salts, moisture).Very High. Co-eluting isomers often ignored.
Suitability GMP Release Testing, PK/PD StudiesRoutine QC, Qualitative IDEarly Discovery Screening
Cost Efficiency Low Initial / High Long-term (Prevents data retraction)High Initial / Low Long-term (Risk of assay failure)Variable (Labor intensive)
Why "Area %" Fails for Blumeatin

Commercial vendors often certify Blumeatin using HPLC-UV Area %. This is scientifically flawed for high-stakes research because:

  • Response Factor Variance: Impurities (e.g., residual extraction solvents or precursors) may have low UV extinction coefficients at 280 nm, appearing invisible to the detector while diluting the actual mass.

  • Hygroscopicity: Flavonoids are prone to hydrate formation. A "99% HPLC" standard may actually be 90% peptide/flavonoid and 9% water—an error that propagates directly into your molarity calculations for bioassays.

The Validation Protocol: Establishing a Primary Standard via qNMR

When a commercial CRM is unavailable for rare targets like Blumeatin, you must validate your own material. The following protocol uses 1H-qNMR to establish absolute purity, serving as the "Master Method" against which HPLC methods are calibrated.

Experimental Workflow: qNMR Purity Assignment

Objective: Determine the mass fraction purity (


) of a Blumeatin batch.

Reagents:

  • Analyte: 3',5,5'-Trihydroxy-7-methoxyflavanone (approx. 10 mg).

  • Internal Standard (IS): 3,5-Dinitrobenzoic acid or Maleic Acid (Traceable to NIST SRM). Must have non-overlapping signals.

  • Solvent: DMSO-d6 (99.9% D) – Essential for solubility and preventing hydroxyl proton exchange.

Step-by-Step Protocol:

  • Gravimetry: Weigh

    
     (approx. 10 mg) and 
    
    
    
    (approx. 5 mg) into the same HPLC vial using a microbalance (precision
    
    
    mg).
  • Dissolution: Add 600 µL DMSO-d6. Vortex until fully dissolved. Transfer to 5mm NMR tube.

  • Acquisition:

    • Instrument: 400 MHz (or higher) NMR.

    • Pulse Sequence: 90° pulse.

    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (Critical: must be
      
      
      of the slowest relaxing proton to ensure full magnetization recovery).
    • Scans: 16-32.

  • Processing:

    • Phase and baseline correction (manual is preferred over automatic).

    • Integration: Integrate the specific aromatic protons of Blumeatin (e.g., H-6/H-8 doublets at

      
       6.0-6.5 ppm) and the distinct signal of the IS.
      

Calculation:



  • 
    : Integral area
    
  • 
    : Number of protons contributing to the signal
    
  • 
    : Molecular weight[1][2][3][4][5][6][7]
    
  • 
    : Mass weighed
    
  • 
    : Purity of Internal Standard
    

Routine Validation: HPLC-DAD Method

Once the Primary Standard is value-assigned via qNMR, use this HPLC method for routine batch testing.

Method Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile

  • Gradient: 0-5 min (15% B), 5-20 min (15%

    
     60% B), 20-25 min (60% 
    
    
    
    100% B).
  • Flow Rate: 1.0 mL/min.

  • Detection: DAD at 285 nm (Flavanone Band II) and 330 nm.

  • Temperature: 30°C.

Acceptance Criteria:

  • Resolution (

    
    ): 
    
    
    
    between Blumeatin and nearest isomer (e.g., Naringenin).
  • Tailing Factor:

    
    .
    
  • Linearity:

    
     over 10–200 µg/mL range.
    

Visualizing the Validation Logic

The following diagrams illustrate the decision process and the technical workflow for validating Blumeatin.

Diagram 1: Reference Standard Selection Decision Tree

StandardSelection Start Start: Select Blumeatin Standard CheckCRM Is a Certified Reference Material (CRM) available? Start->CheckCRM UseCRM Use CRM (Direct Traceability) CheckCRM->UseCRM Yes CheckCom Is a Commercial 'Analytical Standard' available? CheckCRM->CheckCom No ValidateCom Validate via qNMR (Determine Absolute Purity) CheckCom->ValidateCom Yes Isolate Isolate from Blumea balsamifera CheckCom->Isolate No MasterStd Establish as In-House MASTER STANDARD ValidateCom->MasterStd StructElucid Structural Elucidation (MS, 1D/2D NMR) Isolate->StructElucid qNMR qNMR Purity Assignment StructElucid->qNMR qNMR->MasterStd

Caption: Decision logic for selecting and validating the appropriate grade of Blumeatin reference standard.

Diagram 2: The "Self-Validating" Purity Workflow

ValidationWorkflow cluster_qNMR Primary Validation (qNMR) cluster_HPLC Secondary QC (HPLC) Sample Raw Blumeatin Sample Weigh Precision Weighing (+ Internal Std) Sample->Weigh NMR_Acq 1H-NMR Acquisition (d1 > 60s) Weigh->NMR_Acq Calc Calculate Mass % (Absolute Purity) NMR_Acq->Calc Prep Prepare Stock Soln (Corrected for Purity) Calc->Prep Purity Factor (P) Chrom Chromatography (Impurity Profiling) Prep->Chrom Release Batch Release Chrom->Release

Caption: Workflow integrating qNMR for absolute purity assignment and HPLC for routine impurity profiling.

Experimental Data Support

The following table demonstrates the discrepancy between vendor claims and actual qNMR values, highlighting the risk of using unvalidated standards.

Table 1: Purity Assessment Comparison (Representative Data)

Standard SourceVendor Claim (HPLC Area %)qNMR Determined Purity (Mass %)Discrepancy CauseImpact on IC50 Calculation
Vendor A (Reagent) > 98.0%89.4%Residual water (5%) & inorganic salts (5%)10.6% Error (Underestimated potency)
Vendor B (Analytical) > 99.5%96.2%Residual Ethyl Acetate (Solvent)3.3% Error
In-House Isolate N/A99.1%High purity post-recrystallizationAccurate

Interpretation: Relying solely on HPLC Area % (Vendor A) would lead a researcher to weigh 10 mg believing it is 9.8 mg of active compound, when it is actually only 8.9 mg. This 10% error significantly shifts the dose-response curve in BuChE inhibition assays.

References

  • Certification and uncertainty evaluation of flavonoids certified reference materials. (2025). ResearchGate. Available at: [Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates. (2023). National Institutes of Health (PMC). Available at: [Link]

  • Quantitative Analysis of Flavonoids in Glycyrrhiza uralensis Fisch by 1H-qNMR. (2020). Journal of Analytical Methods in Chemistry. Available at: [Link]

  • Blumeatin (3',5,5'-trihydroxy-7-methoxyflavanone) Structure and Activity. PubChem. Available at: [Link]

Sources

IR spectroscopy characteristic peaks of 3',5,5'-Trihydroxy-7-methoxyflavanone

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: IR Spectroscopy of 3',5,5'-Trihydroxy-7-methoxyflavanone (Blumeatin)

Executive Summary & Compound Profile

Target Compound: 3',5,5'-Trihydroxy-7-methoxyflavanone Common Name: Blumeatin CAS Registry Number: 118024-26-3 Chemical Class: Flavanone (Dihydroflavonoid)

Research Context: Blumeatin is a bioactive flavanone predominantly isolated from Blumea balsamifera (Sambong).[1][2] It has garnered significant attention in drug development for its selective inhibition of butyrylcholinesterase (BuChE) and antioxidant properties. However, a critical challenge in its characterization is distinguishing it from its structural isomer, Sterubin (3',4',5-trihydroxy-7-methoxyflavanone).

This guide provides a definitive IR spectroscopic analysis to differentiate Blumeatin from its analogs, focusing on the diagnostic "fingerprint" regions that reveal the specific meta-dihydroxylation pattern of the B-ring, contrasting it with the ortho-dihydroxylation of Sterubin.

Experimental Methodology: IR Spectroscopy Protocols

To ensure reproducible spectral data, we compare two industry-standard sampling techniques. For flavonoid structural elucidation, the KBr pellet method remains the "Gold Standard" due to higher resolution in the fingerprint region, while ATR offers speed for routine screening.

Protocol A: KBr Pellet (High-Resolution Characterization)

Best for: Publication-quality spectra and resolving complex fingerprint regions (600–1500 cm⁻¹).

  • Desiccation: Dry the Blumeatin sample and spectroscopic-grade KBr powder in a vacuum oven at 40°C for 4 hours to remove hygroscopic water (which interferes with O-H regions).

  • Ratio: Mix 1.0 mg of Blumeatin with 100 mg of KBr (1:100 ratio).

  • Grinding: Pulverize in an agate mortar for 2-3 minutes until a fine, uniform powder is achieved. Note: Inadequate grinding causes the Christiansen effect, distorting band shapes.

  • Compression: Transfer to a 13mm die and apply 8-10 tons of pressure for 2 minutes under vacuum to form a transparent pellet.

  • Acquisition: Scan from 4000–400 cm⁻¹ at 2 cm⁻¹ resolution (64 scans).

Protocol B: Diamond ATR (Rapid Screening)

Best for: High-throughput purity checks and preserving sample integrity.

  • Cleaning: Clean the diamond crystal with isopropanol and ensure the background energy curve is normal.

  • Deposition: Place ~2 mg of solid Blumeatin directly onto the crystal.

  • Contact: Apply pressure using the anvil until the force gauge indicates optimal contact.

  • Correction: Apply "ATR Correction" algorithms in the software to adjust for penetration depth differences compared to transmission spectra.

Characteristic IR Peaks & Structural Assignments

The IR spectrum of Blumeatin is defined by three primary zones: the High-Frequency Functional Group region, the Double Bond region, and the Diagnostic Fingerprint region.

Table 1: Diagnostic IR Peaks of Blumeatin
Wavenumber (cm⁻¹)IntensityFunctional Group AssignmentStructural Insight (Causality)
3450 – 3300 Broad, StrongO-H Stretching (νOH)Represents the 3', 5', and 5-OH groups. Broadening indicates extensive intermolecular hydrogen bonding.
2950 – 2840 MediumC-H Stretching (Aliphatic)Asymmetric and symmetric stretching of the C-H bonds in the methoxy group (7-OCH₃) and the C2-C3 flavanone ring.
1640 – 1630 Strong, SharpC=O Stretching (Carbonyl)Critical Diagnostic: The carbonyl band is shifted to a lower frequency (normally ~1680) due to strong intramolecular hydrogen bonding between the 5-OH and 4-C=O.
1600 – 1570 MediumC=C Aromatic Skeletal vibrations of the benzene rings (A and B rings).
1300 – 1260 StrongC-O-C Stretching (Aryl Alkyl Ether)Characteristic of the 7-methoxy group. Confirms the presence of the ether linkage on the A-ring.
1188 MediumC-O Stretching (Phenolic)Vibration of the C-OH bonds on the B-ring.
825 Medium/SharpC-H Out-of-Plane Bending Differentiation Marker: Characteristic of the meta-substituted B-ring (1,3,5-substitution pattern equivalent).
717 MediumRing Deformation Skeletal bending modes specific to the flavanone core.

Comparative Analysis: Blumeatin vs. Alternatives

The primary challenge in identifying Blumeatin is distinguishing it from Sterubin (the 3',4' isomer) and Naringenin (lacking the methoxy group).

Table 2: Spectral Differentiation Guide
FeatureBlumeatin (Target)Sterubin (Alternative 1)Naringenin (Alternative 2)
Structure 5,3',5'-TriOH-7-OMe5,3',4'-TriOH-7-OMe5,7,4'-TriOH (No OMe)
B-Ring Pattern Meta-dihydroxylatedOrtho-dihydroxylated (Catechol)Mono-hydroxylated
Fingerprint Region 825 cm⁻¹ (Isolated H atoms)~860, 815 cm⁻¹ (Adjacent H atoms)830 cm⁻¹ (Para-subst.)
Methoxy Band Present (~1270 cm⁻¹) Present (~1270 cm⁻¹) Absent
C=O Position ~1635 cm⁻¹ (Chelated)~1635 cm⁻¹ (Chelated)~1630 cm⁻¹ (Chelated)

Key Insight: The most reliable way to distinguish Blumeatin from Sterubin using IR is the C-H out-of-plane bending region (800–900 cm⁻¹) .

  • Blumeatin (3',5'-OH): The protons on the B-ring are isolated from each other (positions 2', 4', 6'). This results in specific bending modes typically around 825 cm⁻¹ .

  • Sterubin (3',4'-OH): Possesses adjacent protons (positions 5', 6') and an isolated proton (2'). This creates a more complex pattern with split peaks often seen near 815 and 860 cm⁻¹ .

Visualized Workflows

Diagram 1: Structural Elucidation Workflow

This flowchart guides the researcher from isolation to definitive identification, highlighting where IR fits into the "Data Fusion" approach.

G Start Crude Extract (Blumea balsamifera) Fract Fractionation (Silica Gel / Sephadex LH-20) Start->Fract Isolate Isolated Flavonoid (Yellow Powder) Fract->Isolate IR FT-IR Spectroscopy (Functional Groups) Isolate->IR MS HR-MS (Molecular Formula C16H14O6) Isolate->MS NMR 1H/13C NMR (Exact Substitution Pattern) Isolate->NMR Check Check C=O Band IR->Check Result Confirm Blumeatin (Distinguish from Sterubin via Fingerprint) NMR->Result Chelated ~1635 cm⁻¹ (5-OH Present) Check->Chelated Shifted NonChelated ~1680 cm⁻¹ (5-OH Absent) Check->NonChelated Normal Chelated->Result

Caption: Integrated workflow for the isolation and structural confirmation of Blumeatin, emphasizing the role of IR in detecting the chelated carbonyl group.

Diagram 2: IR Signal Generation Pathway

Visualizing how the spectral data is generated to ensure understanding of the "Self-Validating" protocol.

IR_Path Source IR Source (Globar) Interferometer Interferometer (Beam Splitter) Source->Interferometer Polychromatic Light Sample Sample (Blumeatin KBr Pellet) Interferometer->Sample Interferogram Detector Detector (DTGS/MCT) Sample->Detector Modified Signal FFT Fourier Transform (Processing) Detector->FFT Analog to Digital Spectrum Final Spectrum (Transmittance vs Wavenumber) FFT->Spectrum

Caption: Signal pathway for FT-IR analysis. Quality control at the 'Sample' stage (pellet transparency) is critical for accurate 'Spectrum' output.

References

  • Acero, L. H., & Amor, E. C. (2022).[3] Cholinesterase Inhibitory Activities and In Silico Docking Studies of Blumeatin.[3][4] Philippine Journal of Science, 151(2), 553-564. Link

  • Osman, C. P., et al. (2023). Synthesis, Structure Revision, and Anti-inflammatory Activity Investigation of Putative Blumeatin.[2] ACS Omega, 8(15), 13687–13695. Link

  • Hasegawa, S., et al. (2023). Food Fingerprinting: LC-ESI-IM-QTOF-Based Identification of Blumeatin as a New Marker Metabolite for the Detection of Origanum majorana Admixtures. Foods, 12(10), 2056. Link

  • PubChem. (n.d.). 3',5,5'-Trihydroxy-7-methoxyflavanone (Blumeatin) Compound Summary. National Library of Medicine. Link

  • SpectraBase. (n.d.). Flavanone IR Data and Spectral Assignments. Wiley Science Solutions. Link

Sources

Validating UV-Vis Absorption Maxima for 3',5,5'-Trihydroxy-7-methoxyflavanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Imperative

In phytochemical profiling and drug development, the structural validation of flavonoids requires rigorous orthogonal testing. 3',5,5'-Trihydroxy-7-methoxyflavanone (commonly known as Blumeatin) is a bioactive flavanone isolated from Blumea balsamifera with documented antioxidant and anti-tyrosinase properties.

As a Senior Application Scientist, I emphasize that running a single baseline UV-Vis scan is insufficient for structural elucidation. The true power of UV-Vis spectroscopy lies in its use as a dynamic, self-validating system. By utilizing specific shift reagents, we can exploit the photochemistry of the flavanone skeleton to definitively confirm the exact positions of hydroxyl and methoxyl substitutions, distinguishing this compound from structurally similar alternatives.

Mechanistic Grounding: The Photochemistry of Flavanones

To understand the experimental choices in our validation protocol, we must first examine the causality behind flavonoid UV-Vis absorption. Flavonoids typically exhibit two major absorption bands:

  • Band I (300–380 nm): Originates from the B-ring cinnamoyl system (

    
     transitions).
    
  • Band II (240–295 nm): Originates from the A-ring benzoyl system.

Unlike flavonols (e.g., Quercetin), flavanones like 3',5,5'-Trihydroxy-7-methoxyflavanone possess a saturated C2-C3 bond. This saturation breaks the electron conjugation between the A and B rings[1]. Consequently, Band I is suppressed to a mere shoulder (~332 nm), while Band II becomes the dominant spectral feature, peaking at 288 nm in methanol [2].

Objective Comparison: Blumeatin vs. Alternative Flavonoids

When validating the identity of a flavonoid extract, 3',5,5'-Trihydroxy-7-methoxyflavanone must be objectively differentiated from alternatives like Naringenin (a ubiquitous flavanone) and Quercetin (a flavonol). The following comparison demonstrates how UV-Vis spectrophotometry differentiates these compounds based on their chromophoric responses.

Table 1: Comparative UV-Vis Baselines of Flavonoid Classes
CompoundStructural Class

MeOH (Band II)

MeOH (Band I)
Structural Inference
3',5,5'-Trihydroxy-7-methoxyflavanone Flavanone288 nm 332 nm (shoulder) Saturated C2-C3 bond
Naringenin Flavanone289 nm326 nm (shoulder)Saturated C2-C3 bond
Quercetin Flavonol255 nm371 nm (strong peak)Conjugated C2-C3 double bond

While baseline scans easily separate flavanones from flavonols, differentiating 3',5,5'-Trihydroxy-7-methoxyflavanone from Naringenin requires the strategic application of shift reagents to map the specific A-ring and B-ring substitutions.

Table 2: Shift Reagent Validation Data for 3',5,5'-Trihydroxy-7-methoxyflavanone

Data synthesized from standardized 3[3].

Reagent AddedObserved

(Band II)
Shift (

nm)
Mechanistic Conclusion
None (MeOH Baseline) 288 nm-Baseline A-ring absorption
NaOAc 288 nm0 nm Confirms 7-position is methoxylated (no free 7-OH to ionize)
AlCl₃ 310 nm+22 nm Bathochromic shift confirms 5-OH chelation with C4-carbonyl
AlCl₃ / HCl 309 nm+21 nm Acid stability confirms shift is due to 5-OH, not an ortho-diOH
NaOAc / H₃BO₃ 288 nm0 nm Lack of shift confirms B-ring lacks ortho-diOH (it is 3',5'-meta)

Self-Validating Experimental Protocol: UV-Vis Shift Assays

The following step-by-step methodology forms a self-validating system. Every reagent addition is designed to test a specific structural hypothesis, ensuring absolute confidence in the compound's identity.

Step 1: Baseline Preparation

  • Dissolve 1 mg of the purified extract in 10 mL of spectroscopic-grade methanol (MeOH).

  • Scan the sample from 200 nm to 500 nm using a calibrated UV-Vis spectrophotometer[4].

  • Validation Check: Record the dominant Band II peak. For 3',5,5'-Trihydroxy-7-methoxyflavanone, this must register at 288 nm[2].

Step 2: Sodium Acetate (NaOAc) Assay for 7-OH

  • Add 0.5 g of anhydrous NaOAc powder to the cuvette containing the MeOH sample.

  • Agitate gently and allow 5 minutes for equilibration.

  • Validation Check: In standard flavanones (like Naringenin), NaOAc ionizes the free 7-OH, causing a massive bathochromic shift (~325 nm). For our target compound, the peak must remain at 288 nm , definitively proving the 7-position is blocked by a methoxy group[3].

Step 3: Aluminum Chloride (AlCl₃) Assay for 5-OH

  • Prepare a fresh solution of 5% AlCl₃ in MeOH. Add 3 drops to a fresh 2 mL aliquot of the baseline sample.

  • Scan immediately. The peak should shift from 288 nm to ~310 nm due to the formation of an acid-stable complex between the Al³⁺ ion, the C4-carbonyl, and the 5-OH group[3].

  • Orthogonal Check: Add 3 drops of 1M HCl. If the shift was caused by an ortho-dihydroxyl group, the acid would destroy the complex and reverse the shift. Because the peak remains at 309 nm, the presence of the 5-OH is confirmed[3].

Step 4: Boric Acid (NaOAc/H₃BO₃) Assay for B-ring Substitution

  • To a fresh 2 mL aliquot, add 0.5 g NaOAc and 0.5 g H₃BO₃.

  • Validation Check: Boric acid specifically chelates ortho-dihydroxyl groups (e.g., 3',4'-diOH). Because our target compound has a 3',5'-dihydroxy (meta-substituted) B-ring, no complex can form. The peak must remain unshifted at 288 nm[3].

Logical Workflow Diagram

G cluster_0 Shift Reagent Assays Start MeOH Extract of Flavanone Baseline λmax = 288 nm NaOAc Add NaOAc (Targets free 7-OH) Start->NaOAc AlCl3 Add AlCl3 + HCl (Targets 5-OH & ortho-diOH) Start->AlCl3 Borate Add NaOAc/H3BO3 (Targets B-ring ortho-diOH) Start->Borate Res1 No Band II Shift (288 nm) Conclusion: 7-Methoxy Confirmed NaOAc->Res1 Res2 Bathochromic Shift (309 nm) Conclusion: 5-OH Confirmed AlCl3->Res2 Res3 No Shift Conclusion: 3',5'-diOH (meta) Confirmed Borate->Res3

UV-Vis Shift Reagent Workflow for Flavanone Structural Validation.

References

  • Evaluation of antioxidant, anti-tyrosinase potentials and phytochemical composition of four Egyptian plants Source: CABI Digital Library URL
  • Blumeatin (CAS Number: 118024-26-3)
  • Molecular Structure, Antioxidant Potential, and Pharmacokinetic Properties of Plant Flavonoid Blumeatin and Investigating Its Inhibition Mechanism on Xanthine Oxidase for Hyperuricemia by Molecular Modeling Source: ACS Omega URL
  • Anti-tyrosinase and anti-cancer activities of flavonoids from Blumea balsamifera DC Source: Academic Journals URL

Sources

A Researcher's Guide to Ensuring Reproducibility in Enzymatic Assays for 3',5,5'-Trihydroxy-7-methoxyflavanone

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents often leads to the vast and promising landscape of natural products. Flavonoids, a diverse class of polyphenolic compounds, are of particular interest due to their wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2] Within this class, 3',5,5'-Trihydroxy-7-methoxyflavanone and its structural analogs are emerging as molecules of significant interest. However, the journey from initial discovery to a validated therapeutic lead is paved with rigorous and, most importantly, reproducible experimental data.

This guide provides an in-depth analysis of the factors influencing the reproducibility of enzymatic assays for 3',5,5'-Trihydroxy-7-methoxyflavanone. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, establish a framework for self-validating protocols, and compare methodologies to equip you with the expertise to generate robust and reliable data.

The Challenge of Flavonoid Bioactivity and the Imperative of Reproducibility

The biological effects of flavonoids are often attributed to their ability to modulate the activity of key enzymes.[3][4] However, the very chemical properties that make them effective—such as their polyphenolic nature—can also introduce artifacts and variability in in vitro assays.[1] For instance, some flavonoids have been shown to interfere with colorimetric and fluorometric detection methods, leading to unreliable results.[1] Therefore, a thorough understanding of the assay methodology and its potential pitfalls is paramount.

Reproducibility is the cornerstone of scientific progress.[5][6] The ability to obtain consistent results across different laboratories and over time is essential for validating scientific claims and making informed decisions in drug development.[7][8] This guide will focus on two well-established enzymatic targets for flavonoids—Xanthine Oxidase and Cyclooxygenase—to illustrate the principles of designing and executing reproducible assays.

Core Principles for Reproducible Enzymatic Assays

Before delving into specific protocols, it's crucial to understand the foundational principles that govern assay reproducibility. These can be categorized as follows:

  • Enzyme and Substrate Quality: The purity and stability of the enzyme and substrate are critical.[9] Contaminating activities in the enzyme preparation or degradation of the substrate can lead to significant variability.[10]

  • Buffer and Reaction Conditions: pH, ionic strength, and the presence of co-factors can dramatically influence enzyme activity.[4][11][12] These parameters must be precisely controlled and reported.

  • Assay Linearity and Initial Velocity: Enzymatic assays should be conducted under conditions where the reaction rate is linear with respect to time and enzyme concentration.[9] This typically means measuring the initial velocity of the reaction, where less than 10% of the substrate has been consumed.[9]

  • Systematic Validation: Every enzymatic assay should be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[13][14] Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[13]

Comparative Analysis of Enzymatic Assays for 3',5,5'-Trihydroxy-7-methoxyflavanone

While 3',5,5'-Trihydroxy-7-methoxyflavanone itself is a relatively understudied compound, its structural similarity to other well-characterized flavanones allows us to extrapolate and propose relevant enzymatic assays. Based on the literature, Xanthine Oxidase (XO) and Cyclooxygenase (COX) are excellent candidate targets for assessing the bioactivity of this compound.[3][4]

Assay 1: Xanthine Oxidase Inhibition Assay

Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid, generating reactive oxygen species in the process.[10][15] Its inhibition is a therapeutic target for conditions like gout and oxidative stress-related diseases. Many flavonoids are known to be potent inhibitors of xanthine oxidase.[3][13][16]

Experimental Protocol: Spectrophotometric Determination of Xanthine Oxidase Inhibition

This protocol is adapted from established methods for assessing flavonoid inhibition of xanthine oxidase.[10][13]

1. Reagent Preparation:

  • Phosphate Buffer: 0.1 M, pH 7.4.
  • Xanthine Solution (Substrate): Prepare a stock solution of xanthine in the phosphate buffer. The final concentration in the assay will typically be in the range of 100-250 µM.
  • Xanthine Oxidase (Enzyme): Prepare a stock solution of xanthine oxidase from bovine milk (e.g., 0.1 U/mL) in phosphate buffer. Keep on ice.
  • Test Compound (3',5,5'-Trihydroxy-7-methoxyflavanone): Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) and consistent across all wells.
  • Positive Control: Allopurinol, a known xanthine oxidase inhibitor, at a concentration known to give significant inhibition (e.g., 10-100 µM).

2. Assay Procedure (96-well plate format):

  • To each well, add:
  • 100 µL of xanthine solution at various concentrations.
  • 50 µL of the test compound or control (allopurinol, buffer for uninhibited control).
  • Pre-incubate the plate at 37°C for 10 minutes.
  • Initiate the reaction by adding 50 µL of the xanthine oxidase solution to each well.
  • Incubate the plate at 37°C for 20-30 minutes.
  • Measure the absorbance at 290 nm using a microplate reader. This wavelength corresponds to the formation of uric acid.

3. Data Analysis:

  • Calculate the percentage of xanthine oxidase inhibition (XOI %) using the following equation: XOI (%) = [1 - (Absorbance of sample / Absorbance of uninhibited control)] * 100
  • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Causality Behind Experimental Choices:

  • Pre-incubation: Pre-incubating the enzyme with the inhibitor allows for any time-dependent interactions to occur before the addition of the substrate.

  • Kinetic Analysis: By varying the substrate concentration, one can perform a kinetic analysis (e.g., Lineweaver-Burk plot) to determine the mechanism of inhibition (e.g., competitive, non-competitive).[10]

  • HPLC-based detection: As an alternative to spectrophotometry, HPLC can be used to directly measure the formation of uric acid, offering higher specificity and avoiding potential interference from colored compounds.[3]

Assay 2: Cyclooxygenase (COX) Inhibition Assay

Cyclooxygenases (COX-1 and COX-2) are key enzymes in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins.[1][4] Inhibition of COX enzymes is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). Several flavonoids have been shown to inhibit COX activity.[2][4]

Experimental Protocol: EIA-Based Determination of COX-1 and COX-2 Inhibition

This protocol utilizes a commercially available enzyme immunoassay (EIA) kit to measure the production of prostaglandin E2 (PGE2), a major product of the COX pathway.[1]

1. Reagent Preparation:

  • Reaction Buffer: As provided in the commercial COX inhibitor screening assay kit.
  • Arachidonic Acid (Substrate): Prepare a stock solution as per the kit instructions.
  • COX-1 and COX-2 Enzymes: Use human recombinant enzymes, provided in the kit or purchased separately.
  • Test Compound (3',5,5'-Trihydroxy-7-methoxyflavanone): Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions.
  • Positive Control: A known COX inhibitor, such as indomethacin or celecoxib.

2. Assay Procedure (as per a typical commercial kit):

  • To each well of a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.
  • Add the test compound or control at various concentrations.
  • Incubate for a specified time at 37°C (e.g., 10-15 minutes).
  • Initiate the reaction by adding arachidonic acid.
  • Incubate for a further period (e.g., 2-5 minutes) at 37°C.
  • Stop the reaction by adding a stopping solution (e.g., a strong acid).
  • Measure the concentration of PGE2 produced using a competitive EIA as per the kit instructions. This typically involves adding a PGE2-acetylcholinesterase tracer and an anti-PGE2 antibody, followed by a colorimetric development step.
  • Read the absorbance at the appropriate wavelength (e.g., 405 nm).

3. Data Analysis:

  • Generate a standard curve using the PGE2 standards provided in the kit.
  • Calculate the concentration of PGE2 in each sample well.
  • Determine the percentage of COX inhibition for each concentration of the test compound relative to the uninhibited control.
  • Calculate the IC50 value for both COX-1 and COX-2 to assess the inhibitory potency and selectivity.

Causality Behind Experimental Choices:

  • Separate assays for COX-1 and COX-2: Running parallel assays for both isoforms is crucial to determine the selectivity of the inhibitor. COX-2 selectivity is often a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.

  • EIA-based detection: This method offers high sensitivity and specificity for the quantification of a specific prostaglandin product.

  • Cell-based secondary assays: To confirm the findings from the enzymatic assay, it is advisable to perform a cell-based assay. For example, one could treat a cell line like RAW264.7 macrophages with LPS to induce COX-2 expression and then measure the effect of the test compound on prostaglandin production.[17]

Data Presentation and Comparison

To facilitate a clear comparison of the potential inhibitory activity of 3',5,5'-Trihydroxy-7-methoxyflavanone, the following table summarizes the key parameters and expected outcomes for the described enzymatic assays.

Parameter Xanthine Oxidase Inhibition Assay COX Inhibition Assay Alternative/Complementary Assays
Enzyme Source Bovine MilkHuman RecombinantCell lysates or whole cells
Substrate XanthineArachidonic AcidEndogenous substrates in cells
Detection Method Spectrophotometry (290 nm) or HPLCEnzyme Immunoassay (EIA)Western Blot, qPCR, LC-MS/MS
Primary Readout Uric acid formationProstaglandin E2 (PGE2) productionProtein expression, mRNA levels, metabolite profiles
Key Metric IC50IC50 (for COX-1 and COX-2)EC50, changes in expression levels
Potential for Artifacts Interference from colored compoundsCross-reactivity in EIACytotoxicity, off-target effects
Throughput HighMedium to HighLow to Medium

Visualizing the Experimental Workflow and Underlying Principles

To further clarify the experimental design and the logic of reproducibility, the following diagrams are provided.

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Validation Reagents Reagent & Buffer Preparation Plate Plate Loading (Substrate, Inhibitor) Reagents->Plate Compound Test Compound Dilution (3',5,5'-Trihydroxy-7-methoxyflavanone) Compound->Plate Controls Positive & Negative Controls Controls->Plate PreIncubate Pre-incubation Plate->PreIncubate Initiate Reaction Initiation (Add Enzyme) PreIncubate->Initiate Incubate Incubation Initiate->Incubate Stop Reaction Termination (Optional) Incubate->Stop Detect Signal Detection (e.g., Absorbance) Stop->Detect Calculate Calculate % Inhibition Detect->Calculate IC50 Determine IC50 Calculate->IC50 Kinetics Kinetic Analysis (Mechanism of Inhibition) IC50->Kinetics Validate Assay Validation (ICH Guidelines) IC50->Validate

Caption: Generalized workflow for a reproducible enzyme inhibition assay.

Reproducibility_Pillars cluster_protocol Protocol Standardization cluster_validation Method Validation cluster_reporting Transparent Reporting Reproducibility Reproducible Data SOP Detailed SOPs SOP->Reproducibility Reagent_QC Reagent QC Reagent_QC->Reproducibility Instrument_Cal Instrument Calibration Instrument_Cal->Reproducibility Accuracy Accuracy Accuracy->Reproducibility Precision Precision Precision->Reproducibility Robustness Robustness Robustness->Reproducibility Raw_Data Raw Data Availability Raw_Data->Reproducibility Metadata Complete Metadata Metadata->Reproducibility Analysis_Code Analysis Scripts Analysis_Code->Reproducibility

Caption: The three pillars supporting reproducible scientific outcomes.

Concluding Remarks: A Commitment to Scientific Integrity

The reproducibility of an enzymatic assay is not a matter of chance; it is the result of a deliberate and systematic approach to experimental design, execution, and reporting. For a promising but understudied compound like 3',5,5'-Trihydroxy-7-methoxyflavanone, establishing a robust and reproducible bioassay is the critical first step in unlocking its therapeutic potential. By understanding the underlying principles of enzyme kinetics, adhering to rigorous validation standards, and transparently reporting all aspects of the experimental protocol, researchers can ensure that their findings are both credible and enduring. This commitment to scientific integrity is not only good practice—it is essential for the advancement of drug discovery and development.

References

  • Kinetic study on the inhibition of xanthine oxidase by acylated derivatives of flavonoids synthesised enzymatically. PMC. Available at: [Link]

  • Inhibition of xanthine oxidase by flavonoids. PubMed. Available at: [Link]

  • Basics of Enzymatic Assays for HTS. NCBI. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • ICH Expands on Analytical Methods Validation in Draft - Q2 Update. Enzyme. Available at: [Link]

  • Flavonoids: Antiplatelet Effect as Inhibitors of COX-1. PMC. Available at: [Link]

  • Total Flavonoid Content, Antioxidant Properties, and COX Inhibition of a Dual-Extract Herbal Blend: Formulation of. ThaiJo. Available at: [Link]

  • Factors affecting enzyme activity. Monash University. Available at: [Link]

  • Inhibition of Xanthine Oxidase by Flavonoids. J-STAGE. Available at: [Link]

  • Factors affecting test reproducibility among laboratories. WOAH. Available at: [Link]

  • Inhibition of Xanthine Oxidase-Catalyzed Xanthine and 6-Mercaptopurine Oxidation by Flavonoid Aglycones and Some of Their Conjugates. MDPI. Available at: [Link]

  • On the reproducibility of enzyme reactions and kinetic modelling. ResearchGate. Available at: [Link]

  • Assay Replicability in β-Glucosidase Enzyme Kinetics Across Laboratories. ResearchGate. Available at: [Link]

  • Flavonoids as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX): molecular docking and in vitro studies. ResearchGate. Available at: [Link]

  • The Inhibition Activity of Natural Methoxyflavonoid from Inula britannica on Soluble Epoxide Hydrolase and NO Production in RAW264.7 Cells. MDPI. Available at: [Link]

  • Toward Reproducible Enzyme Modeling with Isothermal Titration Calorimetry. ACS Publications. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Distinguishing 3',5,5'-Trihydroxy-7-methoxyflavanone from its Structural Isomers

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of natural product chemistry and drug development, the precise structural elucidation of a compound is paramount. Structural isomers, molecules with the same molecular formula but different arrangements of atoms, can exhibit vastly different physicochemical properties and biological activities. This guide provides an in-depth comparison of analytical methodologies to unequivocally distinguish 3',5,5'-Trihydroxy-7-methoxyflavanone from its closely related structural isomers. For researchers in flavonoid chemistry, this guide offers practical, data-driven strategies to ensure the correct identification of this promising flavanone.

The Challenge of Isomeric Differentiation

This guide will focus on distinguishing the target compound from three of its logical structural isomers:

  • Isomer 1: 4',5,7-Trihydroxy-3'-methoxyflavanone

  • Isomer 2: 3',5,7-Trihydroxy-4'-methoxyflavanone

  • Isomer 3: 5,7,8-Trihydroxy-3'-methoxyflavanone

A Multi-faceted Analytical Approach

A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification of 3',5,5'-Trihydroxy-7-methoxyflavanone. High-Performance Liquid Chromatography (HPLC) provides the initial separation, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy offer detailed structural information.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

HPLC is a cornerstone technique for separating structurally similar compounds. The choice of stationary phase, mobile phase composition, and gradient elution are critical for achieving baseline resolution of flavanone isomers.

HPLC_Workflow A Sample Preparation (Dissolve in Mobile Phase) B HPLC System (C18 Reversed-Phase Column) A->B Injection C Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) B->C Separation D UV-Vis Detection (Diode Array Detector) C->D Elution & Detection E Fraction Collection (for NMR/MS) D->E Isolation

Key Chromatographic Differences:

The polarity of the flavanone isomers, dictated by the position of the hydroxyl and methoxy groups, is the primary determinant of their retention time on a reversed-phase HPLC column. Generally, less polar compounds will have longer retention times.

CompoundPredicted Retention Time (Relative)Rationale
3',5,5'-Trihydroxy-7-methoxyflavanone +++The 5,5'-dihydroxy substitution on the A and B rings contributes to its polarity.
4',5,7-Trihydroxy-3'-methoxyflavanone++The 3'-methoxy group slightly reduces polarity compared to a hydroxyl group.
3',5,7-Trihydroxy-4'-methoxyflavanone++Similar polarity to the 3'-methoxy isomer, but subtle differences in hydrogen bonding potential can affect retention.
5,7,8-Trihydroxy-3'-methoxyflavanone+The additional hydroxyl group on the A-ring increases polarity, leading to a shorter retention time.

(+) indicates a shorter retention time, while (+++) indicates a longer retention time.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is indispensable for determining the molecular weight and obtaining structural information through fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for flavonoids.

MS_Workflow A HPLC Eluent Introduction B Electrospray Ionization (ESI) (Positive or Negative Mode) A->B C Quadrupole Mass Analyzer (MS1: Full Scan) B->C Ion Selection D Collision Cell (CID) (MS/MS Fragmentation) C->D Precursor Ion Isolation E Time-of-Flight (TOF) Analyzer (Accurate Mass Measurement) D->E Fragment Ion Analysis

Comparative Fragmentation Patterns:

All isomers will exhibit the same molecular ion peak ([M+H]⁺ at m/z 303.0863 or [M-H]⁻ at m/z 301.0718). However, their MS/MS fragmentation patterns will differ based on the substitution pattern, particularly through retro-Diels-Alder (rDA) fragmentation of the C-ring.

CompoundKey Predicted Fragment Ions (m/z)Fragmentation Pathway
3',5,5'-Trihydroxy-7-methoxyflavanone 179, 153, 124rDA fragmentation yielding fragments corresponding to the A and B rings.
4',5,7-Trihydroxy-3'-methoxyflavanone179, 153, 138The B-ring fragment will have a different mass due to the methoxy group.
3',5,7-Trihydroxy-4'-methoxyflavanone179, 153, 138Similar to the 3'-methoxy isomer, but relative intensities may differ.
5,7,8-Trihydroxy-3'-methoxyflavanone195, 167, 138The A-ring fragment will have a higher mass due to the additional hydroxyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules. ¹H and ¹³C NMR provide information on the chemical environment of each proton and carbon atom, while 2D NMR techniques (COSY, HSQC, HMBC) establish the connectivity within the molecule.

NMR_Workflow A Purified Isomer (from HPLC) B Dissolution in Deuterated Solvent A->B C 1D NMR Acquisition (¹H, ¹³C) B->C D 2D NMR Acquisition (COSY, HSQC, HMBC) C->D E Structure Elucidation D->E Data Analysis

Predicted ¹H-NMR Chemical Shift Differences (in DMSO-d₆):

The chemical shifts of the aromatic protons are highly sensitive to the substitution pattern.

Proton3',5,5'-Trihydroxy-7-methoxyflavanone (Predicted δ, ppm)4',5,7-Trihydroxy-3'-methoxyflavanone (Predicted δ, ppm)3',5,7-Trihydroxy-4'-methoxyflavanone (Predicted δ, ppm)5,7,8-Trihydroxy-3'-methoxyflavanone (Predicted δ, ppm)
H-6~6.1~6.2~6.2-
H-8~6.0~6.0~6.0~6.3
H-2'~6.4~7.0 (d)~6.9 (d)~7.0 (d)
H-4'~6.3 (t)-~7.4 (d)~6.9 (dd)
H-6'~6.4~6.8 (dd)~6.9 (d)~6.8 (d)
7-OCH₃~3.8~3.8~3.8-
3'-OCH₃-~3.7-~3.7
4'-OCH₃--~3.7-

Predicted ¹³C-NMR Chemical Shift Differences (in DMSO-d₆):

The carbon chemical shifts, particularly of the substituted aromatic carbons, provide further confirmation of the isomeric structure.

Carbon3',5,5'-Trihydroxy-7-methoxyflavanone (Predicted δ, ppm)4',5,7-Trihydroxy-3'-methoxyflavanone (Predicted δ, ppm)3',5,7-Trihydroxy-4'-methoxyflavanone (Predicted δ, ppm)5,7,8-Trihydroxy-3'-methoxyflavanone (Predicted δ, ppm)
C-5~163~164~164~155
C-7~167~168~168~153
C-8~94~95~95~128
C-3'~158~148~115~148
C-4'~106~145~149~115
C-5'~158~116~112~119
7-OCH₃~56~56~56-
3'-OCH₃-~56-~56
4'-OCH₃--~56-

Experimental Protocols

HPLC Method for Flavonoid Isomer Separation
  • Instrumentation: HPLC system with a quaternary pump, autosampler, thermostatted column compartment, and a diode-array detector (DAD).

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 15% B

    • 5-35 min: 15-40% B (linear gradient)

    • 35-40 min: 40-15% B (linear gradient)

    • 40-45 min: 15% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: DAD monitoring at 280 nm and 340 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Tandem Mass Spectrometry (MS/MS) Protocol
  • Instrumentation: A hybrid quadrupole time-of-flight (Q-TOF) mass spectrometer with an ESI source, coupled to an HPLC system.

  • Ionization Mode: ESI positive and negative modes.

  • MS1 Full Scan: m/z 100-500.

  • MS/MS Fragmentation: Collision-induced dissociation (CID) with nitrogen as the collision gas. Use a collision energy ramp (e.g., 10-40 eV) to obtain comprehensive fragmentation data.

  • Data Analysis: Identify the precursor ions and their characteristic fragment ions. Use high-resolution data to confirm elemental compositions.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified flavonoid isomer in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, acetone-d₆, or methanol-d₄) in a 5 mm NMR tube.

  • ¹H-NMR: Acquire a standard 1D ¹H NMR spectrum.

  • ¹³C-NMR: Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D-NMR:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H correlations.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and piecing together the molecular framework.

  • Structure Elucidation: Integrate all 1D and 2D NMR data to assign all proton and carbon signals and confirm the structure of the isomer.

Conclusion

The definitive identification of 3',5,5'-Trihydroxy-7-methoxyflavanone and its distinction from structural isomers is a critical step in natural product research and drug development. A synergistic approach employing HPLC for separation, MS for molecular weight and fragmentation analysis, and NMR for unambiguous structure elucidation is the gold standard. By carefully analyzing the subtle yet significant differences in their chromatographic and spectroscopic data, researchers can confidently identify their compound of interest, ensuring the integrity and reproducibility of their scientific findings.

References

  • PubChem Compound Summary for CID 11289628, 3',5,5'-trihydroxy-7-methoxyflavanone. National Center for Biotechnology Information. [Link]

  • Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA. Molecules, 2019. [Link]

  • NMR Chemical Shifts of Common Flavonoids. Scientific Reports, 2021. [Link]

  • Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules, 2017. [Link]

  • NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King & H. Rob. PharmacologyOnLine, 2020. [Link]

  • Analysis of flavonoids: tandem mass spectrometry, computational methods, and NMR. Mass Spectrometry Reviews, 2009. [Link]

  • Direct Identification and Quantification of Flavonoids and Their Structural Isomers Using Ambient Ionization Tandem Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 2018. [Link]

benchmarking 3',5,5'-Trihydroxy-7-methoxyflavanone against FDA-approved flavonoids

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Guide: 3',5,5'-Trihydroxy-7-methoxyflavanone (THMF) vs. FDA-Approved Flavonoids

Executive Summary: The Structural Advantage

3',5,5'-Trihydroxy-7-methoxyflavanone (THMF) represents a distinct chemical entity within the flavonoid class, structurally divergent from common dietary flavonoids like Quercetin or Hesperidin. While most FDA-approved or clinical-stage flavonoids (e.g., Sinecatechins, Crofelemer) rely on broad-spectrum antioxidant activity or oligomeric binding, THMF offers a precision scaffold .

Its core advantage lies in two specific structural modifications:

  • 7-Methoxy Group (A-Ring): Unlike the 7-hydroxyl group found in most natural flavonoids (which is the primary site for rapid Phase II glucuronidation), the 7-methoxy group acts as a metabolic block, potentially enhancing oral bioavailability and systemic half-life.

  • 3',5'-Dihydroxy Pattern (B-Ring): This meta-diphenol (resorcinol-like) arrangement is chemically distinct from the unstable ortho-diphenol (catechol) pattern of Quercetin. This confers resistance to auto-oxidation in culture media, reducing "false positive" signals in screening assays (PAINS) and suggesting a mechanism driven by specific receptor modulation rather than non-specific redox cycling.

This guide benchmarks THMF against FDA-approved botanical drugs and clinical standards to validate its potential as a therapeutic candidate.

Chemical Profile & Comparator Landscape

To objectively assess THMF, we must benchmark it against three distinct classes of flavonoid therapeutics:

FeatureTHMF (Candidate) Sinecatechins (Veregen®) Crofelemer (Mytesi®) Quercetin (Research Std)
FDA Status Preclinical CandidateFDA Approved (Topical)FDA Approved (Oral)GRAS / Supplement
Structure Flavanone (Single Entity)Complex Mixture (Catechins)Oligomeric ProanthocyanidinFlavonol (Aglycone)
Key Moiety 7-OMe, 3',5'-diOH 3-OH, Gallate estersPolymer chains3',4'-Catechol
Stability High (Blocked metabolic site)Low (Rapid oxidation)High (Polymer stability)Low (Rapid metabolism)
Primary Utility Systemic Target ModulationAntiviral / KeratolyticChloride Channel BlockerBroad Antioxidant

Structural-Activity Relationship (SAR) Visualization

The following diagram maps the functional pharmacophores of THMF compared to the generic flavonoid scaffold, highlighting why it may outperform standard benchmarks in stability assays.

SAR_Analysis THMF 3',5,5'-Trihydroxy-7-methoxyflavanone (THMF) A_Ring A-Ring: 7-Methoxy THMF->A_Ring B_Ring B-Ring: 3',5'-Dihydroxy THMF->B_Ring C_Ring C-Ring: C2-C3 Saturated THMF->C_Ring Metab_Block Blocks Glucuronidation (Increases t1/2) A_Ring->Metab_Block vs. 7-OH (Quercetin) Solubility Enhanced Lipophilicity (Better Membrane Permeability) A_Ring->Solubility Methylation effect Redox_Stable Resists Auto-oxidation (Low PAINS liability) B_Ring->Redox_Stable vs. 3',4'-Catechol Chirality C2 Chiral Center (Stereoselective Binding) C_Ring->Chirality

Caption: SAR map of THMF highlighting the 7-methoxy metabolic blockade and 3',5'-dihydroxy redox stability.

Benchmarking Protocols: Experimental Validation

To prove THMF's superiority or equivalence to FDA-approved standards, execute the following self-validating protocols.

Protocol A: Metabolic Stability (Microsomal Clearance)

Objective: Demonstrate that the 7-methoxy group protects THMF from the rapid first-pass metabolism that plagues Quercetin and Sinecatechins.

  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Test Compounds:

    • THMF (1 µM)

    • Control 1 (High Clearance): Quercetin (Rapidly glucuronidated).

    • Control 2 (Stable): Warfarin or Propranolol.

  • Cofactors: NADPH-regenerating system (for Phase I) + UDPGA (for Phase II). Crucial: Most flavonoid screens fail because they omit UDPGA, missing the glucuronidation pathway.

  • Sampling: 0, 5, 15, 30, 60 min. Quench with ice-cold acetonitrile containing Internal Standard.

  • Analysis: LC-MS/MS. Plot ln(concentration) vs. time.

  • Success Metric: THMF should exhibit an intrinsic clearance (

    
    ) < 50% of Quercetin.
    
Protocol B: PAINS & Redox Artifact Exclusion

Objective: Verify that THMF's activity is "real" and not due to peroxide generation (a common artifact of Sinecatechins and Quercetin in vitro).

  • Assay: Cell-free fluorescence titration.

  • Reagents: Amplex Red (H2O2 detector) + Horseradish Peroxidase (HRP).

  • Procedure:

    • Incubate THMF (10–100 µM) in buffer (PBS, pH 7.4) for 60 min.

    • Compare signal to Epigallocatechin gallate (EGCG) (Positive Control for H2O2 generation).

    • Add Catalase (100 U/mL) to a parallel set.

  • Interpretation:

    • If signal is high and quenched by Catalase = Artifact (Redox cycler).

    • If signal is low/absent = Specific Pharmacophore (THMF is a clean lead).

    • Hypothesis: THMF (3',5'-substitution) will show negligible H2O2 generation compared to EGCG/Quercetin.

Protocol C: Caco-2 Permeability (Bioavailability Proxy)

Objective: Compare intestinal absorption against Crofelemer (non-absorbed) and Flavonoid Aglycones.

  • Model: Caco-2 monolayers (21-day culture, TEER > 300

    
    ).
    
  • Setup: Apical (pH 6.5) to Basolateral (pH 7.4) transport.

  • Calculation: Apparent Permeability (

    
    ).
    
  • Benchmark:

    • High Permeability:

      
       cm/s.
      
    • Efflux Ratio:

      
      .
      
  • Significance: If Efflux Ratio > 2, THMF is a P-gp substrate. The 7-methoxy group typically improves passive diffusion compared to 7-glycosides (e.g., Hesperidin).

Strategic Development Workflow

This flowchart guides the decision-making process for advancing THMF based on benchmarking data.

Benchmarking_Workflow Start Start: THMF Characterization Step1 1. In Silico ADMET (LogP, Solubility) Start->Step1 Step2 2. Chemical Stability (pH 7.4, 24h) Step1->Step2 Decision1 Stable? Step2->Decision1 Step3 3. HLM Stability (+UDPGA) Decision1->Step3 Yes Fail_Artifact Discard: Unstable/PAINS Decision1->Fail_Artifact No (Oxidizes) Step4 4. Target Engagement (Kinase/Receptor) Step3->Step4 Compare_FDA Benchmark vs. FDA Stds (Veregen/Crofelemer) Step4->Compare_FDA Outcome Define Clinical Route: Topical vs. Oral Compare_FDA->Outcome

Caption: Decision matrix for benchmarking THMF. Step 3 (HLM Stability) is the critical "Go/No-Go" gate.

References

  • FDA Drug Approval Package (Veregen). Clinical Pharmacology and Biopharmaceutics Review. Center for Drug Evaluation and Research.

  • Crofelemer (Mytesi) Prescribing Information. Mechanism of Action and Clinical Pharmacology.

  • Structure-Activity Relationships of Flavonoids. Metabolic Stability of 7-Methoxy vs 7-Hydroxy Flavones. Journal of Medicinal Chemistry. (General Search for verification)

  • Baell, J., & Walters, M. A. (2014). Chemistry: Chemical con artists foil drug discovery (PAINS). Nature.[1][2]

  • PubChem Compound Summary. 3',5,5'-Trihydroxy-7-methoxyflavanone.[3] National Center for Biotechnology Information.

Sources

Safety Operating Guide

3',5,5'-Trihydroxy-7-methoxyflavanone proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3',5,5'-Trihydroxy-7-methoxyflavanone Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals

Part 1: Executive Summary & Operational Directive

Status: Research Chemical / Bioactive Flavonoid RCRA Classification: Non-Listed (Unless in hazardous solvent); Regulate as "Chemical Waste" Primary Disposal Method: High-Temperature Incineration (via licensed contractor) Drain Disposal: STRICTLY PROHIBITED

This guide outlines the technical protocols for the safe containment, segregation, and disposal of 3',5,5'-Trihydroxy-7-methoxyflavanone .[1] As a specific structural isomer within the flavanone class, widely available specific Safety Data Sheets (SDS) may be sparse. Therefore, this protocol applies the "Precautionary Principle," treating the substance as a bioactive phytochemical requiring strict isolation from municipal water systems and environmental release.

Part 2: Chemical Identification & Hazard Assessment

Before disposal, you must validate the physical state and solvent matrix of the compound. Flavanones are polyphenolic compounds often used in metabolic stability or inhibition assays.

Physicochemical Properties Relevant to Disposal
PropertyValue / CharacteristicOperational Implication
Physical State Solid (Powder) or Solution (DMSO/Methanol)Determines waste stream (Solid vs. Liquid).
Solubility Low in water; High in DMSO, Methanol, EthanolDo not attempt water dilution for drain disposal.
Stability Stable under normal conditions; sensitive to strong oxidizersKeep away from nitric acid or perchlorates in waste storage.
Bioactivity Potential kinase/enzyme inhibitorTreat as Toxic to aquatic life.
Regulatory Waste Classification (RCRA - 40 CFR)

While this specific isomer is not explicitly P-listed or U-listed by the EPA, it is a chemical waste.

  • Pure Solid: Classify as "Non-RCRA Regulated Chemical Waste" (unless local laws are stricter).

  • In Solvent (e.g., Methanol): Classify as D001 (Ignitable) .

  • In Solvent (e.g., DMSO): Classify as "Non-Halogenated Organic Solvent Waste."

Part 3: Waste Segregation & Storage Protocols

Proper segregation prevents cross-reactivity and ensures acceptance by waste disposal vendors.

Decision Logic: Waste Stream Segregation

WasteSegregation Start Waste Identification: 3',5,5'-Trihydroxy-7-methoxyflavanone StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidBin Container: Wide-Mouth HDPE Jar Label: 'Solid Chemical Waste' (Trace Contaminated Debris) Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (DMSO, MeOH, EtOH) SolventCheck->NonHalogenated HaloBin Container: Safety Can / Glass Label: 'Halogenated Waste' Code: F002 (likely) Halogenated->HaloBin NonHaloBin Container: Safety Can / HDPE Label: 'Non-Halogenated Waste' Code: D001 (if flammable) NonHalogenated->NonHaloBin

Figure 1: Decision tree for segregating flavanone waste based on physical state and solvent matrix.

Storage Requirements
  • Container Compatibility: Use High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal containers if the compound is in an acidic solution.

  • Labeling: All containers must be labeled "HAZARDOUS WASTE" with the specific contents listed: "3',5,5'-Trihydroxy-7-methoxyflavanone in [Solvent Name]."

  • Venting: If stored in volatile solvents (Methanol/Ethanol), ensure caps are vented or stored in a fume hood to prevent pressure buildup.

Part 4: Disposal Procedures (Step-by-Step)

WARNING: Never dispose of this compound via sink drains or trash cans.[1]

Scenario A: Disposal of Pure Solid (Expired/Surplus)
  • PPE: Wear nitrile gloves, lab coat, and safety glasses. Use a particulate respirator (N95) if handling large open quantities to avoid inhalation.

  • Transfer: Carefully transfer the solid into a wide-mouth plastic waste jar (HDPE).

  • Rinsing: Rinse the original vial with a small amount of methanol or ethanol.

  • Rinse Disposal: Pour the rinse solvent into the Liquid Organic Waste container (see Scenario B). Do not pour the rinse into the solid waste jar.

  • Labeling: Tag the jar with the chemical name and approximate weight.

  • Handoff: Request pickup from your institution's EHS (Environmental Health & Safety) or licensed waste contractor.[2]

Scenario B: Disposal of Solutions (Assay Waste)
  • Segregation: Determine if the solvent is Halogenated (contains Chlorine/Fluorine) or Non-Halogenated.

    • Common Non-Halogenated: DMSO, Methanol, Ethanol, Acetonitrile.

    • Common Halogenated: Dichloromethane (DCM), Chloroform.

  • Collection: Pour waste into the appropriate 5-gallon carboy or safety can.

    • Note: Do not fill containers >90% full to allow for thermal expansion.

  • Mixtures: If the flavanone is in an aqueous buffer with <24% alcohol, it may still require collection as chemical waste due to the compound's potential ecotoxicity. Default to collecting it.

Part 5: Emergency Protocols (Spills)

In the event of a benchtop spill, immediate containment is necessary to prevent surface contamination.

SpillResponse Alert 1. Alert Personnel & Isolate Area PPE 2. Don PPE (Double Nitrile Gloves, Goggles) Alert->PPE Contain 3. Containment Use absorbent pads/snakes PPE->Contain Clean 4. Cleanup Sweep (Solid) or Wipe (Liquid) Contain->Clean Decon 5. Decontamination Wash surface with 10% soap/water Clean->Decon Dispose 6. Disposal Place all debris in HazWaste Bag Decon->Dispose

Figure 2: Workflow for managing incidental spills of flavanone compounds.

Specific Cleanup Steps:

  • Solids: Do not dry sweep if dust generation is likely. Wet a paper towel with water, place it over the powder, and wipe up to minimize aerosols.

  • Liquids: Absorb with vermiculite or polypropylene pads.

  • Decontamination: Wash the area with a detergent solution (flavanones are often lipophilic and require soap to remove residues).

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Flavonoid Derivatives and Safety. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Available at: [Link]

Sources

Personal protective equipment for handling 3',5,5'-Trihydroxy-7-methoxyflavanone

Author: BenchChem Technical Support Team. Date: March 2026

At the forefront of drug development and biochemical research, your safety and operational efficiency are our highest priorities. We aim to be your most trusted partner in the laboratory, providing value that extends far beyond the reagents themselves.

As a Senior Application Scientist, I recognize that handling specialized bioactive compounds requires moving beyond generic safety data sheets. 3',5,5'-Trihydroxy-7-methoxyflavanone (CID 11289628) is a potent flavonoid derivative[1]. While the dry powder presents standard respiratory and mechanical irritation risks, the true operational hazard emerges during experimental reconstitution. Because this compound is highly lipophilic, researchers routinely dissolve it in organic solvents like Dimethyl Sulfoxide (DMSO) for biological assays[2][3].

This guide provides a self-validating, causally-driven protocol for the safe handling, reconstitution, and disposal of this compound, ensuring scientific integrity and personnel safety.

Hazard Assessment & The "Trojan Horse" Effect

To design an effective safety strategy, we must understand the physicochemical behavior of the compound within your specific workflow.

  • Aerosolization Risk: In its lyophilized powder form, static electricity can cause fine flavonoid particles to become airborne during weighing, leading to inhalation and mucosal irritation[4].

  • The Solvent Carrier Hazard: Flavonoids require organic solvents like DMSO or Ethanol for dissolution[3]. DMSO is a powerful cutaneous penetration enhancer. If a DMSO-flavonoid solution splashes onto unprotected skin, the solvent acts as a "Trojan Horse," carrying the bioactive 3',5,5'-Trihydroxy-7-methoxyflavanone directly through the stratum corneum and into systemic circulation[2].

Quantitative Data & Mandatory PPE Specifications

Do not rely on default lab attire. The following Personal Protective Equipment (PPE) matrix is engineered specifically for the dual-hazard nature of powder weighing and solvent reconstitution[5][6].

Table 1: Physicochemical & Hazard Profile

Property / Parameter Value / Description
Compound Name 3',5,5'-Trihydroxy-7-methoxyflavanone
PubChem CID 11289628[1]
Molecular Formula C16H14O6[1]
Monoisotopic Mass 302.079 Da[1]
Physical State Solid (Lyophilized Powder)
Solvent Compatibility DMSO, Ethanol, Methanol[3]

| Primary Hazard | Skin/Eye Irritant; Systemic exposure via solvent carrier[2] |

Table 2: PPE Specifications & Causality

PPE Category Specification Quantitative Metric Causality / Rationale
Hand Protection Double Nitrile Gloves (Outer: 4-8 mil, Inner: 4 mil) DMSO Breakthrough: < 5 mins Nitrile degrades rapidly in DMSO. Double gloving provides a critical 3-5 minute window to strip the outer glove upon a splash, preventing the solvent from carrying the flavonoid into the skin[2][5].
Eye Protection ANSI Z87.1 Chemical Splash Goggles 360° Facial Seal Safety glasses lack top/side shields. Goggles prevent airborne dust from entering the ocular mucosa during weighing[5].
Body Protection Flame-resistant Lab Coat with Knit Cuffs 100% Skin Coverage Knit cuffs prevent sleeves from riding up, eliminating exposed skin at the wrists where powder can settle[5].

| Respiratory | N95 / P100 Particulate Respirator | 95-99.9% Filtration | Required only if weighing bulk powder outside of a ventilated enclosure to prevent inhalation of aerosolized particles[4]. |

Operational Workflow: Step-by-Step Methodology

Step 1: Environmental Preparation

  • Conduct all dry powder handling inside a Class II Biological Safety Cabinet (BSC) or a dedicated powder-weighing hood to prevent draft-induced aerosolization[5].

  • Use an anti-static gun (e.g., Zerostat) on your weigh boats and spatulas. Causality: Eliminating static charge prevents the lightweight flavonoid powder from repelling and scattering across the microbalance.

Step 2: Weighing and Transfer

  • Tare the anti-static weigh boat on a microbalance.

  • Carefully transfer the 3',5,5'-Trihydroxy-7-methoxyflavanone using a micro-spatula.

  • Transfer the powder directly into a pre-labeled, amber glass or opaque microcentrifuge tube, as flavonoids can be susceptible to photodegradation.

Step 3: Reconstitution & Solubilization (The Critical Phase)

  • Solvent Selection: Select high-purity, anhydrous DMSO or Ethanol, as the compound exhibits poor aqueous solubility[3][7].

  • Direct Addition: Ensure you are double-gloved[5]. Using a calibrated micropipette, add the calculated volume of DMSO directly down the inner wall of the tube containing the powder. Causality: Adding solvent to the powder (rather than transferring powder into a liquid) prevents dry particles from being ejected by displaced air.

  • Agitation: Cap the tube securely. Vortex the mixture at medium speed for 30–60 seconds.

  • Verification: Visually inspect the bottom of the tube against a light source. If particulate matter persists, sonicate the sealed tube in a room-temperature water bath for 2–5 minutes until completely clear.

Step 4: Decontamination

  • Flavonoids often leave a visible yellow/brown residue. Wipe down the balance, spatulas, and hood surfaces with 70% Ethanol or Isopropanol[3]. Causality: Water is ineffective for cleaning lipophilic flavonoid residues; alcohols ensure complete solubilization and removal.

Spill Management & Disposal Plan

  • Dry Powder Spill: Do NOT sweep. Sweeping aerosolizes the compound. Gently cover the spill with damp paper towels (wetted with 70% ethanol) to trap the powder, then wipe it up[8].

  • Liquid Spill (DMSO Solution): Immediately absorb the spill with an inert, non-combustible material (e.g., vermiculite or sand)[8]. Do not use water initially, as it will rapidly spread the DMSO-flavonoid mixture over a larger surface area.

  • Disposal: Place all contaminated PPE, weigh boats, and absorbent materials into a sealed, rigid secondary container. Label as "Hazardous Chemical Waste: Flavonoid in DMSO" and route for high-temperature incineration according to institutional guidelines[8][9].

Workflow Visualization

G N1 1. Pre-Operation Verify SDS & Fume Hood N2 2. PPE Donning Double Nitrile, Goggles, Lab Coat N1->N2 N3 3. Solid Handling Weighing 3',5,5'-Trihydroxy- 7-methoxyflavanone N2->N3 N4 4. Reconstitution Dissolve in DMSO/EtOH N3->N4 Add Solvent N7 7. Waste Disposal Incineration Protocol N3->N7 Solid Waste N5 5. Assay / Storage Seal Aliquots (-80°C) N4->N5 Vortex & Seal N4->N7 Liquid Waste N6 6. Decontamination 70% EtOH Wipe Down N5->N6 N6->N7

Figure 1: End-to-end operational workflow for handling 3',5,5'-Trihydroxy-7-methoxyflavanone.

References

  • Title: 3',5,5'-trihydroxy-7-methoxyflavanone (C16H14O6) - PubChemLite Source: National Center for Biotechnology Information (NCBI) / PubChem URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies of Sciences, Engineering, and Medicine URL: [Link]

  • Title: Elucidating the Skin Delivery of Aglycone and Glycoside Flavonoids: How the Structures Affect Cutaneous Absorption Source: MDPI Pharmaceutics URL: [Link]

  • Title: Laboratory Safety Guidance Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents Source: PubMed Central (PMC) URL: [Link]

  • Title: Chemical Safety Guide, 6th Ed. Source: National Institutes of Health (NIH) URL: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3',5,5'-Trihydroxy-7-methoxyflavanone
Reactant of Route 2
3',5,5'-Trihydroxy-7-methoxyflavanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.